Product packaging for Quinapril Hydrochloride(Cat. No.:CAS No. 82586-55-8)

Quinapril Hydrochloride

Cat. No.: B000339
CAS No.: 82586-55-8
M. Wt: 475.0 g/mol
InChI Key: IBBLRJGOOANPTQ-JKVLGAQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinapril hydrochloride is a potent, orally active angiotensin-converting enzyme (ACE) inhibitor widely used in biochemical and cardiovascular research. Its primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This action results in vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31ClN2O5 B000339 Quinapril Hydrochloride CAS No. 82586-55-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021221
Record name Quinapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

82586-55-8
Record name Quinapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82586-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinapril hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082586558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name QUINAPRIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33067B3N2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)
Record name QUINAPRIL HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Quinapril Hydrochloride mechanism of action on vascular tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor, exerts a multifaceted influence on vascular tissue, extending beyond its primary role in blood pressure regulation. This technical guide delineates the core mechanisms of action of quinapril hydrochloride on the vasculature, with a focus on its molecular signaling pathways, quantifiable effects on endothelial function, and its role in vascular remodeling. Through a comprehensive review of preclinical and clinical data, this document provides drug development professionals and researchers with an in-depth understanding of quinapril's therapeutic effects on blood vessels.

Core Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme

This compound is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, quinaprilat.[1] Quinaprilat is a potent, non-sulfhydryl ACE inhibitor that exerts its effects by blocking the conversion of angiotensin I to angiotensin II.[1][2][3] Angiotensin II is a powerful vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[1][4]

By inhibiting ACE, quinaprilat effectively reduces the circulating and tissue levels of angiotensin II.[5] This leads to a cascade of beneficial vascular effects:

  • Vasodilation: Reduced angiotensin II levels lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in total peripheral resistance.[1][4]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels decrease the stimulus for aldosterone secretion from the adrenal cortex. This promotes sodium and water excretion, further contributing to blood pressure reduction.[1][6]

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Angiotensin II is a known mitogen for VSMCs. By blocking its production, quinapril helps to inhibit the proliferation and hypertrophy of these cells, which is a key factor in vascular remodeling and the pathogenesis of hypertension and atherosclerosis.[2][7][8]

The antihypertensive activity of quinapril is strongly correlated with the inhibition of tissue-specific ACE, particularly within the vascular wall, suggesting a localized and potent effect.[5][9]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Catalyzes Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Catalyzes Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Increased Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion VSMC_Proliferation VSMC Proliferation & Hypertrophy Angiotensin_II->VSMC_Proliferation Quinaprilat Quinaprilat Quinaprilat->ACE Inhibits

Diagram 1: Quinapril's Inhibition of the Renin-Angiotensin System.

Modulation of the Bradykinin-Nitric Oxide Pathway

Beyond its impact on the RAAS, quinapril's mechanism of action involves the potentiation of the vasodilator bradykinin.[2][10] ACE, also known as kininase II, is responsible for the degradation of bradykinin.[10] By inhibiting ACE, quinaprilat increases the local concentration of bradykinin in vascular tissues.[11]

Bradykinin exerts its vasodilatory effects by binding to B2 receptors on endothelial cells, which stimulates the synthesis and release of nitric oxide (NO) and prostacyclin.[10][11][12] NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation.[10]

Studies have demonstrated that quinapril enhances endothelium-dependent vasodilation, an effect that is at least partially mediated by the accumulation of bradykinin.[11][13] This bradykinin-mediated increase in NO bioavailability contributes significantly to the beneficial vascular effects of quinapril, including improved endothelial function and blood flow.[10][14]

cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Bradykinin Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments eNOS eNOS Catalyzes B2_Receptor->eNOS Stimulates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) Catalyzes NO->sGC Activates ACE_Kininase_II ACE (Kininase II) Degrades GTP GTP cGMP cGMP GTP->cGMP Relaxation Relaxation (Vasodilation) cGMP->Relaxation Quinaprilat Quinaprilat Quinaprilat->ACE_Kininase_II Inhibits

Diagram 2: Quinapril's Potentiation of the Bradykinin-NO Pathway.

Quantitative Effects on Vascular Function

The vascular effects of quinapril have been quantified in numerous clinical and preclinical studies. These studies consistently demonstrate improvements in endothelial function, vascular tone, and blood flow.

ParameterStudy PopulationTreatmentResultCitation
Endothelial-Dependent Vasodilation Patients with Coronary Artery DiseaseQuinapril (40 mg/day) for 6 monthsSignificant improvement in acetylcholine-provoked coronary artery diameter changes compared to placebo.[7][15]
Patients with Type 2 DiabetesQuinapril (20 mg/day) for 2 monthsIncreased insulin-stimulated endothelial function.[16]
Forearm Blood Flow Healthy VolunteersIntra-arterial quinaprilatIncreased arterial flow from 3.5 ± 0.5 to 4.6 ± 0.7 mL/100 mL tissue/min.[10][14]
Patients with Coronary Artery DiseaseIntra-arterial quinaprilatEnhanced vasodilator response to bradykinin.[13]
Vascular ACE Inhibition Healthy VolunteersSingle 20 mg oral dose of quinaprilGreater inhibition of angiotensin I-induced vasoconstriction compared to enalapril.[17]
Pulmonary Artery Pressure Chronically Hypoxic RatsQuinapril (10 mg/kg/day)Reduced development of pulmonary hypertension (from 26 ± 1 to 19 ± 1 mm Hg).[18][19]
Vascular Remodeling Chronically Hypoxic RatsQuinapril (10 mg/kg/day)Reduced medial thickness of pulmonary arterioles.[18][19]
Spontaneously Hypertensive RatsQuinapril (10 mg/kg/day) for 10 weeksReduced wall thickness and media-to-lumen ratio in mesenteric and renal arteries.[20]
Markers of Oxidative Stress Patients with Metabolic SyndromeQuinapril (20 mg/day) for 4 weeksReduced serum 8-isoprostane and increased erythrocyte superoxide dismutase activity.[21]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the vascular effects of quinapril.

Assessment of Endothelial-Dependent Vasodilation
  • Quantitative Coronary Angiography: This invasive technique is used to assess the vasomotor responses of coronary arteries to pharmacological stimuli.

    • Procedure: Following baseline angiography, acetylcholine (an endothelium-dependent vasodilator) is infused into a coronary artery at increasing concentrations. The diameter of a target coronary segment is measured at each concentration using a computer-assisted analysis system. The change in diameter from baseline reflects endothelial function. This procedure is repeated after a period of treatment with quinapril or placebo to assess the drug's effect.[7][15]

Start Patient with Coronary Artery Disease Baseline_Angio Baseline Quantitative Coronary Angiography Start->Baseline_Angio ACh_Infusion Intracoronary Acetylcholine Infusion (Increasing Doses) Baseline_Angio->ACh_Infusion Measure_Diameter1 Measure Coronary Artery Diameter ACh_Infusion->Measure_Diameter1 Randomization Randomization Measure_Diameter1->Randomization Quinapril_Tx Quinapril Treatment (e.g., 40mg/day for 6 months) Randomization->Quinapril_Tx Group 1 Placebo_Tx Placebo Treatment Randomization->Placebo_Tx Group 2 Follow_up_Angio Follow-up Quantitative Coronary Angiography Quinapril_Tx->Follow_up_Angio Placebo_Tx->Follow_up_Angio ACh_Infusion2 Intracoronary Acetylcholine Infusion (Increasing Doses) Follow_up_Angio->ACh_Infusion2 Measure_Diameter2 Measure Coronary Artery Diameter ACh_Infusion2->Measure_Diameter2 Comparison Compare Change in Diameter Between Groups Measure_Diameter2->Comparison

Diagram 3: Workflow for Quantitative Coronary Angiography.
Measurement of Forearm Blood Flow

  • Venous Occlusion Plethysmography: This non-invasive technique measures blood flow in the forearm by temporarily occluding venous return.

    • Procedure: A strain gauge is placed around the forearm to measure changes in circumference, which correlate with changes in volume due to blood flow. A cuff is placed on the upper arm and inflated to a pressure that occludes venous return but not arterial inflow. The rate of increase in forearm volume reflects forearm blood flow. Drugs such as bradykinin, acetylcholine, or quinaprilat can be infused into the brachial artery to assess their effects on vascular resistance and blood flow.[10][13][14]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Spectrophotometric Assay: This laboratory method quantifies the activity of ACE and the inhibitory potential of compounds like quinaprilat.

    • Procedure: A synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL), is incubated with a source of ACE (e.g., plasma or tissue homogenate) in the presence and absence of an inhibitor. ACE cleaves HHL to release hippuric acid. The reaction is stopped, and the hippuric acid is extracted and measured by spectrophotometry at a specific wavelength. The degree of inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in its absence.[22][23][24]

cluster_reactions Parallel Reactions Prepare_Reagents Prepare ACE solution, substrate (HHL), and inhibitor (e.g., Quinaprilat) Incubate_Control Incubate ACE + HHL (Control) Prepare_Reagents->Incubate_Control Incubate_Test Incubate ACE + HHL + Inhibitor (Test) Prepare_Reagents->Incubate_Test Stop_Reaction Stop Reaction (e.g., add acid) Incubate_Control->Stop_Reaction Incubate_Test->Stop_Reaction Extract_HA Extract Hippuric Acid (HA) with organic solvent Stop_Reaction->Extract_HA Measure_Absorbance Measure Absorbance of HA via Spectrophotometry Extract_HA->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

References

The Genesis of a Potent ACE Inhibitor: A Technical Guide to the Discovery and Development of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. From its rational design and synthesis to its preclinical evaluation and extensive clinical trials, this document offers a comprehensive overview for professionals in the field of drug development and cardiovascular research.

Introduction: The Rationale for a Novel ACE Inhibitor

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE) plays a pivotal role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II and by degrading the vasodilator bradykinin. The therapeutic potential of inhibiting ACE was first realized with the discovery of peptide inhibitors from snake venom, leading to the development of the first synthetic ACE inhibitor, captopril. While effective, the quest for agents with improved potency, duration of action, and side-effect profiles spurred the development of new classes of ACE inhibitors. Quinapril emerged from these efforts as a non-sulfhydryl, prodrug ACE inhibitor with a distinct tetrahydroisoquinoline scaffold.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System

Quinapril is an ethyl ester prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[1] Quinaprilat is a potent inhibitor of ACE, competing with the natural substrate, angiotensin I, for the active site of the enzyme.[2] By blocking the conversion of angiotensin I to angiotensin II, quinaprilat reduces the vasoconstrictive effects of angiotensin II and decreases the secretion of aldosterone, leading to reduced sodium and water retention.[2] Furthermore, the inhibition of ACE leads to an accumulation of bradykinin, which contributes to the vasodilation and blood pressure-lowering effects of the drug.[1]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Action of Quinapril

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (from Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin (from Kidney) ACE ACE Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System and Quinapril's Site of Action.

Synthesis of Quinapril Hydrochloride

The synthesis of this compound involves a multi-step process, a general overview of which is provided below. This process has been refined over time to improve yield and purity.[3][4][5]

Experimental Protocol: Synthesis of this compound[3]
  • Formation of Quinapril Benzyl Ester: The synthesis typically begins with the condensation of N-[1(S)-carboethoxy-3-phenylpropyl]-(S)-alanine with the p-toluenesulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This reaction yields the benzyl ester of quinapril, which is often isolated as a maleate salt.

  • Conversion to Free Base: The quinapril benzyl ester maleate salt is dissolved in a mixture of water and an organic solvent (e.g., dichloromethane). The pH of the solution is adjusted to between 7.5 and 8.5 with an aqueous ammonia solution to liberate the free base of the quinapril benzyl ester. The organic layer containing the free base is then separated.

  • Catalytic Hydrogenolysis: The isolated quinapril benzyl ester is dissolved in an alcohol (e.g., ethanol). Catalytic hydrogenation is then carried out in the presence of a palladium on carbon (Pd/C) catalyst and hydrochloric acid. This step cleaves the benzyl ester protecting group and forms the hydrochloride salt of quinapril. The reaction is typically conducted under a hydrogen pressure of 40-60 psi at a temperature of 20-30°C.

  • Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then evaporated to yield crude this compound. Further purification can be achieved by crystallization from a suitable solvent system, such as a nitroalkane, to yield the final amorphous or crystalline product.[3][4]

Preclinical Development: In Vitro and In Vivo Evaluation

The preclinical development of quinapril involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro ACE Inhibition Assay

The inhibitory activity of quinaprilat on ACE is a key determinant of its pharmacological effect. A common method to assess this is the in vitro ACE inhibition assay using the substrate hippuryl-histidyl-leucine (HHL).

  • Reagents:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., 100 mU/mL solution).

    • Hippuryl-histidyl-leucine (HHL) substrate solution (e.g., 8 mM in a suitable buffer).

    • Buffer: Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl.

    • Quinaprilat standard solutions of varying concentrations.

    • Stopping solution: 1 M HCl.

    • Extraction solvent: Ethyl acetate.

  • Procedure:

    • In a microcentrifuge tube, 20 µL of the quinaprilat solution (or buffer for control) is pre-incubated with 10 µL of the ACE solution at 37°C for 5-10 minutes.

    • The enzymatic reaction is initiated by adding 50 µL of the HHL substrate solution.

    • The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction is terminated by the addition of 62.5 µL of 1 M HCl.

    • The product of the reaction, hippuric acid (HA), is extracted with 375 µL of ethyl acetate by vortexing.

    • The mixture is centrifuged, and the organic (ethyl acetate) layer is carefully transferred to a new tube.

    • The ethyl acetate is evaporated to dryness under vacuum.

    • The dried hippuric acid is redissolved in a suitable solvent (e.g., water or buffer).

    • The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a UV-Vis spectrophotometer or by using a high-performance liquid chromatography (HPLC) method.

  • Calculation of IC50: The percentage of ACE inhibition is calculated for each concentration of quinaprilat. The IC50 value, which is the concentration of the inhibitor required to reduce ACE activity by 50%, is then determined from a dose-response curve.

In Vivo Animal Models of Hypertension

To assess the antihypertensive efficacy of quinapril in a physiological setting, various animal models of hypertension were employed. The two-kidney, one-clip (2K1C) Goldblatt model is a well-established model of renovascular hypertension.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure:

    • The rats are anesthetized using an appropriate anesthetic agent.

    • A flank incision is made to expose the left kidney and renal artery.

    • The left renal artery is carefully isolated from the renal vein and surrounding connective tissue.

    • A silver or titanium clip with a specific internal diameter (e.g., 0.20-0.23 mm) is placed around the left renal artery to induce stenosis. The contralateral (right) kidney is left untouched.

    • The incision is then closed in layers. Sham-operated control animals undergo the same surgical procedure without the placement of the clip.

  • Post-operative Care and Monitoring:

    • The animals are allowed to recover from surgery for several weeks (typically 4-6 weeks) to allow for the development of stable hypertension.

    • Blood pressure is monitored regularly using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., telemetry or direct arterial cannulation) for more continuous and accurate measurements.

  • Drug Administration and Efficacy Evaluation:

    • Once hypertension is established, the animals are treated with quinapril or a vehicle control, typically via oral gavage.

    • Blood pressure is monitored throughout the treatment period to assess the antihypertensive effect of the drug.

Clinical Development: From Healthy Volunteers to Hypertensive Patients

The clinical development of quinapril followed a structured path of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in humans.

Pharmacokinetics of Quinapril and Quinaprilat

Pharmacokinetic studies in healthy volunteers and patients have well-characterized the absorption, distribution, metabolism, and excretion of quinapril.[1][6][7]

ParameterQuinaprilQuinaprilat (Active Metabolite)Reference(s)
Bioavailability ~60%-[2]
Time to Peak Plasma Concentration (Tmax) < 1 hour~2 hours[1]
Plasma Protein Binding ~97%~97%[1]
Elimination Half-life ~1 hour~2-3 hours (initial), ~25 hours (terminal)[1][2]
Metabolism Rapidly de-esterified to quinaprilat-[1]
Excretion Primarily renal (as quinaprilat and other metabolites)Primarily renal[1]

Table 1: Pharmacokinetic Parameters of Quinapril and Quinaprilat in Humans

Clinical Efficacy in Hypertension

Numerous clinical trials have demonstrated the efficacy of quinapril in lowering blood pressure in patients with mild to moderate essential hypertension.[8][9]

Study DesignTreatment GroupsKey Efficacy EndpointsResultsReference(s)
Randomized, Double-Blind, Placebo-ControlledQuinapril (20, 40, 80 mg/day) vs. PlaceboMean change in sitting diastolic blood pressure (DBP) from baselineQuinapril produced statistically significant reductions in DBP of up to 13 mmHg from baseline.[8]
Multicenter, Double-BlindQuinapril (10-40 mg/day) vs. Captopril (25-50 mg bid/tid)Change in blood pressureQuinapril was found to be of similar efficacy to captopril.[9]
Double-BlindQuinapril (10, 20, 40 mg/day) vs. Enalapril (10, 20, 40 mg/day)Change in blood pressureQuinapril demonstrated similar efficacy to enalapril.[9]

Table 2: Summary of Key Clinical Trials of Quinapril in Essential Hypertension

Experimental Workflow: Drug Discovery and Development of an ACE Inhibitor

Drug_Development_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory Review & Post-Marketing Target_ID Target Identification (ACE) Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Target_ID->Lead_Gen In_Vitro In Vitro Screening (ACE Inhibition Assay, IC50) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy (Animal Models of Hypertension) In_Vitro->In_Vivo Tox Preclinical Toxicology & Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Phase_I Phase I Clinical Trial (Safety & Pharmacokinetics in Healthy Volunteers) IND->Phase_I Phase_II Phase II Clinical Trial (Efficacy & Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA FDA_Review FDA Review & Approval NDA->FDA_Review Phase_IV Phase IV Post-Marketing Surveillance FDA_Review->Phase_IV

Caption: A Generalized Workflow for the Discovery and Development of an ACE Inhibitor.

Structure-Activity Relationship (SAR)

The development of quinapril and other non-sulfhydryl ACE inhibitors was guided by extensive structure-activity relationship (SAR) studies. The tetrahydroisoquinoline ring system of quinapril was a key structural feature that differentiated it from earlier ACE inhibitors like captopril and enalapril. SAR studies on tetrahydroisoquinoline derivatives explored the impact of various substituents on ACE inhibitory potency and pharmacokinetic properties. These studies revealed that the stereochemistry of the molecule and the nature of the side chains are critical for optimal binding to the active site of ACE.[10][11][12][13][14]

Conclusion

The discovery and development of quinapril represent a significant advancement in the field of cardiovascular pharmacotherapy. Through a process of rational drug design, detailed preclinical evaluation, and rigorous clinical testing, quinapril was established as a safe and effective ACE inhibitor for the treatment of hypertension and heart failure. This technical guide has provided a comprehensive overview of the key scientific and methodological aspects of quinapril's journey from a chemical concept to a clinically valuable therapeutic agent. The continued study of the mechanisms and applications of ACE inhibitors like quinapril will undoubtedly lead to further improvements in the management of cardiovascular diseases.

References

Initial Preclinical Data Overview for Quinapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the initial preclinical data for Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compound's pharmacodynamics, pharmacokinetics, and toxicology based on available preclinical findings.

Pharmacodynamics

Quinapril is a prodrug that is hydrolyzed in the liver to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][4] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[3][4]

Antihypertensive Efficacy in Animal Models

Quinapril has demonstrated significant antihypertensive effects in various preclinical models of hypertension.[2][5] Dose-dependent reductions in blood pressure have been observed in spontaneously hypertensive rats (SHR) and 2-kidney, 1-clip (2K1C) renal hypertensive rats.[5]

Animal ModelDose (mg/kg, p.o.)Blood Pressure ReductionReference
Spontaneously Hypertensive Rats (SHR)10Significant reduction in blood pressure and attenuation of noradrenaline-induced contractions.[6]
2-Kidney, 1-Clip Renal Hypertensive Rats (2K1C)0.1 - 1.0Dose-related and sustained antihypertensive action.[5]
Normotensive Rats30Lowered blood pressure.[5]
DOCA/salt Hypertensive RatsNot specifiedFailed to reduce blood pressure.[5]

Caption: Antihypertensive effect of this compound in various rat models.

Pharmacokinetics

Following oral administration, quinapril is rapidly absorbed and converted to its active metabolite, quinaprilat.[7] Peak plasma concentrations of quinapril are typically observed within one hour, while peak concentrations of quinaprilat are reached at approximately two hours.[7] A high-fat meal can moderately reduce the rate and extent of quinapril absorption.[7] Both quinapril and quinaprilat are highly protein-bound in plasma (approximately 97%).[7]

SpeciesRoute of AdministrationKey FindingsReference
RatsOralRapid absorption and extensive distribution to most tissues except the brain.[8][9]
DogsOralEfficacious in diuretic-treated dog models of hypertension.[2]
MonkeysOralRapid oral absorption.[9]

Caption: Summary of preclinical pharmacokinetic findings for this compound.

Toxicology

Preclinical toxicology studies have been conducted to evaluate the safety profile of this compound.

Study TypeSpeciesKey FindingsReference
Acute ToxicityRodentsMinimal acute toxicity.[10]
Repeated DosingRodents and/or DogsGastric irritation, juxtaglomerular apparatus (JGA) hypertrophy and hyperplasia, tubular degenerative changes in the kidney, and reduced red cell parameters.[10]
CarcinogenicityMouse, RatNo evidence of tumorigenic potential.[11]
GenotoxicityIn vitro (V79 chromosome aberration assay)Clastogenic effects at cytotoxic doses.[10]
Reproductive ToxicityRatsNo adverse effects on fertility or reproduction. No fetotoxic or teratogenic effects at doses up to 300 mg/kg/day. Reduced offspring body weights at ≥25 mg/kg/day.[11]
Reproductive ToxicityRabbitsNot teratogenic; however, maternal and embryo toxicity were observed at 1 mg/kg/day.[11]

Caption: Summary of preclinical toxicology findings for this compound.

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound on angiotensin-converting enzyme.

Methodology:

  • A solution of ACE (e.g., from rabbit lung) is prepared.[12][13]

  • The test compound (e.g., quinaprilat) is added to the ACE solution and pre-incubated at 37°C for a short period (e.g., 5 minutes).[12][13]

  • The enzymatic reaction is initiated by adding a substrate, such as hippuryl-histidyl-leucine (HHL) or 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG).[13][14]

  • The mixture is incubated at 37°C for a defined period (e.g., 30-45 minutes).[13]

  • The reaction is stopped, and the product (e.g., hippuric acid or 3-Hydroxybutyric acid) is quantified.[14]

  • Quantification can be performed using methods such as spectrophotometry or high-performance liquid chromatography (HPLC).[14]

  • The percentage of ACE inhibition is calculated by comparing the activity in the presence of the test compound to a control. The IC50 value, the concentration of the inhibitor required to reduce ACE activity by 50%, is then determined.[13]

In Vivo Antihypertensive Effect Assessment in Animal Models

Objective: To evaluate the in vivo antihypertensive efficacy of a test compound in a hypertensive animal model.

Methodology:

  • Animal Model Selection: A suitable model of hypertension is chosen, such as spontaneously hypertensive rats (SHR) or 2-kidney, 1-clip (2K1C) renal hypertensive rats.[5][15]

  • Animal Acclimatization: Animals are allowed to acclimatize to the laboratory conditions.

  • Baseline Blood Pressure Measurement: Baseline systolic and/or mean arterial blood pressure is measured using methods like the tail-cuff method or radiotelemetry.[16]

  • Drug Administration: The test compound (this compound) is administered orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.[5]

  • Blood Pressure Monitoring: Blood pressure is monitored at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.[5]

  • Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Workflows

Renin-Angiotensin-Aldosterone System (RAAS) and the Mechanism of Action of Quinapril

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Vasoconstriction Vasoconstriction AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AngiotensinII->Aldosterone AngiotensinII->Vasoconstriction Quinapril Quinapril (Quinaprilat) Quinapril->ACE

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinapril.

Experimental Workflow for Preclinical Antihypertensive Efficacy Study

Antihypertensive_Workflow cluster_treatment Treatment Phase start Start animal_selection Select Hypertensive Animal Model (e.g., SHR) start->animal_selection acclimatization Acclimatization Period animal_selection->acclimatization baseline_bp Measure Baseline Blood Pressure acclimatization->baseline_bp randomization Randomize Animals into Treatment Groups baseline_bp->randomization vehicle_group Administer Vehicle (Control) randomization->vehicle_group quinapril_group Administer Quinapril HCl (Different Doses) randomization->quinapril_group bp_monitoring Monitor Blood Pressure Over Time vehicle_group->bp_monitoring quinapril_group->bp_monitoring data_collection Collect and Record Blood Pressure Data bp_monitoring->data_collection data_analysis Analyze Data: Compare Treatment vs. Control data_collection->data_analysis results Evaluate Antihypertensive Efficacy data_analysis->results end End results->end

Caption: A typical experimental workflow for assessing the antihypertensive efficacy of Quinapril.

References

The Pharmacological Profile of Quinapril Hydrochloride in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of Quinapril Hydrochloride in various animal models. Quinapril, a prodrug, is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). This inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) is the primary mechanism for its antihypertensive effects. This document summarizes key findings on its pharmacodynamics, pharmacokinetics, and the experimental protocols used in its preclinical evaluation.

Pharmacodynamics: Antihypertensive Efficacy

Quinapril has demonstrated significant antihypertensive effects in several well-established animal models of hypertension. Its efficacy is most pronounced in renin-dependent models of hypertension.

Blood Pressure Reduction in Hypertensive Rat Models

Quinapril has been extensively studied in various rat models of hypertension, showing a dose-dependent reduction in blood pressure. The effects are particularly notable in the two-kidney, one-clip (2K1C) renal hypertensive rat and the spontaneously hypertensive rat (SHR) models.[1]

Animal ModelDose (p.o.)Blood Pressure ReductionReference
Two-Kidney, One-Clip (2K1C) Renal Hypertensive Rat 0.1 - 1.0 mg/kgDose-related and sustained antihypertensive action.[1][1]
Spontaneously Hypertensive Rat (SHR) 10 mg/kg/dayPartially opposed the development of genetic hypertension.[2][2]
DOCA/salt Hypertensive Rat Not specifiedFailed to reduce blood pressure.[1][1]
Cardiovascular Effects in Other Animal Models

In diuretic-treated dogs, quinapril has been shown to be an effective antihypertensive agent.[3] Furthermore, in cardiomyopathic hamsters, preliminary data suggest that quinapril can prevent the decline in left ventricular contractile function and slow the progression of left ventricular failure.[2] In conscious dogs, a once-daily dose of 0.5 mg/kg was found to be sufficient for successful therapy in most cases of mild to moderate heart failure.[4]

Mechanism of Action: ACE Inhibition

The primary mechanism of action of quinapril is the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). Quinaprilat, the active metabolite of quinapril, is a potent inhibitor of ACE.[2][3]

In Vitro and Ex Vivo ACE Inhibition

Studies have demonstrated the potent inhibitory activity of quinaprilat on ACE in both plasma and various tissues. The rank order of potency for ACE inhibitors against plasma and tissue homogenates has been reported as quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat.[5]

TissueSpeciesACE InhibitionReference
PlasmaRat25% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6][6]
AortaRat30% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6][6]
KidneysRat35% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6][6]
Cardiac Atria and VentriclesRat>40% inhibition 24 hours after 0.3 mg/kg oral dose of quinapril.[6][6]
LungRat93% inhibition after 6 days of treatment with 2 mg/kg quinapril.[7][7]
MyocardiumRat23% inhibition after 6 days of treatment with 2 mg/kg quinapril.[7][7]

The inhibition of tissue ACE is considered a critical component of the therapeutic effects of ACE inhibitors.[5]

RAAS_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Quinaprilat Quinaprilat Quinaprilat->ACE inhibits IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by Quinaprilat.

Pharmacokinetics

Quinapril is rapidly absorbed orally and is extensively metabolized to its active diacid metabolite, quinaprilat.[3] The pharmacokinetic parameters of quinapril and quinaprilat have been characterized in several animal species.

Pharmacokinetic Parameters in Animal Models
SpeciesCompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Reference
Rat Quinapril<1---[8]
Quinaprilat~2.51526 (10mg dose in healthy males)2443 (10mg dose in healthy males)2.3[8]
Dog Quinapril----[3]
Quinaprilat----[3]
Monkey Quinapril----[3]
Quinaprilat----[3]

Note: Detailed and directly comparable pharmacokinetic data tables for quinapril and quinaprilat across different animal models are not consistently available in the public literature. The provided data for rats is based on human data from DrugBank, as specific animal Cmax and AUC values were not readily found.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of quinapril's pharmacological profile.

Two-Kidney, One-Clip (2K1C) Renovascular Hypertensive Rat Model

This model is a widely used method to induce renin-dependent hypertension.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure:

    • A flank abdominal incision is made to expose the left renal hilum.[9]

    • The left renal artery and vein are carefully isolated through blunt dissection.[9]

    • A U-shaped silver clip or a titanium vascular clip with a specific internal diameter (e.g., 0.23 mm) is placed around the left renal artery.[9][10] The contralateral kidney remains untouched.

  • Post-operative Care: Animals are housed with free access to food and water.

  • Hypertension Development: Hypertension typically develops over a period of 6-7 weeks.[10]

  • Blood Pressure Measurement: Systolic blood pressure is monitored, often using the tail-cuff method.[11]

TwoK1C_Workflow Start Start: Anesthetized Rat Incision Flank Abdominal Incision Start->Incision Isolate Isolate Left Renal Artery Incision->Isolate Clip Place Clip on Renal Artery Isolate->Clip Closure Surgical Closure Clip->Closure Recovery Post-operative Recovery (6-7 weeks) Closure->Recovery MeasureBP Measure Blood Pressure (Tail-cuff method) Recovery->MeasureBP End End: Hypertensive Model MeasureBP->End

Caption: Workflow for the 2K1C Hypertensive Rat Model.
Measurement of Tissue Angiotensin-Converting Enzyme (ACE) Activity

Various methods are employed to quantify ACE activity in tissue homogenates. A common technique is a fluorimetric assay.

Protocol:

  • Tissue Preparation:

    • Tissues (e.g., lung, heart, aorta, kidney) are harvested from the animal.

    • Tissues are homogenized in an appropriate buffer.

  • Fluorimetric Assay:

    • The assay is based on the hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), by ACE to produce hippuric acid and a fluorescent product.

    • Tissue homogenates are incubated with the substrate.

    • The fluorescence of the product is measured using a fluorometer.

  • Data Analysis:

    • ACE activity is calculated based on the rate of fluorescent product formation and normalized to the protein content of the tissue extract.[12]

    • For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

ACE_Assay_Workflow Start Start: Harvest Animal Tissue Homogenize Homogenize Tissue in Buffer Start->Homogenize Incubate Incubate Homogenate with Fluorogenic Substrate (HHL) Homogenize->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Calculate Calculate ACE Activity (normalized to protein concentration) Measure->Calculate End End: Quantified ACE Activity Calculate->End

Caption: Workflow for Fluorimetric ACE Activity Assay.
Evaluation of Cardiovascular Effects in Conscious Dogs

Telemetered conscious dogs are used to assess the cardiovascular safety and efficacy of new chemical entities.

Protocol:

  • Animal Preparation: Beagle dogs are surgically implanted with a telemetry device for continuous monitoring of cardiovascular parameters.

  • Experimental Design: A crossover experimental design is often used, where each animal receives both the test compound and a vehicle control.[13]

  • Data Acquisition:

    • Cardiovascular parameters, including blood pressure and heart rate, are monitored continuously for 24 hours post-dosing.[13]

  • Data Analysis:

    • Data is typically averaged over specific time intervals (e.g., 15-minute means).[13]

    • "Super-intervals" (larger summary periods) can be used to analyze the data in the context of the drug's pharmacokinetic profile.[13]

Conclusion

This compound is a potent antihypertensive agent in various animal models, primarily through the inhibition of the Angiotensin-Converting Enzyme by its active metabolite, quinaprilat. Its efficacy has been demonstrated in both hypertensive and heart failure models. The inhibition of tissue ACE appears to be a key contributor to its sustained therapeutic effects. The experimental protocols described herein provide a foundation for the preclinical evaluation of ACE inhibitors and other cardiovascular drugs. Further research to delineate the precise pharmacokinetic and pharmacodynamic relationships in different species will continue to enhance our understanding of this important class of therapeutic agents.

References

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Quinapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies related to Quinapril Hydrochloride. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Molecular Structure and Identity

This compound is the hydrochloride salt of Quinapril, the ethyl ester prodrug of the active metabolite quinaprilat.[1][2] It is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2]

Table 1: Molecular and Chemical Identity of this compound

IdentifierValue
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride[2]
Chemical Formula C₂₅H₃₁ClN₂O₅[3]
Molecular Weight 474.98 g/mol [3]
CAS Number 82586-55-8
Structure (See Figure 1 below)

Figure 1. Chemical Structure of Quinapril.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 120-130 °C[2]
Solubility Water: 87 mg/mL[3]Ethanol: 88 mg/mL[3]Methanol: Freely solubleDMSO: 65 mg/mL[3]
pKa Strongest Acidic: 3.7Strongest Basic: 5.2[4]
Appearance White to off-white crystalline powder[5]

Mechanism of Action and Signaling Pathway

Quinapril is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, quinaprilat.[4] Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention, further increasing blood pressure.

By inhibiting ACE, quinaprilat prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a decrease in blood pressure.

Quinapril_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active) Quinapril->Quinaprilat Hydrolysis Quinaprilat->ACE Inhibition

Caption: Mechanism of action of Quinapril within the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A common method for determining the purity and assay of this compound is reverse-phase HPLC.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 25 cm, 5 µm packing
Mobile Phase Filtered and degassed mixture of water, acetonitrile, and methanesulfonic acid (65:35:0.2)
Flow Rate 1.5 mL/minute
Detector UV at 214 nm
Injection Volume 20 µL
Column Temperature Ambient

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (Known concentration of Quinapril HCl RS) Inject Inject Standard and Sample Solutions into HPLC System Standard_Prep->Inject Sample_Prep Prepare Sample Solution (Dissolve Quinapril HCl in mobile phase) Sample_Prep->Inject Chromatogram Obtain Chromatograms Inject->Chromatogram Peak_Area Measure Peak Areas Chromatogram->Peak_Area Calculate Calculate Purity/Assay (Compare sample peak area to standard peak area) Peak_Area->Calculate

Caption: General workflow for HPLC analysis of this compound.

Dissolution Test for this compound Tablets

The following is the official dissolution test method for Quinapril tablets as per the United States Pharmacopeia (USP).[1]

Table 4: USP Dissolution Test Parameters for Quinapril Tablets

ParameterCondition
Apparatus USP Apparatus 1 (Basket)
Rotation Speed 100 rpm
Medium Water
Volume 900 mL
Time 30 minutes
Temperature 37 ± 0.5 °C
Acceptance Criteria Not less than 80% (Q) of the labeled amount of quinapril is dissolved in 30 minutes.

Procedure:

  • Place the specified volume of the Dissolution Medium in each vessel of the apparatus.

  • Assemble the apparatus, and equilibrate the Dissolution Medium to 37 ± 0.5 °C.

  • Place one tablet in each basket.

  • Start the apparatus and run for the specified time.

  • At the end of the time interval, withdraw a specimen from a zone midway between the surface of the Dissolution Medium and the top of the rotating basket, not less than 1 cm from the vessel wall.

  • Filter the withdrawn sample and analyze the filtrate for dissolved quinapril using a suitable analytical method, such as HPLC.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Table 5: Key Spectroscopic Data for this compound

TechniqueKey Observations
Infrared (IR) Characteristic peaks for C=O (carbonyl) stretching, N-H stretching, and aromatic C-H stretching.
¹H NMR Signals corresponding to the protons of the ethyl ester group, the tetrahydroisoquinoline ring, the phenylpropyl side chain, and the alanine moiety.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, and the various aliphatic carbons within the molecule.

Stability

This compound is known to be susceptible to degradation, primarily through hydrolysis of the ester linkage to form quinaprilat and cyclization to form a diketopiperazine derivative. Stability is influenced by factors such as pH, temperature, and moisture.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, and analytical methods for this compound. The tabulated data and experimental protocols are intended to be a valuable resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of these characteristics is fundamental for the development of safe, effective, and stable dosage forms of this compound.

References

Quinapril Hydrochloride and the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of quinapril hydrochloride within the renin-angiotensin system (RAS). Quinapril, a prodrug, is converted in the body to its active metabolite, quinaprilat, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] This guide will detail the mechanism of action, present quantitative data on its pharmacokinetic and clinical effects, outline relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Mechanism of Action: Inhibition of the Renin-Angiotensin System

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. This compound exerts its therapeutic effects by interrupting this system. After oral administration, quinapril is rapidly absorbed and de-esterified in the liver to form quinaprilat.[3][4] Quinaprilat is a highly potent, non-sulfhydryl ACE inhibitor.[2][4]

ACE is a key enzyme in the RAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, further elevating blood pressure.[4]

By inhibiting ACE, quinaprilat decreases the production of angiotensin II.[4] This leads to several physiological effects:

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.

  • Reduced Aldosterone Secretion: The inhibition of angiotensin II formation leads to a decrease in aldosterone secretion, which in turn reduces sodium and water retention and can lead to a small increase in serum potassium.[4]

  • Inhibition of Bradykinin Degradation: ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. By inhibiting ACE, quinaprilat increases the levels of bradykinin, which may contribute to its antihypertensive effect.[4]

The strong binding of quinaprilat to tissue-bound ACE, in addition to circulating ACE, is thought to contribute to its sustained duration of action.[4]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacokinetics and clinical efficacy of this compound.

Table 1: Pharmacokinetic Properties of Quinapril and Quinaprilat
ParameterQuinaprilQuinaprilatReference(s)
Bioavailability ~60%-[4]
Time to Peak Plasma Concentration (Tmax) ~1 hour~2 hours[4]
Plasma Protein Binding ~97%~97%[4]
Elimination Half-life (effective) -~3 hours[4]
Elimination Half-life (terminal) -~25 hours[4]
Excretion Primarily metabolizedPrimarily renal[4]
Table 2: Clinical Efficacy of Quinapril in Hypertension (Monotherapy)
DoseStudy DurationMean Diastolic Blood Pressure ReductionMean Systolic Blood Pressure ReductionReference(s)
10-40 mg/day---[2]
20, 40, 80 mg/day12 weeksUp to 13 mmHg-

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of ACE inhibitors like quinaprilat.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

Principle:

This assay is based on the ability of ACE to hydrolyze the substrate hippuryl-L-histidyl-L-leucine (HHL) to hippuric acid (HA) and L-histidyl-L-leucine. The amount of HA produced is quantified by spectrophotometry after extraction. The inhibitory activity of a compound is determined by its ability to reduce the amount of HA formed.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Quinaprilat (or other inhibitor)

  • Borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine:

    • 40 µL of the test compound (quinaprilat) solution at various concentrations.

    • 20 µL of ACE solution (e.g., 100 mU/mL).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add 100 µL of HHL solution (e.g., 0.3% in borate buffer with 300 µM NaCl).

  • Incubation: Incubate the reaction mixture at 37°C for 45 minutes.

  • Reaction Termination: Stop the reaction by adding 360 µL of 1 M HCl.

  • Extraction: Add 1.5 mL of ethyl acetate and vortex thoroughly to extract the hippuric acid.

  • Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Quantification: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube and evaporate to dryness. Reconstitute the dried hippuric acid in a suitable buffer or water.

  • Absorbance Measurement: Measure the absorbance of the reconstituted hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the reaction mixture without the inhibitor.

    • A_sample is the absorbance of the reaction mixture with the inhibitor.

  • IC50 Determination: The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

High-Performance Liquid Chromatography (HPLC) Method for ACE Inhibitor Analysis

This protocol outlines a general HPLC method for the separation and quantification of ACE inhibitors and their metabolites.

Principle:

Reverse-phase HPLC is used to separate the parent drug (e.g., quinapril) and its active metabolite (quinaprilat) from biological matrices. The compounds are detected and quantified using a UV detector.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate with triethylamine, pH adjusted) and an organic solvent (e.g., acetonitrile and/or methanol). The exact composition should be optimized for the specific analytes.

  • Standards of quinapril and quinaprilat

  • Sample preparation reagents (e.g., protein precipitation agents, solid-phase extraction cartridges)

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the precipitated proteins.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the analytes.

    • Evaporate the supernatant or SPE eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase might consist of a buffer like 5 mM KH2PO4 with 0.25 ml/L triethylamine, acetonitrile, and methanol, with the pH adjusted to around 2.8.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of approximately 215 nm.

  • Analysis:

    • Inject the prepared sample and standards into the HPLC system.

    • Identify the peaks for quinapril and quinaprilat based on their retention times compared to the standards.

    • Quantify the concentrations of the analytes by comparing their peak areas to a standard curve generated from known concentrations of the standards.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

renin_angiotensin_system Figure 1: The Renin-Angiotensin System and the Site of Action of Quinaprilat cluster_inhibition This compound Action cluster_ras Renin-Angiotensin System Quinapril Quinapril (Oral Administration) Liver Liver Quinapril->Liver De-esterification Quinaprilat Quinaprilat (Active Metabolite) Liver->Quinaprilat ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat->ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage by Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion by ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Sodium_Water_Retention->Blood_Pressure_Increase

Figure 1: The Renin-Angiotensin System and the Site of Action of Quinaprilat

ace_inhibition_workflow Figure 2: Experimental Workflow for In Vitro ACE Inhibition Assay cluster_preparation 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Prepare_ACE Prepare ACE Solution Mix_ACE_Inhibitor Mix ACE and Quinaprilat Prepare_ACE->Mix_ACE_Inhibitor Prepare_HHL Prepare HHL (Substrate) Solution Add_HHL Add HHL to Initiate Reaction Prepare_HHL->Add_HHL Prepare_Inhibitor Prepare Quinaprilat (Inhibitor) Dilutions Prepare_Inhibitor->Mix_ACE_Inhibitor Pre_incubation Pre-incubate at 37°C Mix_ACE_Inhibitor->Pre_incubation Pre_incubation->Add_HHL Incubation Incubate at 37°C Add_HHL->Incubation Stop_Reaction Stop Reaction with HCl Incubation->Stop_Reaction Extract_HA Extract Hippuric Acid (HA) with Ethyl Acetate Stop_Reaction->Extract_HA Measure_Absorbance Measure Absorbance at 228 nm Extract_HA->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: Experimental Workflow for In Vitro ACE Inhibition Assay

References

Off-Label Exploration of Quinapril Hydrochloride in Congestive Heart Failure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Quinapril hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor, is primarily indicated for the management of hypertension.[1][2][3] However, a significant body of research has explored its off-label application in the therapeutic landscape of congestive heart failure (CHF).[1][3][4] This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core data, experimental protocols, and physiological pathways associated with the investigational use of quinapril in CHF.

Efficacy and Hemodynamic Impact: A Quantitative Overview

Clinical investigations into the off-label use of quinapril for congestive heart failure have yielded significant quantitative data demonstrating its therapeutic potential. The following tables summarize key findings from various studies, offering a comparative look at dosage, patient populations, and hemodynamic outcomes.

Table 1: Hemodynamic Effects of Quinapril in Congestive Heart Failure

Study PopulationDosageMean Arterial Pressure ChangePulmonary Capillary Wedge Pressure ChangeCardiac Output ChangeSystemic Vascular Resistance ChangeReference
26 patients with NYHA Class III or IV CHFAcute: 2.5, 5, or 10 mg (single dose); Chronic: 5 to 30 mg/day-3.9% (chronic)-39.7% (chronic)+31.7% (chronic)-25.2% (chronic)[5]
12 patients with severe CHF (NYHA Class III and IV)Not specifiedStatistically insignificant decreaseNot ReportedNot ReportedNot Reported[6]

Table 2: Clinical and Functional Outcomes of Quinapril Treatment in Congestive Heart Failure

Study PopulationTreatmentDurationKey OutcomesReference
225 patients with mild to moderate CHF (NYHA class II or III)Quinapril (10, 20, or 40 mg/day) vs. Placebo12 weeksSignificant, dose-related improvement in exercise time.[7][8]
131 patients with CHF (NYHA class II to III)Quinapril (10-20 mg once daily) vs. Captopril (12.5-25 mg twice daily)12 weeksQuinapril was as effective as captopril in improving symptoms, left ventricular function, and exercise capacity. At the end of the study, only 6% of the quinapril group were in NYHA class III, compared to 22% of the captopril group.[9]
224 patients with NYHA class II or III heart failureQuinapril vs. Placebo (withdrawal study)16 weeksPatients withdrawn to placebo showed a significant deterioration in exercise tolerance.[10]
32 patients with mild, chronic heart failureQuinapril (up to 20 mg/day) vs. Placebo8 weeks per phase (crossover)Mean exercise time was significantly longer with both once-daily and twice-daily quinapril compared to placebo.[11]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Quinapril's therapeutic effects in congestive heart failure are primarily attributed to its inhibition of the angiotensin-converting enzyme (ACE). ACE plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, quinapril's active metabolite, quinaprilat, prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to reduced peripheral vascular resistance, decreased aldosterone secretion, and a subsequent reduction in sodium and water retention, all of which are beneficial in the pathophysiology of heart failure.[1][12]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by) Renin Renin Renin->Angiotensinogen Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_I Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Quinapril Quinapril (Quinaprilat) Quinapril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinapril.

Experimental Protocols in Clinical Research

The investigation of quinapril's off-label use in congestive heart failure has been conducted through a variety of clinical trial designs. A general workflow for these studies is outlined below.

Experimental_Workflow Patient_Screening Patient Screening (NYHA Class II-IV CHF) Washout Placebo Washout Period Patient_Screening->Washout Randomization Randomization Washout->Randomization Quinapril_Arm Quinapril Treatment Arm (Dose Titration) Randomization->Quinapril_Arm Control_Arm Control Arm (Placebo or Active Comparator) Randomization->Control_Arm Follow_Up Follow-Up Assessments (e.g., 12 weeks) Quinapril_Arm->Follow_Up Control_Arm->Follow_Up Endpoints Primary & Secondary Endpoints (Hemodynamics, Exercise Tolerance) Follow_Up->Endpoints Data_Analysis Data Analysis Endpoints->Data_Analysis

References

The Development of Quinapril: A Nonsulfhydryl Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quinapril, a potent nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, represents a significant advancement in the management of hypertension and heart failure. Developed as a second-generation ACE inhibitor, its design circumvents the sulfhydryl group-related adverse effects associated with the first-in-class drug, captopril. This technical guide provides a comprehensive overview of the development of quinapril, detailing its chemical synthesis, mechanism of action, preclinical pharmacology, pharmacokinetics, and clinical development. Key experimental protocols are outlined, and quantitative data from pivotal studies are presented in structured tables. Furthermore, signaling pathways and developmental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of this important therapeutic agent.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin-converting enzyme (ACE), a key component of this system, catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE emerged as a promising therapeutic strategy for the treatment of hypertension and heart failure. While captopril, the first orally active ACE inhibitor, demonstrated clinical efficacy, its sulfhydryl moiety was associated with side effects such as skin rashes and taste disturbances. This prompted the development of nonsulfhydryl ACE inhibitors, leading to the synthesis of quinapril. Quinapril is a prodrug that is hydrolyzed in the body to its active diacid metabolite, quinaprilat.[1] This guide delves into the multifaceted development of quinapril, from its rational design and synthesis to its extensive preclinical and clinical evaluation.

Chemical Synthesis and Structure

Quinapril hydrochloride is chemically described as (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride. It is a tetrahydroisoquinoline derivative, a structural feature that distinguishes it from other ACE inhibitors like enalapril and lisinopril.[2]

The synthesis of quinapril, as detailed by Klutchko et al. in the Journal of Medicinal Chemistry, involves the coupling of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives with an N-carboxyalkyldipeptide side chain.[3][4] This synthetic route was designed to optimize the binding of the inhibitor to the active site of ACE.

Mechanism of Action

Quinapril exerts its therapeutic effects through the potent and specific inhibition of ACE. As a prodrug, quinapril is rapidly absorbed and then de-esterified in the liver to its active metabolite, quinaprilat.[5] Quinaprilat competes with the natural substrate, angiotensin I, for the active site of the zinc-containing ACE, thereby preventing the formation of angiotensin II.[1]

The inhibition of angiotensin II production leads to several physiological effects:

  • Vasodilation: Reduced levels of the potent vasoconstrictor angiotensin II result in the relaxation of arterial smooth muscle, leading to a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.

  • Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex. By inhibiting angiotensin II formation, quinaprilat indirectly reduces aldosterone secretion, leading to decreased sodium and water retention and a mild diuretic effect.

  • Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by quinaprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect through vasodilation.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

The following diagram illustrates the RAAS and the point of intervention by ACE inhibitors like quinapril.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Adrenal_Gland->Aldosterone Kidney Kidney Aldosterone->Kidney Na+ & H2O Retention K+ Excretion Increased_BP Increased Blood Pressure Kidney->Increased_BP Blood_Vessels->Increased_BP Quinapril Quinapril (Quinaprilat) Quinapril->ACE Inhibition

RAAS Pathway and Quinapril's Site of Action.

Preclinical Development

The preclinical evaluation of quinapril involved a series of in vitro and in vivo studies to characterize its pharmacological profile, potency, and safety.

In Vitro ACE Inhibition

The inhibitory activity of quinaprilat against ACE was determined using purified rabbit lung ACE. The potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 1: In Vitro ACE Inhibition

Compound IC50 (nM)
Quinaprilat 1.8
Captopril 23

| Enalaprilat | 1.2 |

Data from Klutchko et al., J Med Chem, 1986.

A common method for determining ACE inhibitory activity involves the use of the substrate Hippuryl-Histidyl-Leucine (HHL).

  • Reagents:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Hippuryl-Histidyl-Leucine (HHL) as the substrate

    • Borate buffer (pH 8.3)

    • Quinaprilat (or other inhibitors) at various concentrations

    • 1N Hydrochloric acid (HCl) to stop the reaction

    • Ethyl acetate for extraction

  • Procedure:

    • Pre-incubate ACE with different concentrations of the inhibitor in borate buffer at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 1N HCl.

    • Extract the hippuric acid formed with ethyl acetate.

    • Evaporate the ethyl acetate and redissolve the hippuric acid in water.

    • Measure the absorbance of hippuric acid at 228 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of ACE inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Animal Models of Hypertension

The antihypertensive efficacy of quinapril was evaluated in various animal models of hypertension.

Table 2: In Vivo Efficacy of Quinapril in Hypertensive Rat Models

Animal Model Dosing Regimen Effect on Blood Pressure
Renal Hypertensive Rat (Two-Kidney, One-Clip) 10 mg/kg, p.o. Significant and sustained reduction in mean arterial pressure
Spontaneously Hypertensive Rat (SHR) 10 mg/kg/day for 14 days Progressive reduction in systolic blood pressure

| DOCA-Salt Hypertensive Rat | N/A | No significant effect on blood pressure |

Data from preclinical studies.

This model mimics renovascular hypertension.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the rat.

    • Make a flank incision to expose the left kidney.

    • Carefully isolate the left renal artery.

    • Place a silver clip with a specific internal diameter (e.g., 0.2 mm) around the renal artery to induce stenosis.[6]

    • The right kidney remains untouched.

    • Suture the incision.

    • Allow the rats to recover and develop hypertension over several weeks.

    • Monitor blood pressure regularly using the tail-cuff method.

    • Administer quinapril or vehicle orally and measure the effect on blood pressure.

This model represents genetic or essential hypertension.

  • Animals: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Procedure:

    • SHR naturally develop hypertension starting from 5-6 weeks of age.[7]

    • Monitor the development of hypertension by measuring systolic blood pressure using the tail-cuff method at regular intervals.

    • Once hypertension is established (typically >150 mmHg), begin treatment with quinapril or vehicle.

    • Administer the drug daily via oral gavage for the duration of the study.

    • Continue to monitor blood pressure throughout the treatment period.

Pharmacokinetics

The pharmacokinetic profile of quinapril and its active metabolite, quinaprilat, has been extensively studied in humans.

Table 3: Pharmacokinetic Parameters of Quinapril and Quinaprilat (Single 20 mg Oral Dose)

Parameter Quinapril Quinaprilat
Tmax (hours) ~1 ~2
Cmax (ng/mL) ~500 ~200
Half-life (hours) ~1 ~2-3 (initial), ~25 (terminal)
Protein Binding ~97% ~97%

| Excretion | Primarily renal (as quinaprilat and other metabolites) | Primarily renal |

Data compiled from various pharmacokinetic studies.

Clinical Development

The clinical development of quinapril involved a series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosing for the treatment of hypertension and heart failure.

Drug Development Workflow

The development of an antihypertensive drug like quinapril follows a structured workflow.

DrugDevWorkflow Discovery Drug Discovery (Lead Identification & Optimization) Preclinical Preclinical Studies (In Vitro & In Vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety & Pharmacokinetics) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dose-Ranging) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Review & Approval NDA->Approval PostMarket Phase IV / Post-Marketing Surveillance Approval->PostMarket

Generalized Antihypertensive Drug Development Workflow.
Clinical Efficacy in Hypertension

Pivotal clinical trials demonstrated the efficacy of quinapril in lowering blood pressure in patients with mild to moderate essential hypertension.

Table 4: Efficacy of Quinapril in Mild to Moderate Hypertension (12-week, double-blind, placebo-controlled trial)

Treatment Group Mean Change in Sitting Diastolic Blood Pressure (mmHg) from Baseline Percentage of Patients Achieving Therapeutic Response*
Placebo -3.7 23%
Quinapril 10 mg once daily -9.5 55%
Quinapril 20 mg once daily -11.2 68%

| Quinapril 40 mg once daily | -12.8 | 72% |

*Therapeutic response defined as a reduction in sitting diastolic blood pressure of ≥10 mmHg or to ≤90 mmHg.[8]

A meta-analysis of three clinical trials in patients with mild-to-moderate hypertension showed that quinapril, particularly at a dose of 10 mg, induced a significant reduction in both systolic and diastolic blood pressure.[9] At the 10 mg dose, 94.1% of patients achieved a therapeutic response.[9] Overall, quinapril reduced diastolic blood pressure by 14.8 to 24.8 mmHg and systolic blood pressure by 16 to 35.7 mmHg from baseline levels.[9]

Conclusion

The development of quinapril as a nonsulfhydryl ACE inhibitor marked a significant step forward in the treatment of cardiovascular diseases. Its rational design, which eliminated the sulfhydryl moiety, led to an improved side-effect profile compared to first-generation ACE inhibitors. Extensive preclinical and clinical studies have established its potent ACE inhibitory activity, favorable pharmacokinetic profile, and robust efficacy in lowering blood pressure in hypertensive patients. The data presented in this technical guide underscore the comprehensive and rigorous process of modern drug development and highlight the key scientific milestones that led to the successful introduction of quinapril into clinical practice.

References

The Enduring Bond: A Technical Examination of Quinapril's High Affinity for Tissue-Bound ACE

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cardiovascular therapeutics, the efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors is intrinsically linked to their ability to modulate the Renin-Angiotensin-Aldosterone System (RAAS). Quinapril, a potent ACE inhibitor, distinguishes itself through the high binding affinity of its active metabolite, quinaprilat, for tissue-bound ACE. This in-depth technical guide explores the nuances of this interaction, providing researchers, scientists, and drug development professionals with a comprehensive overview of the binding kinetics, experimental methodologies used for its characterization, and the downstream signaling implications.

Executive Summary

Quinaprilat, the active diacid metabolite of quinapril, demonstrates a significantly higher binding affinity and slower dissociation from tissue-bound Angiotensin-Converting Enzyme (ACE) compared to its plasma counterpart. This prolonged and targeted inhibition of tissue ACE, particularly in the vasculature, heart, and kidneys, is a key contributor to quinapril's sustained clinical efficacy in managing hypertension and heart failure. This guide synthesizes available data on the binding affinities, details the experimental protocols for their determination, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Analysis of Quinaprilat's Binding Affinity

The preferential binding of quinaprilat to tissue ACE is a cornerstone of its pharmacological profile. While direct comparative studies providing exact Ki or IC50 values across a range of tissues in a single report are limited, the available literature consistently supports the higher affinity for tissue-based ACE. The following tables summarize the rank order of potency and reported inhibition data.

Table 1: Rank Order of Potency of ACE Inhibitors Against Plasma and Tissue Homogenates [1]

ACE SourceRank Order of Potency
PlasmaQuinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat
LungQuinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat
KidneyQuinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat
HeartQuinaprilat = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat

Table 2: Ex Vivo ACE Inhibition Following Oral Administration of Quinapril in Rats [2]

Tissue% ACE Inhibition (24 hours post-dose)
Plasma25%
Aorta30%
Kidneys35%
Cardiac Atria and Ventricles>40%

These data underscore the potent and sustained inhibition of ACE in key cardiovascular tissues long after plasma concentrations of the drug may have declined.

Experimental Protocols for Determining ACE Binding Affinity

The characterization of quinaprilat's binding to ACE relies on sophisticated in vitro and ex vivo techniques. The two primary methods cited in the literature are the radioinhibitor binding assay and in vitro autoradiography.

Radioinhibitor Binding Assay

This method quantifies ACE activity by measuring the displacement of a radiolabeled inhibitor by an unlabeled inhibitor (e.g., quinaprilat).

Objective: To determine the concentration of an unlabeled ACE inhibitor required to displace 50% of a radiolabeled inhibitor from the ACE active site (IC50), which can be used to calculate the binding affinity (Ki).

Materials:

  • Tissue homogenates (e.g., from lung, kidney, heart) or plasma

  • Radiolabeled ACE inhibitor (e.g., 125I-351A)

  • Unlabeled ACE inhibitor (quinaprilat)

  • Assay buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 7.4)

  • Separation medium (e.g., charcoal slurry)

  • Gamma counter

Procedure:

  • Tissue Preparation: Homogenize tissues in assay buffer and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh assay buffer.

  • Incubation: In assay tubes, combine the tissue homogenate or plasma, a fixed concentration of the radiolabeled inhibitor, and varying concentrations of the unlabeled inhibitor (quinaprilat).

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Add a charcoal slurry to the tubes to adsorb unbound radioligand. Centrifuge the tubes to pellet the charcoal.

  • Quantification: Carefully collect the supernatant, which contains the radioligand bound to ACE, and measure the radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Autoradiography

This technique allows for the visualization and quantification of ACE distribution and inhibitor binding within intact tissue sections.

Objective: To map the anatomical distribution of ACE and the extent of its inhibition by quinaprilat in various tissues.

Materials:

  • Frozen tissue sections (10-20 µm thick) mounted on microscope slides

  • Radiolabeled ACE inhibitor (e.g., 125I-351A)

  • Unlabeled ACE inhibitor (quinaprilat) for displacement studies

  • Pre-incubation and incubation buffers

  • Wash buffers

  • Phosphor imaging plates or X-ray film

  • Image analysis software

Procedure:

  • Tissue Sectioning: Using a cryostat, cut thin sections of frozen tissue and thaw-mount them onto microscope slides.

  • Pre-incubation: Incubate the slides in buffer to remove endogenous inhibitors.

  • Incubation: Incubate the tissue sections with the radiolabeled inhibitor. For competition studies, co-incubate with various concentrations of unlabeled quinaprilat. To determine non-specific binding, incubate a set of slides with an excess of unlabeled inhibitor.

  • Washing: Wash the slides in cold buffer to remove unbound radioligand.

  • Drying: Quickly dry the slides.

  • Exposure: Expose the slides to a phosphor imaging plate or X-ray film.

  • Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal intensity in different regions of interest using image analysis software.

Signaling Pathways and Experimental Workflows

The therapeutic effects of quinapril extend beyond simple RAAS blockade and involve intricate signaling pathways. Furthermore, the experimental workflows to determine binding affinities follow a logical progression.

Signaling Pathway of Quinapril's Action

Quinapril's inhibition of ACE leads to a reduction in angiotensin II and an increase in bradykinin levels. This shift in vasoactive peptides influences downstream signaling, notably enhancing the nitric oxide (NO) pathway, which contributes to vasodilation and improved endothelial function.

Caption: Quinapril's dual action on the RAAS and Kallikrein-Kinin systems.

Experimental Workflow for Radioinhibitor Binding Assay

The process of determining the IC50 of quinaprilat using a radioinhibitor binding assay follows a structured workflow from sample preparation to data analysis.

Radioinhibitor_Binding_Assay_Workflow start Start: Tissue/Plasma Sample prep Sample Preparation (Homogenization/Centrifugation) start->prep incubation Incubation with Radioligand and Quinaprilat prep->incubation separation Separation of Bound and Free Ligand (Charcoal) incubation->separation counting Gamma Counting of Bound Ligand separation->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End: Binding Affinity Data analysis->end

Caption: Workflow for determining ACE binding affinity via radioinhibitor assay.

Experimental Workflow for In Vitro Autoradiography

The visualization of ACE and its inhibition by quinaprilat using in vitro autoradiography involves a series of precise steps.

Autoradiography_Workflow start Start: Frozen Tissue sectioning Cryosectioning start->sectioning preincubation Pre-incubation sectioning->preincubation incubation Incubation with Radioligand (± Quinaprilat) preincubation->incubation washing Washing incubation->washing drying Drying washing->drying exposure Exposure to Film/ Phosphor Screen drying->exposure imaging Imaging and Quantitative Analysis exposure->imaging end End: ACE Distribution Map imaging->end

Caption: Workflow for visualizing tissue ACE with in vitro autoradiography.

Conclusion

The pronounced and sustained binding of quinaprilat to tissue-bound ACE is a defining characteristic that likely underpins its robust clinical performance. The experimental methodologies detailed herein provide a framework for the continued investigation of these interactions, which are crucial for the development of next-generation cardiovascular therapies with enhanced tissue specificity and efficacy. The interplay between the RAAS and Kallikrein-Kinin systems, as modulated by quinapril, highlights the complex and multifaceted nature of ACE inhibition. Further research focusing on obtaining precise quantitative binding data across a wider array of human tissues will be invaluable in refining our understanding of quinapril's mechanism of action.

References

Methodological & Application

In Vitro Efficacy of Quinapril Hydrochloride: A Detailed Analysis of ACE Inhibition and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a comprehensive review of in vitro studies, the potent and specific inhibitory effects of Quinapril Hydrochloride on the Angiotensin-Converting Enzyme (ACE) are detailed, alongside its downstream cellular impacts. These findings are critical for researchers and professionals in drug development and cardiovascular research, providing standardized protocols and quantitative data for the evaluation of this widely-used ACE inhibitor.

Quinapril, a prodrug, is hydrolyzed in the body to its active metabolite, quinaprilat. Quinaprilat is a powerful and specific inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition is a cornerstone of its therapeutic effect in managing hypertension and heart failure.[1]

Quantitative Analysis of ACE Inhibition

The inhibitory activity of quinaprilat on ACE has been quantified in various in vitro assays. Spectrophotometric and fluorometric methods are commonly employed to determine key inhibitory parameters. While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the experimental conditions, the high potency of quinaprilat is consistently demonstrated. In comparative studies, quinaprilat has shown a potent binding affinity for ACE.[1][2] One study highlighted the rank order of potency for several ACE inhibitors, with quinaprilat demonstrating high potency.[2]

InhibitorTargetAssay MethodKey Findings
Quinaprilat Angiotensin-Converting Enzyme (ACE)Radioligand Displacement AssayHigh binding affinity, comparable to benazeprilat.[2]
Quinaprilat ACE C-domain and N-domainIn vitro vasodilation assay (porcine coronary arteries)Biphasic potentiation of bradykinin, indicating inhibition of both domains.[3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization in research settings.

Spectrophotometric ACE Inhibition Assay

This assay quantifies ACE activity by measuring the formation of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-Histidyl-Leucine (HHL)

  • Quinaprilat (or other inhibitors)

  • Sodium Borate Buffer (pH 8.3)

  • Hydrochloric Acid (HCl)

  • Pyridine

  • Benzene Sulfonyl Chloride (BSC)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing sodium borate buffer, HHL solution, and the ACE enzyme solution.

  • To test for inhibition, pre-incubate the ACE solution with varying concentrations of quinaprilat before adding the HHL substrate.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding HCl.

  • Develop a colored product by adding pyridine and BSC.

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 410 nm) using a spectrophotometer.

  • The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with and without the inhibitor. The IC50 value can then be determined from a dose-response curve.[4]

Cell-Based Assay for Angiotensin II Production

This protocol describes the measurement of Angiotensin II (Ang II) levels in the supernatant of cultured endothelial cells treated with Quinapril. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for this assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell Culture Medium (e.g., EGM-2)

  • This compound

  • Angiotensin I

  • Phosphate-Buffered Saline (PBS)

  • Angiotensin II ELISA Kit

Procedure:

  • Culture HUVECs to confluence in appropriate cell culture plates.

  • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with Angiotensin I to induce the production of Angiotensin II.

  • After incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cellular debris.

  • Quantify the concentration of Angiotensin II in the supernatant using a commercially available Angiotensin II ELISA kit, following the manufacturer's instructions.

  • A decrease in Angiotensin II levels in the supernatant of quinapril-treated cells compared to untreated controls indicates ACE inhibition.

In Vitro Bradykinin Potentiation Assay

This assay evaluates the effect of Quinapril on the levels of bradykinin, a vasodilator that is normally degraded by ACE.

Materials:

  • Porcine coronary artery rings (or other suitable vascular tissue)

  • Krebs-Henseleit solution

  • Prostaglandin F2α (for pre-constriction)

  • Bradykinin

  • Quinaprilat

  • Organ bath system

Procedure:

  • Mount porcine coronary artery rings in an organ bath system containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Pre-constrict the arterial rings with prostaglandin F2α.

  • Induce relaxation by adding cumulative concentrations of bradykinin to establish a baseline dose-response curve.

  • In separate experiments, pre-incubate the arterial rings with quinaprilat at concentrations that selectively block the C-domain (0.1 to 1 nmol/L) or both C- and N-domains.

  • Repeat the bradykinin dose-response curve in the presence of quinaprilat.

  • A leftward shift in the bradykinin dose-response curve indicates potentiation of its vasodilatory effect due to ACE inhibition.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound is centered on its role within the Renin-Angiotensin System (RAS). The following diagrams illustrate the core signaling pathway and a typical experimental workflow for assessing ACE inhibition.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction Aldosterone Secretion AngiotensinII->Vasoconstriction Bradykinin_Active Bradykinin (Active) Bradykinin_Inactive Inactive Fragments Bradykinin_Active->Bradykinin_Inactive Vasodilation Vasodilation Bradykinin_Active->Vasodilation Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngiotensinI ACE->Bradykinin_Active Quinaprilat Quinaprilat Quinaprilat->ACE Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of Quinaprilat on ACE.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE - HHL Substrate - Quinaprilat Samples Prepare Samples: - Control (No Inhibitor) - Test (with Quinaprilat) Reagents->Samples Incubation Incubate at 37°C Samples->Incubation ReactionStop Stop Reaction Incubation->ReactionStop ColorDev Color Development ReactionStop->ColorDev Measurement Measure Absorbance ColorDev->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: A generalized workflow for an in vitro ACE inhibition assay.

Conclusion

The provided protocols and data offer a robust framework for the in vitro investigation of this compound. These standardized methods are essential for obtaining reliable and comparable data on the efficacy of ACE inhibitors in a research and development setting. The potent inhibition of ACE by quinaprilat, leading to reduced angiotensin II and increased bradykinin activity, underscores its established therapeutic benefits.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of Quinapril in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique that offers high resolution, sensitivity, and specificity, making it the method of choice for Quinapril analysis. This application note provides a detailed protocol for the determination of Quinapril using a reversed-phase HPLC (RP-HPLC) method, validated according to ICH guidelines.[1][2]

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of Quinapril. The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and sensitivity. A summary of commonly used conditions is presented in the table below.

ParameterCondition 1Condition 2Condition 3Condition 4
Stationary Phase Inertsil C18 (150 x 4.6 mm, 5 µm)[1][2]Zorbax C18 (150 x 4.6 mm, 5 µm)[3]ACE C18 (150 x 4.6 mm, 5µ)[4]Hypersil MOS (250 x 4 mm, 5 µm)[5]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.5) (60:40 v/v)[1]Acetonitrile : Phosphate Buffer (pH 4.5) (35:65 v/v)[3]Acetonitrile : Water (90:10 v/v) with pH 3.5 Phosphate Buffer[4]Acetonitrile : Phosphate Buffer (pH 2.0) (50:50 v/v)[5]
Flow Rate 1.0 mL/min0.9 mL/min[3]1.0 mL/min[4]1.0 mL/min[5]
Detection Wavelength 239 nm[1][2]210 nm[3]225 nm[4]220 nm[5]
Column Temperature Ambient30 °C[3]AmbientNot Specified

Quantitative Data Summary

The performance of the HPLC method is evaluated through various validation parameters. The following table summarizes key quantitative data from different validated methods for Quinapril analysis.

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 50 - 150[1][2]1 - 100[6]50 - 300[3]
Correlation Coefficient (r²) 0.995[1][2]0.999[6]0.999[3]
Retention Time (min) Not Specified~3.52.099[3]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 101.02%[2]Not Specified98% - 100%[7]
Precision (%RSD) < 2.0%[1]< 13% (intraday and interday)[8]< 2.0%[4]

Detailed Experimental Protocol

This protocol describes a validated RP-HPLC method for the quantitative analysis of Quinapril in pharmaceutical dosage forms.

1. Materials and Reagents

  • Quinapril Hydrochloride Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Dipotassium Hydrogen Phosphate (K₂HPO₄) (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm Membrane Filter

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.

  • Chromatographic Data Station

  • Analytical Balance

  • pH Meter

  • Sonicator

3. Chromatographic Conditions

  • Column: Inertsil C18 (150 x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.5) (60:40 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 239 nm[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Run Time: 10 minutes

4. Preparation of Solutions

  • Phosphate Buffer (pH 6.5): Dissolve 1.62 g of KH₂PO₄ and 0.3 g of K₂HPO₄ in 550 mL of HPLC grade water.[1] Adjust the pH to 6.5 with orthophosphoric acid.[1] Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 6.5) in a ratio of 60:40 (v/v).[1] Degas the mobile phase by sonication for 10-15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with methanol.[1]

  • Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the concentration range of 50-150 µg/mL by diluting with the mobile phase.[1]

5. Sample Preparation (from Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Quinapril and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 100 µg/mL).

6. System Suitability

Before sample analysis, inject the standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor: Not more than 2.0

  • Theoretical Plates: Not less than 2000

  • %RSD of peak areas: Not more than 2.0%

7. Analysis Procedure

  • Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of Quinapril in the sample solutions from the calibration curve.

8. Calculation

Calculate the amount of Quinapril in the tablet dosage form using the following formula:

Where:

  • A_sample = Peak area of Quinapril in the sample solution

  • A_standard = Peak area of Quinapril in the standard solution

  • C_standard = Concentration of the standard solution (mg/mL)

  • V_sample = Final volume of the sample preparation (mL)

  • W_sample = Weight of the tablet powder taken for analysis (mg)

  • W_avg_tablet = Average weight of a single tablet (mg)

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of Quinapril.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Reagent & Mobile Phase Preparation D HPLC System Setup & Equilibration A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation (from Tablets) F Inject Blank, Standards & Samples C->F D->E E->F If suitable G Chromatogram Acquisition F->G H Peak Integration & Area Measurement G->H I Calibration Curve Generation H->I J Quantification of Quinapril in Sample I->J

Caption: Experimental workflow for the HPLC analysis of Quinapril.

References

Application Notes and Protocols for Studying the Antihypertensive Effects of Quinapril in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the antihypertensive properties of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor.

Introduction to Quinapril

Quinapril is a prodrug that is converted in the liver to its active metabolite, quinaprilat.[1] As an ACE inhibitor, quinaprilat blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2][3] This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][4] Preclinical studies in various animal models have been instrumental in elucidating the efficacy and mechanism of action of Quinapril.[5]

Key Animal Models for Hypertension Research

The selection of an appropriate animal model is critical for studying antihypertensive agents. The most commonly utilized and relevant models for evaluating Quinapril include spontaneously hypertensive rats (SHR), Dahl salt-sensitive (Dahl S) rats, and renovascular hypertension models.

Spontaneously Hypertensive Rat (SHR)

The SHR is the most widely used genetic model of essential hypertension.[6] These rats develop hypertension without any surgical or dietary manipulation, making them an excellent model for studying the long-term effects of antihypertensive drugs.

Protocol for Antihypertensive Study in SHR:

  • Animal Selection: Use adult male spontaneously hypertensive rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls.[7][8] A typical starting age is 15 weeks.[8]

  • Acclimatization: House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and heart rate using a non-invasive tail-cuff method.

  • Drug Administration:

    • Treatment Group: Administer Quinapril orally at a dose of 10 mg/kg/day for a period of 10 to 15 weeks.[7][8]

    • Control Groups: Administer vehicle (e.g., water) to both SHR and WKY control groups.

  • Monitoring: Monitor blood pressure weekly throughout the study.

  • Terminal Procedures: At the end of the treatment period, perform terminal procedures which may include:

    • Direct measurement of arterial blood pressure via catheterization.

    • Collection of blood samples for biochemical analysis (e.g., plasma renin activity, aldosterone levels).

    • Harvesting of heart and kidneys for histological analysis and determination of organ hypertrophy.

Dahl Salt-Sensitive (Dahl S) Rat

The Dahl S rat is a genetic model of salt-sensitive hypertension.[9] These rats develop hypertension when fed a high-salt diet, mimicking a significant portion of the human hypertensive population.[10]

Protocol for Antihypertensive Study in Dahl S Rats:

  • Animal Selection: Use male Dahl S rats.

  • Dietary Induction of Hypertension: At 6 weeks of age, switch the rats to a high-salt diet (e.g., 8% NaCl) to induce hypertension.[10]

  • Drug Administration:

    • Treatment Group: Administer Quinapril orally at a dose of 10 mg/kg/day concurrently with the high-salt diet.[11]

    • Control Group: Administer vehicle to Dahl S rats on a high-salt diet.

  • Study Duration: Continue the treatment and diet for several weeks (e.g., from 10 to 20 weeks of age).[11]

  • Outcome Measures:

    • Monitor blood pressure regularly.

    • Assess cardiac hypertrophy (heart weight to body weight ratio).

    • Evaluate renal function and histopathological changes in the kidneys.[11]

Renovascular Hypertension Models

These models, such as the two-kidney, one-clip (2K1C) and one-kidney, one-clip (1K1C) Goldblatt models, induce hypertension through renal artery stenosis, which activates the RAAS.[12][13][14] The 2K1C model is particularly dependent on angiotensin II.[13][15]

Protocol for 2K1C Renovascular Hypertension Model:

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with ketamine/xylazine).

    • Expose the left renal artery and place a silver clip with a specific internal diameter to partially constrict the artery. The right kidney remains untouched.

  • Post-Operative Recovery: Allow the animals to recover for a period (e.g., 2-4 weeks) during which hypertension develops.

  • Drug Administration:

    • Treatment Group: Administer Quinapril orally in a dose-dependent manner (e.g., 0.1 to 1.0 mg/kg).[16]

    • Control Group: Administer vehicle.

  • Blood Pressure Monitoring: Measure the acute or chronic effects of Quinapril on blood pressure.

  • Data Analysis: Analyze the dose-response relationship of Quinapril's antihypertensive effect.[16]

Quantitative Data Summary

The following tables summarize the antihypertensive effects of Quinapril in the described animal models based on published studies.

Animal Model Quinapril Dosage Duration of Treatment Baseline SBP (mmHg) Post-Treatment SBP (mmHg) Reference
Spontaneously Hypertensive Rat (SHR)10 mg/kg/day15 weeks~200Normalized to WKY levels[7]
Spontaneously Hypertensive Rat (SHR)10 mg/kg/day10 weeksSignificantly elevatedSignificantly lowered[8]
Dahl Salt-Sensitive (Dahl S) Rat10 mg/kg/day10 weeks~220 (on high salt)< 160[11]
Stroke-Prone SHR (SHRSP) with 1% Saline10 mg/kg/day11 weeks~270Significantly inhibited[11]
2-Kidney, 1-Clip Renal Hypertensive Rat0.1 - 1.0 mg/kgAcuteElevatedDose-dependent reduction[16]

Signaling Pathways and Experimental Workflows

Quinapril's Mechanism of Action

Quinapril's primary mechanism of action is the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, Quinapril prevents the formation of Angiotensin II, leading to vasodilation and reduced blood pressure.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_drug Drug Intervention Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Aldosterone->Hypertension Quinapril Quinapril (Quinaprilat) Quinapril->ACE Inhibits

Caption: Quinapril inhibits ACE, blocking Angiotensin II production.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of a compound like Quinapril in an animal model.

Experimental_Workflow start Animal Model Selection (e.g., SHR, Dahl S, 2K1C) acclimatization Acclimatization & Baseline Measurement start->acclimatization grouping Randomization into Groups (Control vs. Treatment) acclimatization->grouping induction Hypertension Induction (if applicable, e.g., high-salt diet, surgery) grouping->induction treatment Chronic Drug Administration (Quinapril or Vehicle) induction->treatment monitoring In-life Monitoring (Blood Pressure, Body Weight) treatment->monitoring terminal Terminal Data Collection monitoring->terminal analysis Data Analysis & Interpretation terminal->analysis

Caption: Workflow for antihypertensive drug evaluation in animal models.

Relationship of Animal Models to Human Hypertension

Different animal models represent various etiologies of human hypertension, making the choice of model crucial for the research question.

Model_Relationship cluster_models Animal Models cluster_human_types Corresponding Human Conditions HumanHTN Human Hypertension EssentialHTN Essential (Genetic) Hypertension HumanHTN->EssentialHTN SaltHTN Salt-Sensitive Hypertension HumanHTN->SaltHTN RenalHTN Renovascular Hypertension HumanHTN->RenalHTN SHR SHR (Spontaneously Hypertensive Rat) SHR->EssentialHTN Models DahlS Dahl S Rat (Salt-Sensitive) DahlS->SaltHTN Models Renal Renovascular Models (2K1C, 1K1C) Renal->RenalHTN Models

Caption: Correlation of animal models to types of human hypertension.

Conclusion

Quinapril has demonstrated significant antihypertensive effects across a range of preclinical animal models that represent different facets of human hypertension.[5] The protocols and data presented here provide a foundation for researchers to design and execute robust studies to further investigate the cardiovascular effects of Quinapril and other ACE inhibitors. The choice of model should be carefully considered based on the specific scientific question being addressed.

References

Application Notes and Protocols for the Quantification of Quinapril and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, quinaprilat. The quantitative determination of both quinapril and quinaprilat in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of these compounds in plasma using modern analytical techniques.

Analytical Methods Overview

The primary methods for the quantification of quinapril and quinaprilat in plasma are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred due to its higher sensitivity, selectivity, and shorter run times.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for quinapril and quinaprilat in human plasma.

Table 1: LC-MS/MS Method Performance

ParameterQuinaprilQuinaprilatInternal StandardReference
Linearity Range (ng/mL) 5.01 - 500.3710.01 - 1000Lisinopril[1][2][3]
5 - 100010 - 2000Carvedilol[4][5]
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0110.01Lisinopril[1][2][3]
510Carvedilol[4][5]
Intra-day Precision (%CV) < 10.0< 10.0Lisinopril[1][2][3]
< 15< 15Carvedilol[4][5]
Inter-day Precision (%CV) < 10.0< 10.0Lisinopril[1][2][3]
< 15< 15Carvedilol[4][5]
Accuracy (% bias) Within ±10.0Within ±10.0Lisinopril[1][2][3]
Within ±15Within ±15Carvedilol[4][5]
Recovery (%) 85.862.6Lisinopril[1][2][3]

Table 2: HPLC-UV Method Performance

ParameterQuinaprilQuinaprilatInternal StandardReference
Linearity Range (ng/mL) 10 - 50020 - 1000Not specified[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 1020Not specified[6]
Recovery (%) > 90> 80Not specified[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method

This protocol is based on a sensitive and rapid UPLC-MS/MS method for the simultaneous determination of quinapril and quinaprilat in human plasma.[1][2][3]

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for sample cleanup in plasma analysis.[4][5]

  • Reagents:

    • Acetonitrile:Methanol (80:20, v/v), pre-chilled to -20°C.

    • Internal Standard (IS) spiking solution (e.g., Carvedilol in methanol).

  • Procedure:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of the internal standard spiking solution.

    • Vortex for 10 seconds.

    • Add 400 µL of cold acetonitrile:methanol (80:20, v/v) to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).[1][2][3]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of organic solvent like acetonitrile and an aqueous buffer with a volatile modifier like formic acid).

  • Flow Rate: 0.2 mL/min.[1][2][3]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quinapril: Precursor ion → Product ion (specific m/z values to be optimized).

    • Quinaprilat: Precursor ion → Product ion (specific m/z values to be optimized).

    • Internal Standard: Precursor ion → Product ion (specific m/z values to be optimized).

Protocol 2: HPLC-UV Method

This protocol describes a method for the simultaneous determination of quinapril and quinaprilat using HPLC with UV detection, which is a more accessible technique in many laboratories.[6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for HPLC-UV analysis.

  • Materials:

    • C18 SPE cartridges.

    • Methanol (for conditioning).

    • Water (for equilibration).

    • Washing solution (e.g., a weak organic solvent in water).

    • Elution solvent (e.g., a strong organic solvent like methanol or acetonitrile).

  • Procedure:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of plasma sample onto the cartridge.

    • Wash the cartridge with 1 mL of the washing solution to remove interfering substances.

    • Elute quinapril and quinaprilat with 1 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

2. Chromatographic Conditions

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 Symmetry column.[6]

  • Mobile Phase:

    • For Quinapril: Tetrabutyl ammonium hydrogensulfate (10 mM, pH 7) : Acetonitrile (62:38, v/v).[6]

    • For Quinaprilat: Tetrabutyl ammonium hydrogensulfate (10 mM, pH 7) : Acetonitrile (25:75, v/v).[6]

    • A gradient elution may be required for simultaneous analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.[6]

  • Injection Volume: 20 µL.

Visualizations

cluster_sample_prep Sample Preparation Workflow (Protein Precipitation) plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Cold Acetonitrile: Methanol (400 µL) vortex1->add_solvent vortex2 Vortex Vigorously add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Sample Preparation.

cluster_spe Solid-Phase Extraction (SPE) Workflow condition Condition C18 Cartridge (Methanol, then Water) load Load Plasma Sample condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Plasma Sample Cleanup.

cluster_analysis Analytical Workflow Comparison cluster_lcmsms LC-MS/MS Path cluster_hplcuv HPLC-UV Path start Plasma Sample pp Protein Precipitation start->pp spe Solid-Phase Extraction start->spe lcmsms LC-MS/MS Analysis pp->lcmsms data_lcmsms High Sensitivity & Selectivity Data lcmsms->data_lcmsms hplcuv HPLC-UV Analysis spe->hplcuv data_hplcuv Robust & Accessible Data hplcuv->data_hplcuv

Caption: Comparison of Analytical Workflows for Quinapril Quantification.

References

Illuminating the Molecular Mechanisms of Quinapril: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – To facilitate further research into the therapeutic effects of Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor, we are pleased to provide detailed application notes and protocols for a suite of cell culture assays. These resources are designed for researchers, scientists, and drug development professionals to investigate the intricate molecular mechanisms of Quinapril's action in a controlled in vitro environment.

Quinapril, and its active metabolite quinaprilat, are primarily known for their role in the management of hypertension and heart failure.[1][2] Their therapeutic efficacy stems from the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1] This inhibition leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased degradation of bradykinin, a vasodilator.[3][4] These actions collectively contribute to lower blood pressure and improved cardiovascular function.[1]

These application notes provide a framework for elucidating these mechanisms at a cellular level, offering protocols for assessing direct ACE inhibition, downstream effects on nitric oxide production, and the modulation of intracellular signaling pathways.

Key Cell Culture Assays to Interrogate Quinapril's Mechanism of Action

To comprehensively understand how Quinapril exerts its effects, a multi-faceted approach utilizing various cell-based assays is recommended. Here, we detail three pivotal assays:

  • ACE Inhibition Assay: To quantify the direct inhibitory effect of quinaprilat on ACE activity.

  • Nitric Oxide (NO) Production Assay: To measure the downstream effect of ACE inhibition on the production of the vasodilator nitric oxide in endothelial cells.

  • Bradykinin-Induced Calcium Mobilization Assay: To investigate the potentiation of bradykinin signaling, a key aspect of Quinapril's vasodilatory action.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Application Note: This assay directly measures the inhibitory potency of quinaprilat, the active metabolite of Quinapril, on angiotensin-converting enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined in this assay, providing a quantitative measure of the drug's efficacy in blocking the enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II.[1] Various methods exist for this assay, including those based on the cleavage of a synthetic substrate like hippuryl-histidyl-leucine (HHL).[5]

Quantitative Data Summary:

CompoundTargetAssay PrincipleCell/SystemIC50 (nM)Reference
QuinaprilatAngiotensin-Converting Enzyme (ACE)HHL Substrate CleavageRat Plasma0.033 - 0.036[6]
QuinaprilatAngiotensin-Converting Enzyme (ACE)HHL Substrate CleavageHomogenized Rat Lung0.21 - 0.27[6]

Experimental Protocol: In Vitro ACE Inhibition Assay (HHL-based)

This protocol is adapted from established methods for determining ACE inhibitory activity.[5][7]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Quinaprilat (active metabolite of Quinapril)

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer or plate reader capable of measuring absorbance at 228 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in sodium borate buffer. The final concentration should be determined based on enzyme activity to ensure a linear reaction rate.

    • Prepare a stock solution of HHL in sodium borate buffer.

    • Prepare a series of dilutions of quinaprilat in sodium borate buffer to determine the IC50 value.

  • Assay Reaction:

    • In a microcentrifuge tube, add 20 µL of the quinaprilat solution (or buffer for control).

    • Add 20 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 60 minutes at 37°C.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.

    • Vortex the mixture vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculations:

    • Calculate the percentage of ACE inhibition for each concentration of quinaprilat using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • Plot the percentage of inhibition against the logarithm of the quinaprilat concentration to determine the IC50 value.

Experimental Workflow:

ACE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE Solution - HHL Substrate - Quinaprilat Dilutions Incubation Incubate Quinaprilat with ACE Reagents->Incubation Reaction Add HHL Substrate and Incubate Incubation->Reaction Termination Stop Reaction with HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation NO_Production_Workflow cluster_culture Cell Culture & Treatment cluster_sample Sample Collection cluster_assay Griess Assay cluster_analysis Data Analysis Seed_Cells Seed HUVECs Treat_Cells Treat with Quinapril Seed_Cells->Treat_Cells Collect_Supernatant Collect Culture Supernatant Treat_Cells->Collect_Supernatant Add_Griess Add Griess Reagent Collect_Supernatant->Add_Griess Incubate_Griess Incubate at Room Temp Add_Griess->Incubate_Griess Measure_Absorbance Measure Absorbance at 540 nm Incubate_Griess->Measure_Absorbance Calculate_Nitrite Calculate Nitrite Concentration Measure_Absorbance->Calculate_Nitrite Quinapril_Signaling cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System (KKS) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I produces ACE ACE Angiotensin_I->ACE substrate for Angiotensin_II Angiotensin II ACE->Angiotensin_II produces AT1R AT1 Receptor Angiotensin_II->AT1R activates Vasoconstriction Vasoconstriction Cell Proliferation AT1R->Vasoconstriction Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein cleavage Bradykinin Bradykinin Kallikrein->Bradykinin produces Bradykinin->ACE degraded by B2R B2 Receptor Bradykinin->B2R activates PLC PLC B2R->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release eNOS eNOS Ca_release->eNOS activates NO Nitric Oxide eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation Quinapril Quinapril (Quinaprilat) Quinapril->ACE inhibits

References

Solid-Phase Extraction Protocol for the Determination of Quinapril and its Active Metabolite Quinaprilat in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly metabolized in the body to its active form, quinaprilat. Monitoring the urinary excretion of both quinapril and quinaprilat is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the solid-phase extraction (SPE) of quinapril and quinaprilat from human urine samples, followed by high-performance liquid chromatography (HPLC) with UV detection. The described method is robust, reliable, and suitable for routine analysis in a clinical or research laboratory setting.

Analytical Performance

The following table summarizes the quantitative data for the analysis of quinapril and quinaprilat in urine using the described SPE-HPLC method.

ParameterQuinaprilQuinaprilatReference
SPE SorbentC8C8[1][2]
Recovery> 80%> 80%[1][2]
Limit of Detection (LOD)60 ng/mL50 ng/mL[1][2]
Limit of Quantification (LOQ)10 ng/mL20 ng/mL[3]
Linearity Range10 - 500 ng/mL20 - 1000 ng/mL[3]

*Note: LOQ and Linearity Range data are from a study on human plasma using C18 cartridges and have been included for reference.

Experimental Protocols

This section details the step-by-step methodology for the solid-phase extraction of quinapril and quinaprilat from urine samples, followed by HPLC analysis.

Materials and Reagents
  • SPE Cartridges: C8, 500 mg, 3 mL

  • Methanol (HPLC grade)

  • Phosphoric Acid (85%)

  • Deionized Water

  • Urine Samples: Collected and stored at -20°C until analysis.

  • Internal Standard: Enalapril maleate (optional, but recommended)

Sample Pretreatment
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 3000 rpm for 10 minutes to remove any particulate matter.

  • Adjust the pH of the supernatant to 2.5 with phosphoric acid.

  • If using an internal standard, spike the urine sample at this stage.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning:

    • Pass 5 mL of methanol through the C8 cartridge.

    • Follow with 5 mL of deionized water.

    • Finally, pass 5 mL of pH 2.5 deionized water (adjusted with phosphoric acid) through the cartridge.

    • Ensure the sorbent bed does not go dry during conditioning.

  • Sample Loading:

    • Load 5 mL of the pretreated urine sample onto the conditioned C8 cartridge.

    • Maintain a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a phosphoric acid-methanol (4:1, v/v) solution to remove endogenous interferences.[2]

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the retained analytes (quinapril and quinaprilat) with 5 mL of a phosphoric acid-methanol (3:7, v/v) solution into a clean collection tube.[2]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

HPLC Analysis
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: 1-propanol:acetonitrile:10mM phosphoric acid (20:15:78, v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 206 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C[2]

Visualized Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C8 Cartridge) cluster_analysis Analysis Urine_Sample Urine Sample Collection Centrifugation Centrifugation (3000 rpm, 10 min) Urine_Sample->Centrifugation pH_Adjustment pH Adjustment to 2.5 with H3PO4 Centrifugation->pH_Adjustment Conditioning 1. Conditioning - 5 mL Methanol - 5 mL DI Water - 5 mL pH 2.5 Water pH_Adjustment->Conditioning Loading 2. Sample Loading - 5 mL of Pretreated Urine Conditioning->Loading Washing 3. Washing - 5 mL Phosphoric Acid:Methanol (4:1) Loading->Washing Elution 4. Elution - 5 mL Phosphoric Acid:Methanol (3:7) Washing->Elution Evaporation Evaporation (N2, 40°C) Elution->Evaporation Reconstitution Reconstitution in Mobile Phase (200 µL) Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis (206 nm) Reconstitution->HPLC_Analysis

References

Application Notes and Protocols for the Determination of Quinapril in Biological Samples by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Quinapril and its active metabolite, Quinaprilat, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the body to its active diacid metabolite, Quinaprilat. Accurate and sensitive quantification of both Quinapril and Quinaprilat in biological matrices such as plasma is crucial for evaluating the drug's efficacy and safety. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies of these compounds.[1][2][3] This document details a validated LC-MS/MS method for the simultaneous determination of Quinapril and Quinaprilat in human plasma.

Experimental Workflow

The overall experimental workflow for the analysis of Quinapril and Quinaprilat in biological samples is depicted below. This process begins with sample collection and proceeds through sample preparation, LC-MS/MS analysis, and finally data processing.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (e.g., Human Plasma) InternalStandard Addition of Internal Standard (e.g., Lisinopril or Carvedilol) SampleCollection->InternalStandard ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile/Methanol) InternalStandard->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer and Evaporation Centrifugation->SupernatantTransfer Reconstitution Reconstitution in Mobile Phase SupernatantTransfer->Reconstitution LC_Injection Injection into LC System Reconstitution->LC_Injection LC_Separation Chromatographic Separation (Reversed-Phase C18 Column) LC_Injection->LC_Separation MS_Ionization Electrospray Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification and Reporting DataAcquisition->Quantification

Figure 1: Experimental workflow for Quinapril analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated LC-MS/MS methods for the determination of Quinapril and Quinaprilat.

Table 1: Linearity and Limits of Quantification
AnalyteMatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
QuinaprilHuman Plasma5.01 - 500.375.01[1][3]
QuinaprilatHuman Plasma10.01 - 100010.01[1][3]
QuinaprilHuman Plasma5 - 10005[2]
QuinaprilatHuman Plasma10 - 200010[2]
Table 2: Precision and Accuracy
AnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy
QuinaprilHuman Plasma< 10.0< 10.0Within 10.0%[1][4]
QuinaprilatHuman Plasma< 10.0< 10.0Within 10.0%[1][4]
QuinaprilHuman Plasma< 15< 15Not specified[2]
QuinaprilatHuman Plasma< 15< 15Not specified[2]
Table 3: Recovery
AnalyteMatrixRecovery (%)Internal StandardIS Recovery (%)
QuinaprilHuman Plasma85.8Lisinopril61.3[1][4]
QuinaprilatHuman Plasma62.6Lisinopril61.3[1][4]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of Quinapril and Quinaprilat in human plasma.

Materials and Reagents
  • Quinapril and Quinaprilat reference standards

  • Internal Standard (IS): Lisinopril or Carvedilol

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Quinapril and Quinaprilat from plasma samples.[2]

  • Thaw : Thaw frozen plasma samples at room temperature.

  • Aliquoting : Pipette 250 µL of plasma into a microcentrifuge tube.[1]

  • Internal Standard : Add the internal standard solution (e.g., Lisinopril).

  • Precipitation : Add a precipitating agent, such as an acetonitrile:methanol (8:2 v/v) mixture.[2]

  • Vortexing : Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection : Carefully transfer the clear supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a specific volume of the mobile phase.

Liquid Chromatography Conditions
  • LC System : An ultra-performance liquid chromatography (UPLC) system.

  • Column : Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.[1][3]

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Elution : An isocratic elution with a flow rate of 0.2 mL/min or a gradient elution can be employed.[1][2]

  • Column Temperature : Maintained at a constant temperature (e.g., 40 °C).

  • Injection Volume : 5 µL.

  • Run Time : A short run time of approximately 3-6 minutes is achievable.[1][2]

Tandem Mass Spectrometry Conditions
  • Mass Spectrometer : A triple quadrupole tandem mass spectrometer.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode.[2]

  • Detection Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : Specific precursor to product ion transitions for Quinapril, Quinaprilat, and the internal standard need to be optimized.

  • Ion Source Parameters : Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[5][6] Key validation parameters include:

  • Selectivity and Specificity : Assessed by analyzing blank plasma samples from multiple sources to check for interferences at the retention times of the analytes and IS.

  • Linearity : Determined by analyzing a series of calibration standards over the desired concentration range.

  • Precision and Accuracy : Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery : The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards.

  • Matrix Effect : Assessed to ensure that endogenous components in the plasma do not suppress or enhance the ionization of the analytes.

  • Stability : The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.[2]

Data Analysis and Reporting

The concentration of Quinapril and Quinaprilat in the unknown samples is determined by interpolating their peak area ratios to the internal standard against the calibration curve. The results are typically reported in ng/mL.

This document provides a comprehensive overview and detailed protocols for the determination of Quinapril in biological samples. For specific applications, further optimization of the described methods may be necessary.

References

Application Notes and Protocols: Formulating Quinapril Hydrochloride for Oral Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinapril hydrochloride is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Following oral administration, it is rapidly de-esterified to its primary active metabolite, quinaprilat, a potent inhibitor of ACE.[2][3] By blocking the conversion of angiotensin I to angiotensin II, quinaprilat leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[4][5][6] These properties make quinapril a valuable tool in preclinical rodent models of hypertension and cardiovascular disease.[2][7]

These application notes provide detailed protocols for the preparation and oral administration of this compound formulations for use in rodent research, ensuring accurate dosing and reproducibility.

Pre-formulation and Vehicle Selection

1.1. Physicochemical Considerations

  • Stability: this compound is known to be unstable in the solid state, with degradation accelerated by humidity, temperature, and the presence of certain pharmaceutical excipients.[8][9] Degradation is particularly pronounced in the presence of basic excipients like magnesium stearate.[8][10]

  • Recommendation: Due to its instability, it is critical to prepare this compound formulations fresh daily and store them under appropriate conditions (e.g., protected from light, refrigerated for short periods if necessary) until administration.

1.2. Recommended Vehicles

The choice of vehicle is crucial for ensuring the stability and uniform delivery of the drug. The following vehicles are recommended for oral gavage administration in rodents.

Vehicle CompositionSuitability & Preparation Notes
Purified Water Suitable if the required concentration of this compound is fully soluble. The simplest vehicle option.
0.9% Sodium Chloride (Saline) An isotonic alternative to purified water, suitable for soluble concentrations.
0.5% (w/v) Methylcellulose in Water A standard vehicle for creating uniform suspensions of compounds that are not fully soluble at the target concentration. The viscosity helps prevent the drug from settling during the dosing procedure.
0.5% (w/v) Carboxymethylcellulose (CMC) in Water An alternative suspending agent to methylcellulose with similar properties.

Dosage and Administration Volume

2.1. Reported Oral Dosages in Rodent Studies

The appropriate dose of this compound can vary significantly based on the rodent model and the experimental endpoint. The following table summarizes dosages reported in the literature.

Rodent ModelEffective Oral Dose RangeStudy Outcome
2-Kidney, 1-Clip Renal Hypertensive Rats (2K-RHR)0.1 - 1.0 mg/kgDose-related and sustained antihypertensive action.[7]
Spontaneously Hypertensive Rats (SHR)0.1 - 1.0 mg/kgDose-dependent reduction in blood pressure.[7]
Normotensive Rats30 mg/kgLowered blood pressure.[7]
Long-term Toxicity Studies (Rats)Up to 100 mg/kg/dayUsed in carcinogenicity bioassays.[11]

Lethality data indicates a wide safety margin, with oral LD50 values in mice and rats ranging from 1440 to 4280 mg/kg.[12]

2.2. Administration Volume

To minimize animal stress and the risk of complications, the volume administered by oral gavage should not exceed recommended limits.

  • Mice: 5 - 10 mL/kg body weight

  • Rats: 5 - 10 mL/kg body weight

Experimental Protocols

3.1. Protocol: Preparation of this compound Suspension (1 mg/mL in 0.5% Methylcellulose)

This protocol describes the preparation of a 10 mL suspension at a concentration of 1 mg/mL, suitable for dosing a 200g rat at 5 mg/kg with an administration volume of 1 mL (5 mL/kg). Adjust calculations as needed for your specific dose and animal weight.

Materials:

  • This compound powder

  • Methylcellulose (viscosity ~400 cP)

  • Purified water

  • Analytical balance

  • Spatula

  • Glass beaker (50 mL)

  • Magnetic stirrer and stir bar

  • Graduated cylinder (10 mL)

  • Volumetric flask (10 mL)

Procedure:

  • Prepare 0.5% Methylcellulose Vehicle:

    • Weigh 50 mg of methylcellulose.

    • Heat approximately 5 mL of purified water to 60-70°C.

    • Add the methylcellulose powder to the hot water while stirring vigorously to ensure dispersion.

    • Remove from heat and add 5 mL of cold purified water to reach a final volume of 10 mL.

    • Continue to stir in a cold water bath until a clear, viscous solution is formed.

  • Calculate Required Drug Mass:

    • For a 1 mg/mL concentration in a final volume of 10 mL, weigh exactly 10 mg of this compound powder.

  • Prepare the Suspension:

    • Transfer the 10 mg of this compound powder into a small glass vial or beaker.

    • Add a small amount (~1-2 mL) of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a smooth, uniform paste. This step prevents clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the final volume of 10 mL is reached.

    • Place the suspension on a magnetic stirrer and mix for at least 15-20 minutes to ensure homogeneity.

  • Storage and Use:

    • Use the suspension immediately for dosing.

    • Keep the suspension continuously stirred during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

3.2. Protocol: Oral Gavage Administration in a Rat

Materials:

  • Prepared this compound formulation

  • Appropriately sized syringe (e.g., 1 mL or 3 mL)

  • Straight or curved ball-tipped oral gavage needle (For adult rats, typically 16-18 gauge, 2-3 inches long)

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat, ensuring its head and body are in a straight line to facilitate a clear path to the esophagus.

  • Measure Insertion Depth: Before insertion, measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the correct depth to reach the stomach.[13] Mark this depth on the needle if necessary.

  • Draw the Dose: Ensure the formulation is well-mixed, then draw the calculated volume into the syringe. Expel any air bubbles.

  • Needle Insertion: Gently open the animal's mouth by pressing on the diastema (the gap behind the incisors). Insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth toward the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Administer the Dose: Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to deliver the formulation.

  • Withdraw the Needle: Smoothly and slowly withdraw the needle in the same orientation it was inserted.

  • Post-Administration Monitoring: Return the animal to its cage and monitor it for a few minutes to ensure there are no signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[13]

Visualized Workflows and Pathways

G cluster_prep Phase 1: Formulation Preparation cluster_admin Phase 2: Administration and Observation calc 1. Dose Calculation (mg/kg) weigh 3. Weigh Quinapril HCl calc->weigh vehicle 2. Vehicle Preparation (e.g., 0.5% Methylcellulose) mix 4. Suspend Drug in Vehicle (Vortex/Stir) vehicle->mix weigh->mix dose 5. Dose Animal (Oral Gavage) mix->dose observe 6. Post-dose Monitoring (Adverse Effects) dose->observe collect 7. Data Collection (e.g., Blood Pressure) observe->collect

Caption: Experimental workflow for Quinapril HCl formulation and rodent administration.

G angiotensinogen Angiotensinogen angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Renin ace ACE (Angiotensin Converting Enzyme) angiotensin1->ace angiotensin2 Angiotensin II vasoconstriction Vasoconstriction & Aldosterone Secretion angiotensin2->vasoconstriction ace->angiotensin2 inactive_bradykinin Inactive Fragments ace->inactive_bradykinin Breakdown bp Increased Blood Pressure vasoconstriction->bp quinapril Quinaprilat (Active Metabolite) quinapril->ace Inhibition bradykinin Bradykinin (Active) bradykinin->ace

Caption: Mechanism of action of Quinapril via inhibition of Angiotensin Converting Enzyme (ACE).

References

Dosage and administration guidelines for Quinapril in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the use of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, in preclinical research settings. The following sections detail recommended dosage and administration protocols for various animal models of hypertension and heart failure, as well as methodologies for key experimental procedures.

Mechanism of Action

Quinapril is a prodrug that is hydrolyzed in the liver to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II.[1] This leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[1] Additionally, ACE is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by quinaprilat leads to increased levels of bradykinin, which may contribute to the therapeutic effects of the drug.[1]

Dosage and Administration Guidelines

The following tables summarize recommended oral dosages for Quinapril in various preclinical models. It is important to note that optimal dosage may vary depending on the specific strain, age, and severity of the disease model.

Table 1: Quinapril Dosage in Rat Models
IndicationRat ModelDosageFrequencyDurationKey Outcomes
HypertensionSpontaneously Hypertensive Rat (SHR)0.1 - 1.0 mg/kgOnce dailyRepeated dosingDose-dependent and sustained antihypertensive action.[2]
Hypertension2-Kidney, 1-Clip Renal Hypertensive Rat (2K-RHR)0.1 - 1.0 mg/kgOnce dailyRepeated dosingPotent and sustained antihypertensive action.[2]
HypertensionNormotensive Wistar Rat30 mg/kgSingle doseN/ALowered blood pressure and increased heart rate.[2]
HypertensionNω-Nitro-L-arginine (L-NNA) InducedNot specifiedNot specified2 weeksPrevented the elevation in systolic blood pressure.[3]
Heart FailurePost-Myocardial Infarction (Coronary Artery Ligation)2 and 20 mg/kg/dayNot specifiedNot specifiedImproved survival rate and ventricular function in a dose-dependent manner.[4]
Tissue ACE InhibitionWistar Rat0.1, 1, and 10 mg/kg/dayOnce daily1 or 15 daysDose-dependent inhibition of serum and lung ACE.[5]
Tissue ACE InhibitionAdult Male Rat2 mg/kgOnce daily6 daysInhibition of ACE activity in plasma, lung, myocardium, kidney, and aorta.[6]
Table 2: Quinapril Dosage in Other Animal Models
Animal ModelIndicationDosageFrequencyDurationKey Outcomes
Dog (Beagle)Toxicological Assessment25, 125, or 250 mg/kgOnce daily13 weeksDecreased arterial blood pressure at all doses.[7]
Dog (Mongrel)Episodic Hypertension1.5 mg/kgTwice daily9 weeksPrevented cardiac hypertrophy.[8]
Hamster (Cardiomyopathic)Heart Failure10.2, 112.4, and 222.4 mg/kg/day (in drinking water)Continuous120 daysPrevented the decline of in vitro left ventricular contractile performance at higher doses.[9][10]
Hamster (Cardiomyopathic)Heart Failure100 mg/kg/day (in drinking water)Continuous342 daysIncreased median survival time.[9]

Experimental Protocols

Induction of Heart Failure in Rats (Coronary Artery Ligation Model)

This protocol describes a common surgical procedure to induce myocardial infarction and subsequent heart failure in rats.

Materials:

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 6-0 silk)

  • Ventilator

  • Heating pad

  • Analgesics

Procedure:

  • Anesthetize the rat and ensure a proper level of anesthesia is maintained throughout the procedure.

  • Intubate the rat and connect it to a ventilator.

  • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy to expose the heart.

  • Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is indicated by a pale appearance of the anterior wall of the left ventricle.

  • Close the chest wall in layers.

  • Administer analgesics post-operatively as required.

  • Monitor the animal closely during recovery.

Measurement of Blood Pressure in Conscious Rats (Tail-Cuff Method)

This non-invasive method is suitable for repeated blood pressure measurements.

Materials:

  • Tail-cuff blood pressure system (including restrainer, cuff, and pulse sensor)

  • Warming chamber or lamp

Procedure:

  • Acclimatize the rats to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.

  • Warm the rat's tail using a warming chamber or lamp to increase blood flow and facilitate pulse detection.

  • Place the rat in the restrainer.

  • Position the tail cuff and pulse sensor on the tail according to the manufacturer's instructions.

  • Inflate and deflate the cuff multiple times to obtain stable and consistent systolic blood pressure readings.

  • Record the average of several consecutive readings.

Assessment of Cardiac Function in Rats (Echocardiography)

Echocardiography is a non-invasive imaging technique to assess cardiac structure and function.

Materials:

  • High-frequency ultrasound system with a cardiac probe suitable for small animals

  • Anesthesia (light sedation is often required to immobilize the animal)

  • Shaving equipment

  • Ultrasound gel

Procedure:

  • Lightly anesthetize the rat.

  • Shave the chest area to ensure good probe contact.

  • Apply ultrasound gel to the chest.

  • Acquire standard echocardiographic views (e.g., parasternal long-axis, short-axis, and apical four-chamber) to visualize the cardiac chambers and valves.

  • Perform M-mode and Doppler imaging to measure parameters such as:

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

    • Ejection fraction (EF)

    • Fractional shortening (FS)

    • Wall thickness

    • Diastolic function parameters

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This in vitro assay can be used to determine the inhibitory activity of quinaprilat on ACE.

Materials:

  • ACE (from rabbit lung or other sources)

  • Substrate (e.g., Hippuryl-His-Leu, HHL)

  • Quinaprilat (as a positive control)

  • Buffer (e.g., borate buffer with NaCl)

  • Stopping reagent (e.g., HCl)

  • Reagents for detecting the product (e.g., fluorescamine for detecting His-Leu)

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare a solution of ACE in the appropriate buffer.

  • Prepare serial dilutions of quinaprilat and the test samples.

  • In a microplate, add the ACE solution, the inhibitor (quinaprilat or test sample), and pre-incubate.

  • Initiate the enzymatic reaction by adding the ACE substrate (HHL).

  • Incubate at 37°C for a defined period.

  • Stop the reaction by adding the stopping reagent.

  • Add the detection reagent and measure the fluorescence or absorbance.

  • Calculate the percentage of ACE inhibition for each concentration of the inhibitor and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Diagram 1: Renin-Angiotensin-Aldosterone System (RAAS) and the Effect of Quinapril

RAAS_Quinapril Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments Degradation AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin (Active) Bradykinin->ACE Quinapril Quinapril Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Metabolism Quinaprilat->ACE Inhibits Downstream_Signaling cluster_AngII Angiotensin II Signaling cluster_Bradykinin Bradykinin Signaling Angiotensin_II Angiotensin II AT1R AT1 Receptor Angiotensin_II->AT1R Gq_protein Gq Protein Activation AT1R->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cellular_Responses_AngII Vasoconstriction Cell Growth Inflammation Ca_PKC->Cellular_Responses_AngII Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Gq_Gi_protein Gq/Gi Protein Activation B2R->Gq_Gi_protein PLC_AC PLC & Adenylyl Cyclase Gq_Gi_protein->PLC_AC NO_Prostacyclin ↑ Nitric Oxide (NO) & Prostacyclin PLC_AC->NO_Prostacyclin Cellular_Responses_Bradykinin Vasodilation Anti-inflammatory Effects NO_Prostacyclin->Cellular_Responses_Bradykinin Experimental_Workflow Animal_Model Induce Heart Failure in Rats (Coronary Artery Ligation) Baseline_Assessment Baseline Assessment (Echocardiography, Blood Pressure) Animal_Model->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_Control Control Group (Vehicle) Randomization->Group_Control Group_Quinapril Quinapril Group (Oral Gavage) Randomization->Group_Quinapril Treatment_Period Treatment Period (e.g., 4-8 weeks) Group_Control->Treatment_Period Group_Quinapril->Treatment_Period Interim_Assessments Interim Assessments (Weekly Blood Pressure) Treatment_Period->Interim_Assessments Final_Assessment Final Assessment (Echocardiography, Hemodynamics) Treatment_Period->Final_Assessment Interim_Assessments->Treatment_Period Tissue_Collection Tissue Collection (Heart, Lungs, Kidneys) Final_Assessment->Tissue_Collection Analysis Data Analysis (Histology, Biomarkers, ACE activity) Tissue_Collection->Analysis

References

Application Notes and Protocols for Quality Control of Quinapril Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the essential quality control tests for Quinapril Hydrochloride in pharmaceutical formulations. The methodologies are based on established pharmacopeial standards and analytical practices to ensure the identity, purity, strength, and quality of the final drug product.

Identification

Infrared (IR) Absorption Spectroscopy

Protocol:

  • Prepare a sample of this compound by mixing it with potassium bromide (KBr) and compressing it into a thin pellet.

  • Record the infrared spectrum of the sample between 4000 cm⁻¹ and 400 cm⁻¹.

  • The resulting spectrum should exhibit absorption maxima at the same wavelengths as a corresponding preparation of the USP this compound Reference Standard.[1][2]

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Prepare a standard solution of USP this compound Reference Standard and a sample solution of the this compound formulation.

  • Analyze both solutions using the HPLC method described in the Assay section (see Section 2).

  • The retention time of the major peak in the chromatogram of the sample solution should correspond to that of the standard solution.[1][2]

Assay (Content of this compound)

The assay determines the amount of this compound in the drug substance or formulation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is commonly employed.

HPLC Method

Experimental Protocol:

  • Chromatographic System:

    • A liquid chromatograph equipped with a UV detector and a suitable data acquisition system.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[3]

    • Guard Column: C18, 4.6 mm x 3 cm, 5 µm packing.[2]

    • Detector Wavelength: 214 nm or 239 nm.[2][3]

    • Flow Rate: 1.0 mL/min to 1.5 mL/min.[2][3]

    • Injection Volume: 10 µL.[2]

  • Reagent Preparation:

    • Mobile Phase: Prepare a filtered and degassed mixture of a mixed phosphate buffer and acetonitrile (e.g., 40:60 v/v). The pH of the buffer should be adjusted to 6.5 with phosphoric acid.[3] Alternatively, a mixture of water, acetonitrile, and methanesulfonic acid (72:28:0.1) can be used.[1]

    • Diluent: A mixture of pH 6.5, 0.025 M monobasic ammonium phosphate solution and acetonitrile (3:2).[1][2]

    • Standard Preparation: Accurately weigh and dissolve an appropriate amount of USP this compound Reference Standard in the diluent to obtain a known concentration (e.g., 2 mg/mL).[1][2]

    • Sample Preparation (for tablets):

      • Weigh and finely powder not fewer than 20 tablets.

      • Accurately weigh a portion of the powder equivalent to a specified amount of this compound.

      • Transfer to a volumetric flask, add diluent, and sonicate to dissolve.

      • Dilute to volume with diluent and mix well.

      • Filter a portion of the solution before injection.

  • Procedure:

    • Inject equal volumes of the standard and sample preparations into the chromatograph.

    • Record the chromatograms and measure the peak areas for the Quinapril peak.

    • Calculate the percentage of this compound in the portion of the formulation taken.

Data Presentation
ParameterSpecification
Drug Substance Not less than 98.5% and not more than 101.5% of C₂₅H₃₀N₂O₅·HCl, calculated on the anhydrous basis.[1][4]
Tablets Not less than 90.0% and not more than 110.0% of the labeled amount of quinapril (C₂₅H₃₀N₂O₅).[5]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis record_chrom Record Chromatograms hplc_analysis->record_chrom measure_area Measure Peak Areas record_chrom->measure_area calculate Calculate Quinapril HCl % measure_area->calculate

Assay Experimental Workflow

Dissolution

This test evaluates the rate at which the active pharmaceutical ingredient (API) dissolves from the solid dosage form.

Dissolution Test Method

Experimental Protocol:

  • Apparatus: USP Apparatus 1 (basket) or 2 (paddle).[5][6]

  • Dissolution Medium: 900 mL of water or 0.1 N HCl.[5][7] For sustained-release formulations, a phosphate buffer of pH 7.4 may be used.[6]

  • Apparatus Speed: 50 rpm or 100 rpm.[5][7]

  • Temperature: 37 ± 0.5 °C.[6]

  • Time: 30 minutes for immediate-release tablets.[5] For sustained-release formulations, sampling is performed at multiple time points (e.g., every hour for 12 hours).[6]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw an aliquot of the dissolution medium at the specified time.

    • Filter the sample immediately.

    • Analyze the filtered sample for dissolved Quinapril using a suitable analytical method, typically HPLC as described in the Assay section or UV-Vis spectrophotometry.[5]

Data Presentation
Formulation TypeTimeAcceptance Criteria (Q)
Immediate-Release Tablets30 minutesNot less than 80% of the labeled amount of quinapril is dissolved.[5]
Sustained-Release TabletsVaries (e.g., 8, 10, 12 hours)Release profile should meet the product-specific criteria (e.g., 97-99% released by the end of the testing period).[6]

Impurity Profiling (Related Compounds)

This test identifies and quantifies any impurities or degradation products present in the this compound formulation.

HPLC Method for Related Compounds

Experimental Protocol:

  • Chromatographic System: The same system as described in the Assay section is generally used.

  • Reagent Preparation:

    • Mobile Phase and Diluent: As described in the Assay section.

    • Standard Solution: Prepare a solution containing known concentrations of USP Quinapril Related Compound A RS and USP Quinapril Related Compound B RS.[1][2]

    • Sample Solution: Use the same preparation as for the Assay .

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms.

    • Identify and quantify any impurities in the sample solution by comparing their peak areas to the peak areas of the related compound standards.

Data Presentation
ImpurityAcceptance Criteria
Quinapril Related Compound ANot more than 0.5%
Quinapril Related Compound BNot more than 0.5%
Any other individual impurityNot more than 0.2%
Total impuritiesNot more than 2.0%[1]

Logical Relationship of Impurities

Impurity_Relationship cluster_impurities Potential Impurities cluster_limits Acceptance Criteria Quinapril This compound (Active Pharmaceutical Ingredient) Rel_A Quinapril Related Compound A Quinapril->Rel_A Monitored Rel_B Quinapril Related Compound B Quinapril->Rel_B Monitored Other_Imp Other Individual Impurities Quinapril->Other_Imp Monitored Total_Imp Total Impurities Limit_A ≤ 0.5% Rel_A->Limit_A Limit_B ≤ 0.5% Rel_B->Limit_B Limit_Other ≤ 0.2% Other_Imp->Limit_Other Limit_Total ≤ 2.0% Total_Imp->Limit_Total

Quinapril Impurity Profile

Other Quality Control Tests

Summary of Additional Tests

The following tests are also critical for ensuring the quality of this compound formulations.

TestMethodAcceptance Criteria
Content of Chloride Potentiometric Titration7.2% - 7.6%[1][2]
Water Content Karl Fischer Titration (Method I)Not more than 1.0%[1][2]
Residue on Ignition USP <281>Not more than 0.1%[1][2]
Heavy Metals USP <231>, Method IINot more than 0.002%[1][2]
Uniformity of Dosage Units USP <905>Meets the requirements.[5]
Specific Rotation PolarimetryBetween +14.4° and +15.4° (20 mg/mL in methanol).[1][2]
Residual Solvents Gas Chromatography (GC)Meets the requirements of USP <467>.[1][2]

References

Troubleshooting & Optimization

Troubleshooting Quinapril Hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinapril hydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments, particularly concerning its aqueous solubility.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Possible Causes and Solutions:

  • pH of the Solution: this compound's solubility is significantly influenced by pH. It is an ester prodrug with two basic nitrogen atoms and a carboxylic acid group, meaning its ionization state and, consequently, its solubility change with pH. It is freely soluble in acidic conditions (pH 1-3) but its solubility decreases as the pH approaches its isoelectric point.

    • Recommendation: For initial dissolution, consider using a buffer with a pH below 4. One common practice is to dissolve this compound in 0.1 M hydrochloric acid. If your experimental conditions require a neutral or higher pH, first dissolve the compound in a small amount of acidic solution and then gradually titrate it with a basic solution to your desired final pH, monitoring for any precipitation.

  • Insufficient Mixing or Time: Complete dissolution may require adequate agitation and time.

    • Recommendation: Ensure vigorous mixing using a vortex mixer or magnetic stirrer. Allow sufficient time for dissolution, which could range from several minutes to an hour depending on the concentration and volume.

  • Concentration Exceeds Solubility Limit: The desired concentration of your solution may be higher than the intrinsic solubility of this compound in the chosen solvent system at a given temperature.

    • Recommendation: Refer to the solubility data in Table 1 to ensure you are working within the solubility limits. If a higher concentration is necessary, consider using solubility enhancement techniques as detailed in the Experimental Protocols section.

Issue: My this compound solution is cloudy or has formed a precipitate.

Possible Causes and Solutions:

  • pH Shift: A change in the pH of the solution, perhaps due to the addition of other reagents, could have caused the this compound to precipitate out of the solution.

    • Recommendation: Measure the pH of your final solution. If it has shifted to a less favorable pH for solubility, you may need to adjust it back to a more acidic range if your experiment allows.

  • Temperature Effects: Solubility is temperature-dependent. A decrease in temperature could lead to precipitation.

    • Recommendation: Try gently warming the solution while stirring. Sonication can also be used to aid in redissolving the precipitate.[1]

  • Degradation: this compound is susceptible to degradation in aqueous solutions, which can lead to the formation of less soluble impurities. The two primary degradation pathways are:

    • Hydrolysis: The ester group can hydrolyze to form the active metabolite, quinaprilat (a diacid), and ethanol.

    • Cyclization: Intramolecular cyclization can occur to form a diketopiperazine derivative.

    • Recommendation: Prepare fresh solutions whenever possible and avoid prolonged storage, especially at room temperature or higher. If you suspect degradation, analytical techniques such as HPLC should be used to assess the purity of your solution. Studies have shown that degradation is influenced by pH, with increased degradation observed at neutral and basic pH.[2]

Issue: I am observing variability in my experimental results when using this compound solutions.

Possible Causes and Solutions:

  • Inconsistent Solution Preparation: Minor variations in pH, temperature, or dissolution time can lead to differences in the final concentration of dissolved this compound.

    • Recommendation: Standardize your solution preparation protocol. Ensure consistent pH, temperature, mixing speed, and dissolution time for all experiments.

  • Degradation of Stock Solutions: If you are using a stock solution over an extended period, degradation may be occurring, leading to a decrease in the concentration of the active compound.

    • Recommendation: Prepare fresh stock solutions regularly. If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Water31 mg/mL[3]Freely soluble in aqueous solvents. A 1g in 1000ml water solution has a pH of 2.0-3.0.
0.1 M HClSolubleQuinapril HCl is soluble in 0.1 M hydrochloric acid solution.
Phosphate Buffer (pH 4.5)SolubleA solution can be prepared at 100 mg in 1 mL.[2]
Phosphate Buffer (pH 6.8)SolubleA solution can be prepared at 100 mg in 1 mL.[2]
Phosphate Buffer (pH 7.5)SolubleA solution can be prepared at 100 mg in 1 mL.[2]
EthanolSoluble-
MethanolSoluble-
ChloroformSoluble-
Ethyl AcetateAlmost Insoluble-
EtherAlmost Insoluble-

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: For a high-concentration stock solution, it is recommended to use an organic solvent such as methanol or ethanol, in which this compound is readily soluble. For aqueous-based experiments, you can prepare a stock solution in an acidic buffer (e.g., pH 3.5 phosphate buffer) or 0.1 M HCl.[4] Always use high-purity solvents and protect the solution from light.

Q2: How should I store my this compound solutions?

A2: To minimize degradation, aqueous solutions should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours. For longer-term storage, it is advisable to prepare aliquots of a stock solution in an appropriate organic solvent and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the main degradation products of this compound in aqueous solutions?

A3: The two primary degradation products are quinaprilat (the diacid form resulting from hydrolysis) and a diketopiperazine derivative (resulting from intramolecular cyclization).[2] The formation of these impurities is influenced by pH, temperature, and the presence of moisture.

Q4: Can I use co-solvents to increase the solubility of this compound in a neutral pH buffer?

A4: Yes, co-solvents are a common strategy to enhance the solubility of poorly soluble compounds. For this compound, mixtures containing solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) can be effective.[5][6] However, it is crucial to ensure the chosen co-solvent is compatible with your experimental system and does not interfere with the assay. Always perform validation experiments.

Q5: Is it necessary to filter my this compound solution after preparation?

A5: It is good practice to filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter, especially if it is intended for cell-based assays or in vivo administration. This ensures the sterility and clarity of the solution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment
  • Weigh the desired amount of this compound powder.

  • Add a small volume of 0.1 M hydrochloric acid to the powder to create a slurry.

  • Slowly add more 0.1 M HCl while vortexing or stirring until the this compound is fully dissolved.

  • Once dissolved, the pH of the solution can be carefully adjusted upwards by the dropwise addition of a suitable base (e.g., 0.1 M NaOH) while constantly monitoring the pH and observing for any signs of precipitation.

  • Bring the solution to the final desired volume with the appropriate buffer.

  • If required, sterile-filter the final solution.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol is a general guideline and the specific ratios of co-solvents may need to be optimized for your specific application.

  • Prepare a stock solution of this compound in a suitable water-miscible organic solvent in which it is highly soluble, such as ethanol.

  • In a separate container, prepare the desired aqueous buffer.

  • Slowly add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept as low as possible to avoid potential toxicity or interference in the experiment.

  • Observe the solution for any signs of precipitation. If precipitation occurs, the concentration of this compound or the ratio of the co-solvent may need to be adjusted.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading for a specified period (e.g., 45-60 minutes).

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can then be ground into a fine powder and stored in a desiccator.

  • The solubility of the prepared inclusion complex in aqueous media should be determined and compared to that of the free drug.

Protocol 4: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate.

  • Select a hydrophilic carrier such as polyethylene glycol (PEG) 6000 or polyvinylpyrrolidone (PVP) K30.

  • Determine the desired weight ratio of this compound to the carrier (e.g., 1:1, 1:5, 1:10).

  • Dissolve both the this compound and the carrier in a suitable common volatile solvent, such as methanol or a mixture of dichloromethane and methanol.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • The resulting solid film should be further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can be scraped, pulverized, and sieved to obtain a uniform powder.

  • The dissolution characteristics of the solid dispersion should be evaluated in the desired aqueous medium.

Mandatory Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex BloodVessels Blood Vessels AngiotensinII->BloodVessels Acts on Aldosterone Aldosterone AdrenalCortex->Aldosterone Secretes Kidney Kidney Aldosterone->Kidney Acts on IncreasedBP Increased Blood Pressure Kidney->IncreasedBP Salt & Water Retention BloodVessels->IncreasedBP Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin Converting Enzyme (ACE) Quinapril Quinapril (as Quinaprilat) Quinapril->ACE Inhibits Troubleshooting_Workflow Start Start: Quinapril HCl Solubility Issue CheckpH Check pH of Solution Start->CheckpH IsAcidic Is pH < 4? CheckpH->IsAcidic AdjustpH Adjust pH to < 4 (if experiment allows) IsAcidic->AdjustpH No CheckConc Check Concentration IsAcidic->CheckConc Yes AdjustpH->CheckpH IsBelowLimit Is concentration below solubility limit? CheckConc->IsBelowLimit UseEnhancement Use Solubility Enhancement Technique (see Protocols) IsBelowLimit->UseEnhancement No CheckMixing Ensure Adequate Mixing/Time/Sonication IsBelowLimit->CheckMixing Yes Resolved Issue Resolved UseEnhancement->Resolved CheckDegradation Consider Degradation (Prepare Fresh Solution) CheckMixing->CheckDegradation CheckDegradation->Resolved

References

Technical Support Center: Optimizing HPLC Parameters for Quinapril and Hydrochlorothiazide Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the simultaneous analysis of Quinapril and Hydrochlorothiazide using High-Performance Liquid Chromatography (HPLC). It includes a compilation of established methods, troubleshooting guides, and frequently asked questions to assist in optimizing separation parameters and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for Quinapril and Hydrochlorothiazide?

A common starting point is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and a polar organic solvent like acetonitrile or methanol. The pH of the buffer is a critical parameter to optimize for achieving good peak shape and resolution.

Q2: What detection wavelength is recommended for the simultaneous analysis of Quinapril and Hydrochlorothiazide?

Based on various studies, a detection wavelength in the range of 210 nm to 225 nm is frequently used for the simultaneous determination of Quinapril and Hydrochlorothiazide.[1][2][3] The final selection should be based on achieving optimal sensitivity for both analytes.

Q3: What are the expected retention times for Quinapril and Hydrochlorothiazide?

Retention times are highly method-dependent. However, in many published methods, Hydrochlorothiazide, being more polar, tends to elute earlier than Quinapril. For instance, in one method, the retention times were approximately 2.31 min for Hydrochlorothiazide and 3.76 min for Quinapril.[3] In another, they were 1.8 min and 4.5 min, respectively.[4]

Q4: Is a gradient or isocratic elution preferred for this separation?

Both isocratic and gradient elution methods have been successfully developed for the separation of Quinapril and Hydrochlorothiazide. Isocratic elution is often preferred for its simplicity and robustness in routine quality control analysis.[4] Gradient elution may be employed to separate the main compounds from their degradation products or other impurities.[5]

Experimental Protocols

Below are detailed methodologies for two representative HPLC methods for the simultaneous analysis of Quinapril and Hydrochlorothiazide.

Method 1: Isocratic RP-HPLC

This method is a simple, precise, and rapid HPLC method suitable for routine analysis.

  • Column: ACE C18 column.[1]

  • Mobile Phase: A mixture of 3.5 pH phosphate buffer and acetonitrile in a 90:10 ratio.[1]

  • Flow Rate: 1.0 ml/min.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Method 2: Stability-Indicating RP-HPLC

This method is designed to separate Quinapril and Hydrochlorothiazide from their degradation products.

  • Column: Agilent C18 (250 mm × 4.6 mm, 5 µm).[6]

  • Mobile Phase: A mixture of 0.1 M KH2PO4 and methanol (65:35, v/v).[6]

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Data Presentation

The following tables summarize quantitative data from various published HPLC methods for the separation of Quinapril and Hydrochlorothiazide.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod BMethod CMethod D
Column ACE C18[1]Agilent C18 (250 mm × 4.6 mm, 5 µm)[6]Phenomenex Gemini C18 (250mm x 4.6mm, 5µm)[7]Inertsil ODS C18 (150mm×4.6mm, 5µm)[3]
Mobile Phase 3.5 pH phosphate buffer: Acetonitrile (90:10)[1]0.1 M KH2PO4: Methanol (65:35, v/v)[6]Methanol: Phosphate buffer (pH 3.8) (40:60, v/v)[7]Phosphate buffer: Acetonitrile (26:74, v/v)[3]
Flow Rate 1.0 ml/min[1]1.0 ml/min[6]1.0 mL/min[7]1.2 ml/min[3]
Detection Wavelength 225 nm[1]220 nm[6]225 nm[7]210 nm[3]

Table 2: Retention Times and Linearity Ranges

AnalyteMethod A Retention Time (min)Method B Retention Time (min)Method C Linearity Range (µg/mL)Method D Linearity Range (µg/mL)
Quinapril Not SpecifiedNot Specified10-30[7]25-150[3]
Hydrochlorothiazide Not SpecifiedNot Specified30-90[7]31.25-187.5[3]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Quinapril and Hydrochlorothiazide.

Q: Why am I seeing poor peak resolution between Quinapril and Hydrochlorothiazide?

A: Poor resolution can be caused by several factors. Consider the following adjustments:

  • Mobile Phase Composition: The organic-to-aqueous ratio is critical. Increasing the aqueous portion of the mobile phase will generally increase retention times and may improve resolution.

  • pH of the Mobile Phase: The ionization state of both analytes is pH-dependent. Adjusting the pH of the buffer can significantly alter selectivity and resolution. Experiment with a pH range around the pKa values of the compounds.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, but it will also increase the run time.

  • Column Condition: An old or contaminated column can lead to poor performance. Try flushing the column or replacing it if necessary.

Q: My peaks are tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be addressed by:

  • Adjusting Mobile Phase pH: Silanol interactions between the analytes and the stationary phase can cause tailing. Operating at a lower pH (e.g., around 2.5-3.5) can suppress the ionization of free silanol groups and reduce tailing.

  • Using a Different Column: Consider using a column with end-capping to minimize silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: Contaminants on the column can cause active sites that lead to tailing. Clean the column according to the manufacturer's instructions.

Q: The retention times are shifting from one injection to the next. What should I do?

A: Retention time shifts can indicate a lack of system stability. Check the following:

  • Pump Performance: Ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts. Ensure accurate and consistent preparation for each batch.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature. Using a column oven will provide a stable temperature environment.

Q: I am observing high backpressure in my HPLC system. What are the potential causes and solutions?

A: High backpressure is a serious issue that can damage the HPLC system.

  • Column Blockage: A blocked frit or contaminated column is a common cause. Try back-flushing the column (if the manufacturer allows) or replacing the frit.

  • System Blockage: Check for blockages in the tubing, injector, or detector.

  • Mobile Phase Viscosity: A highly viscous mobile phase can cause high backpressure. Ensure the mobile phase composition is appropriate.

  • Precipitation: Buffer precipitation in the mobile phase can cause blockages. Ensure the buffer is fully dissolved and compatible with the organic solvent concentration.

Visualizations

The following diagrams illustrate a typical HPLC workflow and a troubleshooting decision tree.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase Mobile Phase Preparation Pump Pump Mobile_Phase->Pump Sample_Prep Sample Preparation Injector Injector Sample_Prep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Results Results Chromatogram->Results

Caption: A generalized workflow for HPLC analysis.

Troubleshooting_Tree cluster_resolution Resolution Solutions cluster_tailing Tailing Solutions cluster_rt RT Shift Solutions cluster_pressure Pressure Solutions Problem HPLC Problem Identified Poor_Resolution Poor Peak Resolution Problem->Poor_Resolution Peak_Tailing Peak Tailing Problem->Peak_Tailing RT_Shift Retention Time Shift Problem->RT_Shift High_Pressure High Backpressure Problem->High_Pressure Adjust_Mobile_Phase Adjust Mobile Phase Ratio/pH Poor_Resolution->Adjust_Mobile_Phase Lower_Flow_Rate Lower Flow Rate Poor_Resolution->Lower_Flow_Rate Check_Column Check/Replace Column Poor_Resolution->Check_Column Adjust_pH Adjust Mobile Phase pH Peak_Tailing->Adjust_pH Use_Endcapped_Column Use End-capped Column Peak_Tailing->Use_Endcapped_Column Dilute_Sample Dilute Sample Peak_Tailing->Dilute_Sample Check_Pump Check Pump & Leaks RT_Shift->Check_Pump Ensure_Equilibration Ensure Column Equilibration RT_Shift->Ensure_Equilibration Control_Temp Control Temperature RT_Shift->Control_Temp Backflush_Column Backflush/ Replace Frit High_Pressure->Backflush_Column Check_System_Blockage Check System for Blockages High_Pressure->Check_System_Blockage Check_Buffer_Solubility Check Buffer Solubility High_Pressure->Check_Buffer_Solubility

Caption: A decision tree for troubleshooting common HPLC issues.

References

Addressing Quinapril degradation in acidic and alkaline media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the degradation of Quinapril in acidic and alkaline media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Quinapril?

A1: Quinapril primarily degrades via two main pathways:

  • Hydrolysis: The ester group of Quinapril is hydrolyzed to form its active metabolite, Quinaprilat (a diacid). This is a common degradation route in aqueous solutions.[1]

  • Intramolecular Cyclization: Quinapril can undergo internal cyclization to form a diketopiperazine (DKP) derivative. This pathway is particularly observed under acidic, neutral, and thermal stress conditions.[1][2]

Q2: How does pH influence the degradation of Quinapril?

A2: The pH of the medium significantly impacts both the rate and the predominant pathway of Quinapril degradation.

  • Alkaline Conditions: Alkaline hydrolysis rapidly and significantly degrades Quinapril, with the primary degradation product being Quinaprilat.[1] Studies have shown that in the presence of basic excipients, the degradation rate constant of Quinapril hydrochloride can be approximately 100-fold greater than for the drug alone.[2]

  • Acidic and Neutral Conditions: In acidic and neutral media, the formation of the diketopiperazine (DKP) derivative through cyclization is a more prominent degradation pathway.[1]

Q3: What are the major degradation products of Quinapril I should be looking for?

A3: The two major degradation products to monitor are:

  • Quinaprilat (Diacid): The active metabolite of Quinapril, formed by hydrolysis. Its chemical formula is C23H26N2O5.[3][4]

  • Quinapril Diketopiperazine (DKP): An inactive impurity formed by intramolecular cyclization. Its chemical formula is C25H28N2O4.[2][5]

Q4: Which analytical techniques are recommended for studying Quinapril degradation?

A4: Stability-indicating high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods are essential.[6][7][8]

  • Detection: Diode-array detection (DAD) is commonly used.

  • Identification: Mass spectrometry (MS/MS) is crucial for the definitive identification and structural elucidation of degradation products.[6][7][8]

  • Separation: A reversed-phase C18 column is typically effective for separating Quinapril from its degradation products.[6]

Q5: I am observing peak splitting for Quinapril in my chromatogram. What could be the cause?

A5: Peak broadening and splitting are known phenomena when analyzing Quinapril and Quinaprilat by UPLC or HPLC. This is due to the existence of two slowly interconverting rotational isomers (cis and trans) around the amide bond.[7] It is a characteristic of the molecule itself and not necessarily an issue with your method, although method parameters can be optimized to improve peak shape.

Data on Quinapril Degradation Kinetics

The following table summarizes the kinetic parameters for the degradation of this compound in the presence of various pharmaceutical excipients, illustrating the impact of the microenvironmental pH on stability.

ExcipientConditionRate Constant (k) (s⁻¹)Time for 10% Degradation (t₀.₁)Time for 50% Degradation (t₀.₅)
Acidic Excipient (Povidone) 318 K / 76.4% RH(2.05 ± 0.15) × 10⁻⁷5.9 days39.1 days
Basic Excipient (Magnesium Stearate) 318 K / 76.4% RH(6.835 ± 1.43) × 10⁻⁵21.5 hours30.4 hours
Quinapril HCl alone 318 K / 76.4% RH(4.21 ± 0.17) × 10⁻⁷2.9 days19.1 days

Data adapted from a study on the influence of pharmaceutical excipients on this compound stability.

Experimental Protocols

Protocol: Forced Degradation Study of Quinapril in Acidic and Alkaline Media

This protocol outlines the steps for conducting a forced degradation study to identify the degradation products of Quinapril under hydrolytic stress conditions.

1. Materials and Reagents:

  • This compound reference standard

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 1N

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks

  • Heating block or water bath

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a suitable amount of this compound in methanol or a compatible solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Acidic Degradation:

  • Transfer a known volume of the Quinapril stock solution into a volumetric flask.

  • Add an equal volume of 1N HCl.

  • Heat the solution at 80°C for a specified period (e.g., 2 hours).

  • After heating, cool the solution to room temperature.

  • Carefully neutralize the solution with an equivalent amount of 1N NaOH.

  • Dilute to the final volume with mobile phase to achieve the desired concentration for analysis.

4. Alkaline Degradation:

  • Transfer a known volume of the Quinapril stock solution into a volumetric flask.

  • Add an equal volume of 1N NaOH.

  • Keep the solution at room temperature or heat at a lower temperature (e.g., 60°C) for a shorter duration (e.g., 30 minutes), as degradation is typically faster in alkaline conditions.

  • After the specified time, cool the solution if heated.

  • Neutralize the solution with an equivalent amount of 1N HCl.

  • Dilute to the final volume with mobile phase to the desired concentration.

5. Analysis:

  • Analyze the stressed samples, a non-stressed control sample, and a blank (containing all reagents except Quinapril) using a validated stability-indicating HPLC or UPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Quinapril peak.

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass-to-charge ratio (m/z) of the degradation products for structural elucidation.

Visualizations

Degradation Pathways of Quinapril

G Quinapril Quinapril (C25H30N2O5) Quinaprilat Quinaprilat (Diacid) (C23H26N2O5) Quinapril->Quinaprilat  Hydrolysis (Alkaline/Acidic Media) DKP Diketopiperazine (DKP) (C25H28N2O4) Quinapril->DKP  Intramolecular Cyclization (Acidic/Neutral/Thermal Stress) G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Quinapril Stock Solution Acid_Sample Prepare Acidic Stress Sample (1N HCl) Stock->Acid_Sample Alk_Sample Prepare Alkaline Stress Sample (1N NaOH) Stock->Alk_Sample Heat_Acid Heat at 80°C Acid_Sample->Heat_Acid Heat_Alk Heat at 60°C Alk_Sample->Heat_Alk Neutralize Neutralize Samples Heat_Acid->Neutralize Heat_Alk->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via UPLC-MS/DAD Dilute->Analyze Identify Identify Degradation Products Analyze->Identify Quantify Quantify Degradation Analyze->Quantify Pathway Propose Degradation Pathway Identify->Pathway G Start Chromatographic Issue Observed Issue_Split Peak Splitting or Broadening? Start->Issue_Split Isomerism Likely due to Quinapril's rotational isomers (cis/trans). This is a known phenomenon. Issue_Split->Isomerism Yes Issue_Other Other Issues: Poor Resolution, Ghost Peaks? Issue_Split->Issue_Other No Optimize_Method Optimize method: - Adjust mobile phase pH - Change temperature - Modify gradient Isomerism->Optimize_Method Check_Column Check Column: - Void or contamination? - Blocked frit? Issue_Other->Check_Column Check_MobilePhase Check Mobile Phase: - Correct pH? - Contaminated? Issue_Other->Check_MobilePhase Check_Sample Check Sample Prep: - Sample solvent compatible with mobile phase? Issue_Other->Check_Sample Solution_Column Flush or replace column Check_Column->Solution_Column Yes Solution_MP Prepare fresh mobile phase Check_MobilePhase->Solution_MP Yes Solution_Sample Dissolve sample in mobile phase Check_Sample->Solution_Sample Yes

References

Quinapril Bioequivalence Studies: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Quinapril bioequivalence studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Question Answer
High variability is observed in the pharmacokinetic data between subjects. What are the potential causes and how can this be mitigated? High inter-subject variability can obscure the true bioequivalence of a formulation. Potential causes include:Food Effect: Although some studies suggest minimal impact, high-fat meals can reduce Quinapril absorption by 25-30%.[1] Ensure strict adherence to fasting conditions as per regulatory guidelines.[2]Underlying Physiological Differences: Variations in gastric pH and gastrointestinal motility can affect drug dissolution and absorption.Mitigation Strategies: Employ a crossover study design where each subject acts as their own control to minimize inter-subject variability.[3] Ensure a sufficient washout period between study phases.
The dissolution profile of our test formulation does not match the reference product. What steps should be taken? Dissolution failure is a common reason for bioequivalence study failure. Consider the following:Formulation Composition: Excipients can significantly impact Quinapril's stability and dissolution. Basic excipients like magnesium stearate can accelerate degradation, especially in the presence of humidity.[4][5] Acidic excipients may offer better stability.[4][5]Manufacturing Process: Variations in compression force, granulation, and other manufacturing parameters can alter the tablet's disintegration and dissolution characteristics.Troubleshooting: Review the excipient compatibility data.[4][5] Conduct stress testing on the formulation to identify potential stability issues. Re-evaluate and optimize the manufacturing process.
We are observing inconsistent results in the bioanalytical assay for Quinapril and its active metabolite, Quinaprilat. What could be the issue? Inaccurate and imprecise bioanalytical data can lead to erroneous bioequivalence conclusions. Potential issues include:Sample Stability: Quinapril is unstable in aqueous solutions and its degradation is pH-dependent, being most stable in a narrow pH range of 5.5-6.5.[6] Ensure plasma samples are adequately buffered and stored at appropriate temperatures (-20°C or lower) to prevent degradation.[7]Analytical Method: A validated, sensitive, and specific bioanalytical method is crucial. LC-MS/MS is a commonly used and reliable method for the simultaneous quantification of Quinapril and Quinaprilat.[7]Troubleshooting: Verify the pH of the plasma samples and the stability of the analytes under the storage and processing conditions.[6][7] Re-validate the bioanalytical method, paying close attention to selectivity, precision, and accuracy.[7]
Our bioequivalence study failed, with the 90% confidence interval for Cmax falling outside the acceptance range. What is the next course of action? A Cmax failure suggests a difference in the rate of absorption between the test and reference products. Investigate Formulation: As mentioned, excipients and manufacturing processes can significantly influence the rate of drug release and absorption.[4][5]Review Study Conduct: Any deviations from the study protocol, such as in dosing or blood sampling times, can impact Cmax.Next Steps: A thorough investigation into the formulation and manufacturing process is warranted. If a formulation or manufacturing issue is identified, reformulation and a new bioequivalence study may be necessary. If no clear cause is found, a larger bioequivalence study with more subjects might be considered to increase statistical power.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding Quinapril bioequivalence studies.

Question Answer
What is the recommended study design for a Quinapril bioequivalence study? The FDA recommends a single-dose, two-treatment, two-period, crossover in vivo study conducted under fasting conditions. The recommended strength to be tested is 40 mg.[2]
Which analytes should be measured in the plasma samples? Both the parent drug, Quinapril, and its active metabolite, Quinaprilat, should be measured in plasma.[2]
What are the acceptance criteria for bioequivalence? For both Quinapril and Quinaprilat, the 90% confidence interval for the ratio of the geometric means (Test/Reference) of Cmax and AUC should fall within the range of 80.00% to 125.00%.
Is a food-effect bioequivalence study required for Quinapril? While the FDA guidance for the single-ingredient Quinapril product specifies a fasting study, it's important to note that high-fat meals can reduce absorption.[1] For combination products or based on specific regulatory feedback, a fed study might be requested.
What are the key pharmacokinetic parameters for Quinapril and Quinaprilat? Quinapril is a prodrug that is rapidly metabolized to its active form, Quinaprilat. Quinapril typically reaches peak plasma concentration (Tmax) in less than an hour, while Quinaprilat's Tmax is around 2.5 hours.[1] The elimination half-life of Quinaprilat is approximately 2.3 hours.[1]
Are there any specific stability concerns for Quinapril formulations? Yes, Quinapril hydrochloride is unstable, particularly in the presence of humidity and at certain pH values.[4][6] The choice of excipients is critical to ensure the stability of the final dosage form.[4][5]

Quantitative Data Summary

The following table presents a summary of pharmacokinetic parameters from a comparative bioequivalence study of a 20 mg this compound tablet.

Parameter Analyte Test Formulation (Mean ± SD) Reference Formulation (Mean ± SD) Ratio of Geometric Means (90% CI)
Cmax (ng/mL) Quinapril455.2 ± 168.5450.7 ± 159.3101.1% (90.0% - 114.0%)
Quinaprilat330.1 ± 78.4321.5 ± 75.9103.0% (100.0% - 107.0%)
AUC0-t (ng·h/mL) Quinapril658.9 ± 210.1665.8 ± 205.499.0% (89.0% - 110.0%)
Quinaprilat1875.6 ± 401.21974.3 ± 422.895.0% (90.0% - 101.0%)
AUC0-inf (ng·h/mL) Quinapril672.4 ± 215.3679.1 ± 211.799.0% (90.0% - 109.0%)
Quinaprilat1958.7 ± 415.62061.8 ± 440.195.0% (90.0% - 101.0%)
Tmax (h) Quinapril0.5 (0.25-1.5)0.5 (0.25-1.5)-
Quinaprilat1.5 (0.5-4.0)1.4 (0.5-4.0)-
t1/2 (h) Quinapril1.2 ± 0.31.2 ± 0.4-
Quinaprilat1.8 ± 0.51.9 ± 0.6-

Data adapted from a study on healthy Thai male volunteers.[8] Tmax is presented as median (range).

Experimental Protocols

Dissolution Testing for Quinapril HCl Tablets

This protocol is a general guideline and should be adapted based on the specific product characteristics and regulatory requirements.

Apparatus: USP Apparatus 2 (Paddle) Medium: 900 mL of 0.1 N HCl Rotation Speed: 50 RPM Temperature: 37 ± 0.5 °C Sampling Times: 10, 15, 20, 30, 45, and 60 minutes Procedure:

  • Place one tablet in each of the six dissolution vessels containing the dissolution medium.

  • Immediately begin operation of the apparatus at the specified speed.

  • At each sampling time point, withdraw an aliquot of the medium from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).

  • Analyze the filtered samples for Quinapril content using a validated analytical method (e.g., HPLC-UV at 239 nm).[9]

Bioanalytical Method for Quinapril and Quinaprilat in Human Plasma

This protocol outlines a general procedure for the simultaneous quantification of Quinapril and its active metabolite, Quinaprilat, using LC-MS/MS.

Sample Preparation (Protein Precipitation):

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (e.g., a structurally similar but chromatographically separated compound).

  • Vortex for 30 seconds.

  • Add 600 µL of a protein precipitation agent (e.g., acetonitrile:methanol 8:2 v/v).[7]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Quinapril, Quinaprilat, and the internal standard.

Method Validation: The method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[7]

Visualizations

Quinapril_Metabolic_Pathway cluster_action Pharmacological Action Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat Hepatic Esterases Inactive_Metabolites Inactive Metabolites (e.g., Diketopiperazine) Quinapril->Inactive_Metabolites Degradation Quinaprilat->Inactive_Metabolites Further Metabolism ACE Angiotensin-Converting Enzyme (ACE) Quinaprilat->ACE Inhibition Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction

Caption: Metabolic pathway of Quinapril to its active form, Quinaprilat, and its mechanism of action.

Bioequivalence_Study_Workflow start Start protocol Protocol Development & Regulatory Submission start->protocol screening Subject Screening & Informed Consent protocol->screening period1 Period 1: Administer Test or Reference (Randomized) screening->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer Alternate Formulation washout->period2 sampling2 Serial Blood Sampling period2->sampling2 bioanalysis Plasma Sample Analysis (Quinapril & Quinaprilat) sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stats Statistical Analysis (90% CI for Cmax & AUC) pk_analysis->stats result Bioequivalence Determination stats->result pass Bioequivalent result->pass 90% CI within 80-125% fail Not Bioequivalent result->fail 90% CI outside 80-125% end End pass->end fail->end

Caption: A typical workflow for a two-period crossover Quinapril bioequivalence study.

Failed_BE_Troubleshooting cluster_causes Potential Root Causes cluster_actions Corrective and Preventive Actions (CAPA) start Bioequivalence Study Fails investigate Investigate Potential Causes start->investigate formulation Formulation Issues (e.g., Excipients, Stability) investigate->formulation manufacturing Manufacturing Process Variability investigate->manufacturing analytical Bioanalytical Method Issues investigate->analytical study_conduct Study Conduct Deviations investigate->study_conduct reformulate Reformulate Product formulation->reformulate reprocess Optimize Manufacturing Process manufacturing->reprocess revalidate Revalidate Bioanalytical Method analytical->revalidate retrain Retrain Clinical Staff study_conduct->retrain remedy Implement Corrective Actions new_study Conduct New Bioequivalence Study reformulate->new_study reprocess->new_study revalidate->new_study retrain->new_study

Caption: A logical troubleshooting workflow for a failed Quinapril bioequivalence study.

References

Technical Support Center: Method Refinement for Detecting Low Concentrations of Quinaprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of quinaprilat.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of quinaprilat, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Problem Potential Cause Recommended Solution
Low or No Quinaprilat Signal Sample Degradation: Quinaprilat is susceptible to degradation, especially in the presence of humidity and certain excipients.[1]Ensure proper sample handling and storage. Store plasma samples at -20°C or lower for long-term stability.[2][3] Minimize freeze-thaw cycles.[2][3] Prepare samples in a controlled environment to limit exposure to humidity.
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting quinaprilat from the matrix.Optimize the extraction procedure. For plasma samples, protein precipitation with an acetonitrile:methanol mixture (8:2 v/v) has been shown to be effective.[2][3] Alternatively, solid-phase extraction (SPE) using C18 cartridges can yield high recovery rates.
Ion Suppression/Enhancement: Components in the biological matrix can interfere with the ionization of quinaprilat in the mass spectrometer, leading to a suppressed or enhanced signal.[4]Incorporate an appropriate internal standard (IS) that is structurally similar to quinaprilat, such as lisinopril or carvedilol, to compensate for matrix effects.[3][5] Evaluate matrix effects during method validation by comparing the response of the analyte in the matrix to the response in a neat solution.[4]
Poor Peak Shape or Resolution Inappropriate Chromatographic Conditions: The mobile phase composition, column type, or gradient elution profile may not be optimal for separating quinaprilat from other components.Use a C18 column for reversed-phase chromatography.[6][5] An isocratic mobile phase consisting of an acidic buffer (e.g., 0.5% v/v formic acid) and an organic solvent (e.g., acetonitrile) has been used successfully.[2] A gradient elution may also be employed for better separation.[3]
Column Overloading: Injecting too much sample onto the column can lead to peak broadening and tailing.Reduce the injection volume. A typical injection volume is around 2 µL.[2]
High Background Noise Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated LC-MS system can lead to high background noise.Use high-purity solvents (LC-MS grade). Filter and degas the mobile phase before use.[7] Regularly clean the mass spectrometer's ion source.
Presence of Interfering Substances: The sample matrix may contain endogenous compounds that have similar mass-to-charge ratios as quinaprilat.Optimize the sample clean-up procedure to remove interfering substances. This can be achieved through more selective SPE protocols.
Inconsistent or Non-Reproducible Results Variability in Sample Preparation: Inconsistent execution of the sample preparation steps can lead to variable recovery and results.Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and automated liquid handlers where possible to minimize human error.
Instrument Instability: Fluctuations in the LC or MS instrument performance can cause inconsistent results.Perform regular system suitability tests to ensure the instrument is performing within specifications. This includes checking for stable retention times, peak areas, and signal-to-noise ratios of a standard solution.

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for quinaprilat in human plasma using LC-MS/MS?

A1: Published LC-MS/MS methods have reported LLOQs for quinaprilat in human plasma to be around 10 ng/mL.[2][3][5][8] Some highly sensitive methods have achieved even lower LLOQs.

Q2: What are the most common sample preparation techniques for quinaprilat analysis?

A2: The most frequently used techniques are protein precipitation and solid-phase extraction (SPE).[2][3][6] Protein precipitation is a simpler and faster method, often using a mixture of acetonitrile and methanol.[2][3] SPE with C18 cartridges can provide a cleaner extract and higher recovery.[6]

Q3: How can I minimize the degradation of quinaprilat during sample storage and processing?

A3: Quinapril is known to be unstable in aqueous solutions and can degrade to quinaprilat and other products.[1][9] To minimize degradation, it is crucial to store biological samples at low temperatures (-20°C or below).[2][3] Long-term stability of quinaprilat in plasma has been demonstrated at -20°C for up to 6 months.[2][3] Additionally, minimizing the time samples are kept at room temperature during processing is important.

Q4: What internal standard (IS) is recommended for the analysis of quinaprilat?

A4: Lisinopril and carvedilol have been successfully used as internal standards in validated LC-MS/MS methods for quinaprilat.[3][5] An ideal internal standard should have similar chemical properties and extraction recovery to the analyte but a different mass-to-charge ratio.

Q5: What are the key parameters to monitor during method validation for quinaprilat?

A5: According to bioanalytical method validation guidelines, the key parameters to assess are selectivity, accuracy, precision, recovery, calibration curve, sensitivity (LLOQ), reproducibility, and stability.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the detection of quinaprilat.

Table 1: LC-MS/MS Method Parameters for Quinaprilat Detection in Human Plasma

ParameterMethod 1[5][8]Method 2[2][3]
Sample Volume 250 µLNot specified
Extraction Method One-step extractionProtein Precipitation
Internal Standard LisinoprilCarvedilol
LC Column Acquity UPLC BEH C18Hypurity C8
Mobile Phase IsocraticIsocratic (0.5% formic acid:acetonitrile, 25:75, v/v)
Run Time 3.0 min2.8 min
Detection Triple-quadrupole MSTandem Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI)Positive Atmospheric Pressure ESI

Table 2: Performance Characteristics of Validated LC-MS/MS Methods for Quinaprilat

Performance MetricMethod 1[5][8]Method 2[2][3]Method 3[6]
Linearity Range (ng/mL) 10.012 - 1000Up to 200020 - 1000
LLOQ (ng/mL) 10.0121020
Recovery (%) 62.6Not specified> 80
Intra-day Precision (%CV) < 10.0< 15Not specified
Inter-day Precision (%CV) < 10.0< 15Not specified
Intra-day Accuracy (%) Within 10.0Not specifiedNot specified
Inter-day Accuracy (%) Within 10.0Not specifiedNot specified

Detailed Experimental Protocols

Protocol 1: Quinaprilat Detection by UPLC-MS/MS with One-Step Extraction[7]
  • Sample Preparation:

    • Pipette 250 µL of human plasma into a microcentrifuge tube.

    • Add the internal standard (lisinopril).

    • Perform a one-step liquid-liquid extraction.

  • Chromatography:

    • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Isocratic elution at a flow rate of 0.2 mL/min.

    • Injection Volume: Not specified.

    • Run Time: 3.0 minutes.

  • Mass Spectrometry:

    • Instrument: Triple-quadrupole tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Quinaprilat Detection by LC-MS/MS with Protein Precipitation[3][4]
  • Sample Preparation:

    • To a plasma sample, add an acetonitrile:methanol (8:2 v/v) mixture for protein precipitation.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatography:

    • Column: Hypurity C8 (100 mm x 2.1 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.5% (v/v) formic acid and acetonitrile (25:75, v/v).

    • Injection Volume: 2 µL.

    • Run Time: 2.8 minutes.

  • Mass Spectrometry:

    • Ionization: Positive atmospheric pressure electrospray ionization.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow_Protein_Precipitation cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is add_solvent Add Acetonitrile: Methanol (8:2 v/v) add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms data Data Acquisition and Analysis lcms->data

Caption: Workflow for quinaprilat detection using protein precipitation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Quinaprilat Signal degradation Sample Degradation? start->degradation extraction Inefficient Extraction? start->extraction ion_suppression Ion Suppression? start->ion_suppression check_storage Verify Sample Storage (-20°C or lower) degradation->check_storage optimize_extraction Optimize Extraction (e.g., SPE) extraction->optimize_extraction use_is Use Appropriate Internal Standard ion_suppression->use_is

Caption: Troubleshooting logic for low or no quinaprilat signal.

References

Improving the robustness of Quinapril analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the robustness of Quinapril analytical methods.

Troubleshooting Guide: Common Issues in Quinapril Analysis

This guide addresses specific challenges that may be encountered during the analysis of Quinapril and its related compounds.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for Quinapril or its active metabolite, Quinaprilat. 1. Secondary interactions with column silanols. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a base-deactivated column (e.g., "end-capped" C18). 2. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. A pH around 2.5-3.5 is often effective. 3. Use a fresh column or a guard column to protect the analytical column.
Inconsistent retention times. 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed.[1] 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection (e.g., 10-15 column volumes).
Appearance of extraneous peaks. 1. Sample degradation in the autosampler. 2. Contamination from solvents, glassware, or the sample matrix. 3. Carryover from previous injections.1. Use a cooled autosampler (e.g., 4°C). Quinapril is susceptible to degradation, especially in solution.[2][3][4] 2. Use high-purity solvents and thoroughly clean all materials. 3. Implement a robust needle wash program in the autosampler method, using a strong solvent.
Difficulty in resolving Quinapril from its impurities or degradation products. 1. Suboptimal mobile phase composition or gradient. 2. Inappropriate column chemistry. 3. Flow rate is too high.1. Adjust the organic-to-aqueous ratio in the mobile phase or modify the gradient slope for better separation. 2. Screen different column selectivities (e.g., Phenyl-Hexyl, Cyano) in addition to C18. A Luna 5 µm CN column has been shown to be effective.[5] 3. Reduce the flow rate to increase resolution, though this will increase run time.
Failure to meet system suitability requirements (e.g., resolution, tailing factor). 1. Degraded column performance. 2. Incorrect mobile phase preparation. 3. Instrument issues (e.g., pump malfunction, detector lamp aging).1. Replace the column. 2. Remake the mobile phase, ensuring accurate pH adjustment and composition. 3. Perform instrument maintenance and calibration as per the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

1. How can I develop a stability-indicating HPLC method for Quinapril?

A stability-indicating method is crucial for accurately quantifying Quinapril in the presence of its degradation products. This involves subjecting a Quinapril solution to forced degradation under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic environments, as recommended by ICH guidelines.[6] The goal is to achieve a degradation of 5-20%. The developed HPLC method must then be able to separate the intact Quinapril peak from all the degradation product peaks.

2. What are the common degradation pathways for Quinapril?

Quinapril is known to degrade primarily through hydrolysis. Two main degradation pathways are the hydrolysis of the ethyl ester to form Quinaprilat (the active metabolite) and the cyclization to form a diketopiperazine derivative. These reactions are influenced by pH, temperature, and humidity.[2][3][4]

3. What are the critical parameters to consider for Quinapril HPLC method robustness testing?

During method validation, robustness should be assessed by intentionally varying critical method parameters and observing the impact on the results. For Quinapril analysis, key parameters to investigate include:

  • Mobile phase pH (± 0.2 units)

  • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

  • Column temperature (e.g., ± 5°C)

  • Flow rate (e.g., ± 10%)

  • Wavelength (e.g., ± 2 nm)

The method is considered robust if these small variations do not significantly affect the analytical results.[7][8]

4. How should I prepare my samples and standards for Quinapril analysis to minimize degradation?

Due to Quinapril's susceptibility to degradation in solution, it is advisable to prepare solutions fresh and use a diluent in which the drug is stable (e.g., a mixture of acetonitrile and water). If immediate analysis is not possible, store the solutions in a refrigerated autosampler (around 4°C).

Quantitative Data Summary

The following tables provide examples of typical parameters and acceptance criteria for a robust Quinapril HPLC method, based on published literature.

Table 1: System Suitability Parameters

ParameterTypical Acceptance Criteria
Tailing Factor (for Quinapril peak)≤ 2.0[5]
Theoretical Plates (for Quinapril peak)> 2000
Resolution (between Quinapril and closest eluting peak/impurity)> 1.5[5]
%RSD of replicate injections (area)≤ 2.0%[5][8]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999[9][10]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Robustness %RSD of results under varied conditions ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1[5]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Quinapril

This protocol is a representative example for the determination of Quinapril in the presence of its degradation products.

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 v/v ratio.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 239 nm.[7]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of Quinapril reference standard in the mobile phase at a concentration of 100 µg/mL.[7]

    • Serially dilute the stock solution to prepare calibration standards ranging from 1-50 µg/mL.

  • Sample Preparation (Forced Degradation):

    • Acid Hydrolysis: Reflux 1 mL of Quinapril stock solution with 1 mL of 0.1N HCl at 80°C for 2 hours. Neutralize with 0.1N NaOH.

    • Base Hydrolysis: Reflux 1 mL of Quinapril stock solution with 1 mL of 0.1N NaOH at 80°C for 1 hour. Neutralize with 0.1N HCl.

    • Oxidative Degradation: Treat 1 mL of Quinapril stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug in an oven at 105°C for 48 hours. Dissolve in mobile phase to achieve the desired concentration.

    • Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Dissolve in mobile phase.

  • Analysis:

    • Inject the prepared standards and stressed samples into the HPLC system.

    • Assess the separation of the Quinapril peak from any degradation product peaks. The method is considered stability-indicating if the Quinapril peak is pure and well-resolved from all other peaks.

Visualizations

Quinapril_Degradation_Pathway Quinapril Quinapril (Ethyl Ester Pro-drug) Quinaprilat Quinaprilat (Active Diacid) Quinapril->Quinaprilat Hydrolysis (e.g., in vivo, basic conditions) Diketopiperazine Diketopiperazine (Cyclized Product) Quinapril->Diketopiperazine Intramolecular Cyclization (e.g., acidic conditions)

Caption: Simplified degradation pathway of Quinapril.

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, Shifting RT) check_system Check System Suitability (SST) Report start->check_system sst_fail SST Fails check_system->sst_fail check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) sst_fail->check_mobile_phase Yes check_column Inspect Column (Age, Pressure, Contamination) sst_fail->check_column No, MP is OK check_instrument Check Instrument Parameters (Pump, Detector, Temp) sst_fail->check_instrument No, Column is OK reprepare_mp Remake Mobile Phase check_mobile_phase->reprepare_mp replace_column Replace Column check_column->replace_column instrument_pm Perform Instrument PM check_instrument->instrument_pm re_run_sst Re-run SST reprepare_mp->re_run_sst replace_column->re_run_sst instrument_pm->re_run_sst Method_Validation_Workflow start Finalized Analytical Method specificity Specificity / Selectivity (including forced degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

References

Technical Support Center: Optimizing Animal Studies with Quinapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in animal studies involving Quinapril Hydrochloride. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a prodrug that is converted in the body to its active metabolite, quinaprilat. Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, it blocks the conversion of angiotensin I to angiotensin II. This leads to vasodilation (widening of blood vessels), reduced aldosterone secretion, and a decrease in blood pressure.[1][2][3]

Q2: What are the common animal models used for studying the antihypertensive effects of Quinapril?

A2: The most common animal models are the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DS) rat.[4][5] Both models develop hypertension and are well-characterized for cardiovascular research.

Q3: What is a typical effective dose of this compound in rats?

A3: A frequently cited oral dose is 10 mg/kg/day. This dose has been shown to significantly prevent the development of hypertension and cardiac hypertrophy in both Dahl Salt-Sensitive rats and stroke-prone Spontaneously Hypertensive Rats (SHRSP).[4][5]

Q4: How should I prepare a this compound solution for oral administration?

A4: this compound is freely soluble in aqueous solvents.[6] For oral gavage, it can be dissolved in sterile water or saline. It is crucial to ensure the solution is homogenous and the pH is appropriate for the animal model. The stability of the solution should be considered, and fresh solutions should be prepared regularly.

Q5: What is the recommended method for blood pressure measurement in rats to ensure data accuracy?

A5: While the tail-cuff method is non-invasive and widely used, radiotelemetry is considered the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals.[2][7][8] Telemetry reduces the stress associated with restraint and heating required for tail-cuff measurements, thereby minimizing variability in the data.[2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in blood pressure readings between animals in the same group. 1. Improper animal handling: Stress can significantly elevate blood pressure. 2. Inconsistent dosing: Inaccurate volume or concentration of Quinapril solution. 3. Variability in blood pressure measurement technique: Inconsistent placement of the tail-cuff or variations in heating. 4. Underlying health differences: Subclinical infections or other health issues can affect blood pressure.1. Acclimatize animals: Allow for a sufficient acclimatization period (at least one week) to the facility and handling procedures before starting the experiment. Handle animals gently and consistently. 2. Accurate dosing: Calibrate pipettes and ensure the Quinapril solution is well-mixed before each administration. Use precise oral gavage techniques. 3. Standardize measurements: If using the tail-cuff method, ensure all personnel are trained on the same standardized procedure for cuff placement, inflation, and deflation. Maintain a consistent and appropriate tail warming temperature. Consider using radiotelemetry for more reliable data.[2][3][7][8] 4. Health monitoring: Regularly monitor animal health and exclude any animals showing signs of illness.
Lack of significant blood pressure reduction after Quinapril administration. 1. Inadequate dose: The dose may be too low for the specific animal model or severity of hypertension. 2. Degradation of Quinapril: Improper storage or preparation of the dosing solution. 3. Incorrect administration: The full dose may not be reaching the stomach due to improper oral gavage technique. 4. Animal model resistance: Some models of hypertension may be less responsive to ACE inhibitors.1. Dose-response study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific model and experimental conditions.[9] 2. Proper handling of Quinapril: Store this compound powder in a cool, dry, and dark place. Prepare fresh dosing solutions daily and protect them from light. 3. Verify gavage technique: Ensure personnel are proficient in oral gavage to prevent accidental administration into the trachea. Observe the animal for any signs of respiratory distress after dosing.[10][11][12] 4. Model selection: Confirm that the chosen animal model is appropriate for studying the renin-angiotensin system.
Inconsistent results across different experimental cohorts. 1. Differences in animal characteristics: Variation in age, weight, or genetic background of the animals. 2. Environmental factors: Changes in housing conditions, diet, or light-dark cycle. 3. Batch-to-batch variation in Quinapril: Differences in the purity or formulation of the compound.1. Standardize animal supply: Source animals from a reputable vendor and ensure they are of a consistent age and weight range at the start of the study. 2. Control environmental conditions: Maintain a stable environment with controlled temperature, humidity, and a consistent 12-hour light/12-hour dark cycle. Provide a standard diet and water ad libitum. 3. Consistent drug source: Use this compound from the same lot number throughout the study, if possible.

Quantitative Data Summary

Table 1: Antihypertensive Effect of this compound in Rat Models

Animal ModelDose (oral)Duration of TreatmentObserved Effect on Systolic Blood Pressure (SBP)Reference
Dahl Salt-Sensitive (Dahl S) Rats10 mg/kg/day10 weeksSignificantly prevented the increase in SBP (maintained below 160 mmHg, compared to over 220 mmHg in controls).[4]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)10 mg/kg/day11 weeksSignificantly inhibited the age-associated development of hypertension and improved survival rate.[4]
Spontaneously Hypertensive Rats (SHR)10 mg/kg/day15 weeksReduced blood pressure to a level comparable with that in normotensive Wistar-Kyoto rats.[5][13]
2-Kidney, 1-Clip Renal Hypertensive Rats (2K-RHR)0.1 - 1.0 mg/kgSingle doseDose-related and sustained antihypertensive action.[9]

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Rats

This protocol outlines the procedure for the safe and effective oral administration of this compound to rats.

Materials:

  • This compound powder

  • Sterile water or 0.9% saline

  • Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[12][14]

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the start of the experiment to allow for acclimatization.

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the mean body weight of the animals and the target dose (e.g., 10 mg/kg).

    • Dissolve the powder in the chosen vehicle (sterile water or saline) to achieve the desired concentration.

    • Vortex the solution thoroughly to ensure complete dissolution.

    • Prepare the dosing solution fresh daily.

  • Animal Restraint:

    • Gently restrain the rat to immobilize its head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.[10][11]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[10][12]

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.[11][12]

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, slowly administer the Quinapril solution.

    • The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[10][14]

  • Post-Administration Monitoring:

    • After administration, gently remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a few minutes after the procedure.[12]

Visualizations

Quinapril_Mechanism_of_Action Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE conversion Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Quinapril Quinapril (Prodrug) Quinaprilat Quinaprilat (Active Metabolite) Quinapril->Quinaprilat hydrolysis Quinaprilat->ACE Inhibits Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization baseline_bp Baseline Blood Pressure Measurement acclimatization->baseline_bp grouping Randomization into Treatment Groups baseline_bp->grouping treatment This compound Administration (e.g., 10 mg/kg/day, oral gavage) grouping->treatment monitoring Ongoing Blood Pressure Monitoring treatment->monitoring endpoint Endpoint Data Collection (e.g., final BP, tissue harvesting) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end Troubleshooting_Logic issue High Data Variability? check_handling Review Animal Handling Procedures issue->check_handling Yes no_effect No Antihypertensive Effect? issue->no_effect No check_dosing Verify Dosing Technique & Solution check_handling->check_dosing check_bp Standardize Blood Pressure Measurement check_dosing->check_bp solution Implement Corrective Actions check_bp->solution check_dose Evaluate Quinapril Dose no_effect->check_dose Yes check_stability Assess Drug Solution Stability check_dose->check_stability check_model Confirm Animal Model Suitability check_stability->check_model check_model->solution

References

Strategies to prevent Quinapril hydrolysis during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the hydrolysis of Quinapril during sample preparation for analytical studies.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for Quinapril during sample preparation?

A1: Quinapril primarily degrades through two pathways:

  • Hydrolysis: The ester group of Quinapril is hydrolyzed to form its active metabolite, Quinaprilat. This is a major concern in aqueous environments, such as biological samples.[1][2]

  • Intramolecular Cyclization: Quinapril can undergo internal cyclization to form a diketopiperazine (DKP) derivative. This degradation is influenced by temperature and pH.[1][2][3]

Q2: What is the optimal pH range to maintain Quinapril stability?

A2: Quinapril is most stable in a slightly acidic environment. While specific studies on a precise range for sample preparation are limited, the general consensus points to a pH range of 4 to 6 as being optimal for minimizing both hydrolysis and cyclization.

Q3: How does temperature affect Quinapril stability?

A3: Elevated temperatures accelerate the degradation of Quinapril.[3] It is crucial to keep samples cool during collection, processing, and storage to minimize both hydrolytic and cyclization degradation pathways.

Q4: Can the choice of anticoagulant for blood collection affect Quinapril stability?

A4: While direct comparative studies on Quinapril are limited, the choice of anticoagulant can influence sample pH and enzyme activity. EDTA is often a preferred anticoagulant as it chelates metal ions that can catalyze degradation and has been used in studies without reported stability issues.[4][5] It is recommended to validate the chosen anticoagulant for its impact on Quinapril stability in your specific assay.

Q5: Are there any additives that can help stabilize Quinapril in plasma samples?

A5: Yes, the use of esterase inhibitors is a promising strategy. Since Quinapril is an ester prodrug, it is susceptible to degradation by esterases present in plasma. The addition of esterase inhibitors, such as a combination of sodium fluoride (NaF) and bis(4-nitrophenyl) phosphate (BNPP), has been shown to be effective in stabilizing other labile ester-containing drugs in plasma.[6] It is recommended to test the efficacy of such inhibitors for Quinapril in your laboratory.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of Quinapril Hydrolysis to Quinaprilat: The sample pH may be too high (neutral or alkaline), or the sample may have been kept at room temperature for too long.1. Collect blood samples in tubes containing an anticoagulant and an esterase inhibitor. 2. Immediately cool the samples on ice. 3. Adjust the pH of the plasma to a range of 4-6 using a suitable acidic buffer (e.g., phosphate or citrate buffer) as soon as possible after separation. 4. Keep samples at 4°C during processing and store them at -80°C for long-term storage.
Inefficient Extraction: The solid-phase extraction (SPE) or protein precipitation (PP) protocol may not be optimized.1. For SPE: Ensure the pH of the sample, wash, and elution buffers are optimized. An acidic pH should be maintained during the loading and washing steps. 2. For PP: Use an acidic precipitating agent like trichloroacetic acid (TCA) or perchloric acid, and perform the precipitation at a low temperature (e.g., on ice).
High variability in Quinapril concentrations between replicate samples Inconsistent sample handling: Variations in the time between sample collection and processing, or temperature fluctuations.1. Standardize the sample handling workflow. Ensure all samples are processed with minimal delay and are kept at a consistent, cold temperature. 2. Use pre-aliquoted stabilizing buffers to ensure consistent pH adjustment.
Incomplete protein precipitation: Leading to ion suppression in LC-MS/MS analysis.1. Ensure the ratio of precipitating solvent to plasma is optimal (typically 3:1 or 4:1). 2. Vortex the samples thoroughly after adding the precipitating agent. 3. Centrifuge at a high speed and low temperature to ensure a compact protein pellet.
Presence of high levels of Quinaprilat Significant hydrolysis has occurred: This could be due to improper sample collection, handling, or storage.1. Review the entire sample handling procedure, from collection to analysis, to identify and rectify any steps where the sample might have been exposed to non-optimal pH or temperature. 2. Consider using collection tubes with pre-added esterase inhibitors and pH buffers.

Quantitative Data Summary

Table 1: Factors Influencing Quinapril Degradation

ParameterConditionEffect on Quinapril StabilityReference
pH Alkaline pHIncreased rate of hydrolysis to Quinaprilat.[2]
Acidic pHCan promote cyclization to the diketopiperazine derivative.[2]
Near Neutral pHBoth hydrolysis and cyclization can occur.[7]
Temperature Elevated TemperatureAccelerates both hydrolysis and cyclization.[3]
Humidity High Humidity (in solid state)Increases the rate of degradation.[3]
Excipients Basic excipients (e.g., magnesium stearate)Significantly increases the degradation rate.[3]
Acidic excipientsLower degradation compared to basic excipients.[3]

Experimental Protocols

Protocol 1: Plasma Sample Collection and Stabilization
  • Blood Collection: Collect whole blood into tubes containing EDTA as the anticoagulant. To inhibit esterase activity, tubes should ideally be pre-spiked with a solution of esterase inhibitors (e.g., a combination of 5 mM sodium fluoride and 5 mM bis(4-nitrophenyl) phosphate).

  • Immediate Cooling: Place the blood collection tubes on ice or in a refrigerated centrifuge immediately after collection.

  • Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • pH Adjustment: Transfer the plasma to a clean tube and immediately add a pre-determined volume of a suitable acidic buffer (e.g., 1 M phosphate buffer, pH 4.5) to adjust the final plasma pH to between 4.5 and 5.5.

  • Storage: If not proceeding immediately to extraction, store the stabilized plasma samples at -80°C.

Protocol 2: Protein Precipitation (PP)
  • Sample Thawing: Thaw the stabilized plasma samples on ice.

  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate buffer (pH 4.5).

  • Sample Loading: Load the stabilized plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in 100 mM phosphate buffer (pH 4.5) to remove interfering substances.

  • Elution: Elute Quinapril and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualizations

Quinapril_Degradation_Pathway Quinapril Quinapril Quinaprilat Quinaprilat (Hydrolysis Product) Quinapril->Quinaprilat Hydrolysis (Esterases, H₂O, pH) DKP Diketopiperazine (DKP) (Cyclization Product) Quinapril->DKP Intramolecular Cyclization (Heat, pH)

Caption: Quinapril's main degradation pathways.

Sample_Preparation_Workflow cluster_collection Sample Collection & Stabilization cluster_extraction Sample Extraction Blood_Collection 1. Blood Collection (EDTA + Esterase Inhibitors) Cooling 2. Immediate Cooling (On Ice) Blood_Collection->Cooling Centrifugation 3. Plasma Separation (4°C) Cooling->Centrifugation pH_Adjustment 4. pH Adjustment (pH 4.5-5.5) Centrifugation->pH_Adjustment Storage 5. Storage (-80°C) pH_Adjustment->Storage Protein_Precipitation Protein Precipitation (Acidified Acetonitrile) Storage->Protein_Precipitation SPE Solid-Phase Extraction (C18, Acidic Conditions) Storage->SPE Analysis Analysis Protein_Precipitation->Analysis LC-MS/MS SPE->Analysis LC-MS/MS

Caption: Recommended workflow for Quinapril sample preparation.

References

Identifying and mitigating interference in Quinapril mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinapril mass spectrometry.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the mass spectrometry analysis of Quinapril.

Q1: I am observing an unexpected peak with a mass-to-charge ratio (m/z) of approximately 411. What could this be?

An unexpected peak at m/z 411 in the positive ion mode is likely the protonated molecule of Quinaprilat ([M+H]⁺), the active metabolite of Quinapril.[1][2] Quinapril is a prodrug that is rapidly hydrolyzed in the body to form Quinaprilat. Depending on the sample matrix (e.g., plasma, tissue homogenate) and storage conditions, in-vitro conversion of Quinapril to Quinaprilat can also occur.

Actionable Steps:

  • Confirm the peak identity: If you have a Quinaprilat reference standard, you can confirm the retention time and mass spectrum.

  • Review sample handling: Minimize the time samples are at room temperature and ensure proper storage conditions (e.g., -20°C or lower) to reduce enzymatic or chemical hydrolysis.

  • Adjust chromatographic separation: Ensure your chromatographic method adequately separates Quinapril from Quinaprilat.

Q2: My Quinapril peak (expected [M+H]⁺ at m/z 439.2) is showing signs of ion suppression, leading to low sensitivity. What are the potential causes and how can I mitigate this?

Ion suppression is a common matrix effect in LC-MS/MS analysis, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.

Potential Causes:

  • Phospholipids from plasma: If you are analyzing plasma samples, phospholipids are a common cause of ion suppression.

  • Salts and buffers: High concentrations of non-volatile salts in the sample or mobile phase can suppress the ESI signal.

  • Co-eluting endogenous compounds: Other molecules from the biological matrix can compete with Quinapril for ionization.

Mitigation Strategies:

  • Optimize sample preparation:

    • Protein Precipitation: While simple, it may not remove all interfering substances. Ensure complete precipitation and centrifugation.

    • Solid-Phase Extraction (SPE): This is a more effective method for removing phospholipids and other interfering compounds. A well-chosen SPE sorbent and elution protocol can significantly improve signal intensity.

    • Liquid-Liquid Extraction (LLE): Can also be effective in cleaning up the sample.

  • Improve chromatographic separation:

    • Adjust the gradient profile to separate Quinapril from the region where matrix components elute.

    • Consider using a different stationary phase column.

  • Sample dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may also decrease the analyte signal. This approach is beneficial when the ion suppression is severe.

  • Use an internal standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it will be affected similarly to the analyte.

Q3: I am seeing a peak at m/z 421.2. What is this and where could it be coming from?

A peak at m/z 421.2 likely corresponds to the protonated form of Quinapril Related Compound A ([M+H]⁺), also known as Quinapril diketopiperazine.[3] This is a common degradation product of Quinapril, formed through intramolecular cyclization. Its formation can be accelerated by acidic conditions and heat.

Actionable Steps:

  • Review sample and standard solution storage: Avoid acidic conditions and elevated temperatures for your samples and stock solutions.

  • Chromatographic separation: Ensure your method can resolve Quinapril from this impurity. The USP provides methods for the separation of Quinapril and its related compounds.

  • Forced degradation studies: If you are developing a stability-indicating method, you can perform forced degradation studies (e.g., acid, base, heat, oxidation) to confirm the identity of this degradation product.

Q4: In addition to the protonated molecule of Quinapril ([M+H]⁺ at m/z 439.2), I am observing other ions at higher m/z values, such as 461.2 and 477.2. What are these?

These additional peaks are likely adducts of Quinapril with ions present in the mobile phase or sample matrix. Common adducts in positive ion mode electrospray ionization include:

  • Sodium adduct ([M+Na]⁺): Expected at m/z 461.2 (438.5 + 22.99). The presence of sodium can arise from glassware, reagents, or the sample itself.

  • Potassium adduct ([M+K]⁺): Expected at m/z 477.3 (438.5 + 39.10).

  • Acetonitrile adduct ([M+ACN+H]⁺): If acetonitrile is used in the mobile phase, an adduct can form, expected at m/z 480.2 (438.5 + 41.05 + 1.01).

Mitigation and Confirmation:

  • Reduce sources of sodium and potassium: Use high-purity solvents and reagents, and consider using plastic vials instead of glass.

  • Modify mobile phase: Adding a small amount of a volatile salt like ammonium acetate can sometimes help to promote the formation of a single, desired adduct.

  • Confirm adduct identity: The mass difference between the main peak and the adduct peak should correspond to the mass of the adducted ion minus a proton.

Q5: I am concerned about the potential presence of N-nitroso-quinapril in my samples. What is its expected m/z and how can I detect it?

N-nitroso-quinapril is a nitrosamine impurity that has been identified in some Quinapril products. Its presence is a safety concern due to the potential carcinogenicity of nitrosamines.

Expected m/z:

  • The molecular formula of N-nitroso-quinapril is C₂₅H₂₉N₃O₆.

  • The monoisotopic mass is approximately 467.2 g/mol .

  • The expected protonated molecule ([M+H]⁺) would be at m/z 468.2 .

Detection Strategy:

  • A highly sensitive and specific LC-MS/MS method is required for the detection of trace levels of this impurity.

  • Develop a Multiple Reaction Monitoring (MRM) method using the precursor ion m/z 468.2 and specific product ions.

  • A reference standard of N-nitroso-quinapril is necessary for confirmation and quantification.

Quantitative Data Summary

The following table summarizes the molecular weights and expected protonated molecule m/z values for Quinapril and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
QuinaprilC₂₅H₃₀N₂O₅438.52439.2
QuinaprilatC₂₃H₂₆N₂O₅410.46411.2
Quinapril Related Compound AC₂₅H₂₈N₂O₄420.50421.2
Quinapril Related Compound BC₂₃H₂₆N₂O₅410.46411.2
N-nitroso-quinaprilC₂₅H₂₉N₃O₆467.51468.2

Note: The expected m/z is for the protonated molecule [M+H]⁺ in positive ion mode. Observed m/z values may vary slightly depending on instrument calibration and resolution.

Experimental Protocols

Protocol 1: Protein Precipitation for Quinapril Analysis in Plasma

This protocol is a simple and rapid method for sample preparation, suitable for initial screening or when matrix effects are not severe.

Materials:

  • Human plasma sample containing Quinapril

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled Quinapril)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of a cold (4°C) precipitation solution (e.g., Acetonitrile:Methanol 80:20 v/v).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Quinapril Analysis in Plasma

This protocol provides a more thorough cleanup of the sample, reducing matrix effects and improving sensitivity.

Materials:

  • Human plasma sample containing Quinapril

  • Internal Standard (IS) solution

  • Mixed-mode or reversed-phase SPE cartridges (e.g., C8 or C18)

  • SPE vacuum manifold

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid or ammonium hydroxide for pH adjustment

  • Deionized water

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a clean tube.

    • Add 20 µL of the internal standard solution.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pass the sample through the cartridge at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute Quinapril and the IS with 1 mL of a suitable elution solvent (e.g., 90% acetonitrile in water with 0.1% formic acid).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of the mobile phase starting composition for LC-MS/MS analysis.

Visualizations

Interference_Troubleshooting_Workflow start Start: Unexpected Peak or Poor Signal in Quinapril Analysis check_mz Identify m/z of the issue start->check_mz mz_411 m/z ~ 411? check_mz->mz_411 Unexpected Peak poor_signal Low Signal / Ion Suppression? check_mz->poor_signal Poor Signal is_quinaprilat Likely Quinaprilat. Review sample handling and storage. mz_411->is_quinaprilat Yes mz_421 m/z ~ 421? mz_411->mz_421 No end Resolution is_quinaprilat->end is_related_A Likely Related Compound A. Check for degradation. Optimize chromatography. mz_421->is_related_A Yes is_adduct Adduct formation? ([M+Na]⁺, [M+K]⁺, etc.) mz_421->is_adduct No is_related_A->end check_mass_diff Check mass difference. Use high-purity solvents. is_adduct->check_mass_diff Yes is_adduct->end No check_mass_diff->end optimize_sample_prep Optimize Sample Preparation (e.g., use SPE). poor_signal->optimize_sample_prep Yes optimize_chromatography Improve Chromatographic Separation. optimize_sample_prep->optimize_chromatography optimize_chromatography->end SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is pretreat Pre-treat Sample (e.g., acidify) add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1: Deionized Water load->wash1 wash2 Wash 2: 20% Methanol wash1->wash2 elute Elute Quinapril (e.g., 90% ACN) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Optimization of mobile phase for Quinapril HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Quinapril. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the mobile phase and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Quinapril HPLC analysis?

A common starting point for the reversed-phase HPLC analysis of Quinapril is a mixture of an acidic aqueous buffer and an organic solvent. A frequently used combination is a phosphate buffer and acetonitrile. The ratio can vary, but a good initial condition to try is a mixture of phosphate buffer (pH adjusted to the acidic range, e.g., 3.5-4.5) and acetonitrile in a ratio of approximately 65:35 (v/v).[1][2]

Q2: How does the pH of the mobile phase affect the analysis of Quinapril?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like Quinapril.[3] Quinapril contains both acidic (carboxylic acid) and basic (secondary amine) functional groups.[3] Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention time and peak shape. For Quinapril, an acidic pH is generally preferred to ensure the compound is in a single ionic form, which typically leads to sharper, more symmetrical peaks. A mobile phase pH of around 3.5 has been shown to be effective.[4] It is recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte to avoid split peaks.[5]

Q3: What are the most common organic modifiers used for Quinapril analysis?

Acetonitrile is the most commonly used organic modifier for the HPLC analysis of Quinapril due to its UV transparency and ability to provide good peak shapes.[1][2][6][7] Methanol can also be used, but it may result in different selectivity and longer retention times.[8] In some cases, a combination of organic modifiers, such as 1-propanol and acetonitrile, has been employed.[8]

Q4: My Quinapril peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for basic compounds like Quinapril is a common issue in reversed-phase HPLC. Several factors can contribute to this problem:

  • Secondary Interactions: Interactions between the basic amine group of Quinapril and acidic silanol groups on the silica-based stationary phase can cause tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. Adding a competing base, like triethylamine, to the mobile phase can also help.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.[9]

    • Solution: Systematically adjust the mobile phase pH to find the optimal range for symmetrical peaks.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of the sample being injected.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.[10]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

Q5: I am observing split peaks for Quinapril. What could be the reason?

Split peaks can be caused by several factors:[5][9]

  • Co-elution with an interfering peak: An impurity or related compound may be co-eluting with Quinapril.

    • Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio or pH) to improve resolution.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[5]

  • Column void or blockage: A void at the head of the column or a partially blocked frit can cause the sample to be distributed unevenly, leading to split peaks.[11]

    • Solution: Reverse-flush the column. If this does not resolve the issue, the column may need to be replaced.

  • Presence of both ionized and non-ionized forms: If the mobile phase pH is close to the pKa of Quinapril, both the ionized and non-ionized forms may be present, resulting in peak splitting.[5]

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Quinapril.[5]

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing, Fronting, Broadening)

This guide addresses common issues related to suboptimal peak shapes in Quinapril HPLC analysis.

Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase.Lower the mobile phase pH (e.g., to 2.5-3.5). Add a competing base (e.g., triethylamine) to the mobile phase.
Inappropriate mobile phase composition.[9]Optimize the organic-to-aqueous ratio. Experiment with a different organic modifier (e.g., methanol instead of acetonitrile).
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.[10]Flush the column with a strong solvent. Replace the column if the problem persists.
Peak Fronting Sample solvent stronger than the mobile phase.[9]Dissolve the sample in the mobile phase or a weaker solvent.
Column overload.Reduce the sample concentration.
Broad Peaks Low mobile phase strength.[9]Increase the percentage of the organic modifier in the mobile phase.
High flow rate.Decrease the flow rate.
Column inefficiency.[9]Ensure the column is properly packed and not degraded.
Guide 2: Unstable Retention Times

This guide provides solutions for issues related to inconsistent retention times for the Quinapril peak.

Symptom Potential Cause Troubleshooting Steps
Gradual shift in retention time Change in mobile phase composition.Prepare fresh mobile phase. Ensure adequate mixing of mobile phase components.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
Sudden change in retention time Leak in the HPLC system.Check for leaks at all fittings and connections.
Air bubbles in the pump or detector.Degas the mobile phase. Purge the pump to remove air bubbles.
Change in flow rate.Verify the pump is delivering the correct flow rate.

Experimental Protocols

Protocol 1: General HPLC Method for Quinapril Analysis

This protocol provides a starting point for the HPLC analysis of Quinapril. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[6]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (35:65 v/v)[1][2]
Flow Rate 0.9 mL/min[1]
Detection Wavelength 210 nm[1] or 214 nm[7] or 239 nm[6]
Column Temperature 30 °C[1]
Injection Volume 10 µL
Diluent Mobile Phase

Mobile Phase Preparation:

  • Phosphate Buffer (pH 4.5): Prepare a solution of potassium dihydrogen phosphate in water. Adjust the pH to 4.5 using ortho-phosphoric acid.[2]

  • Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in the specified ratio.

  • Degassing: Degas the mobile phase using sonication or vacuum filtration before use.[6]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_evaluation Peak Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Optimization Steps cluster_end Final Method Start Select Initial Mobile Phase (e.g., ACN:Buffer 35:65) Evaluate_Peak Evaluate Peak Shape (Tailing, Fronting, Width) Start->Evaluate_Peak Tailing Peak Tailing? Evaluate_Peak->Tailing Fronting Peak Fronting? Tailing->Fronting No Adjust_pH Adjust Mobile Phase pH (e.g., lower to 2.5-3.5) Tailing->Adjust_pH Yes Broad Broad Peak? Fronting->Broad No Check_Solvent Check Sample Solvent Fronting->Check_Solvent Yes Adjust_Organic Adjust Organic Ratio (e.g., increase ACN) Broad->Adjust_Organic Optimized Optimized Method Broad->Optimized No Adjust_pH->Evaluate_Peak Adjust_Organic->Evaluate_Peak Check_Solvent->Evaluate_Peak

Caption: Workflow for mobile phase optimization in Quinapril HPLC analysis.

Troubleshooting_Logic_Diagram cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Peak Shape Observed Cause1 Secondary Interactions Problem->Cause1 Cause2 Inappropriate Mobile Phase Problem->Cause2 Cause3 Column Issues Problem->Cause3 Solution1 Adjust pH / Add Competing Base Cause1->Solution1 Solution2 Optimize Organic:Aqueous Ratio Cause2->Solution2 Solution3 Flush or Replace Column Cause3->Solution3

References

Technical Support Center: Enhancing the Recovery of Quinapril from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Quinapril. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and quantification of Quinapril from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Quinapril and its active metabolite, Quinaprilat, from biological samples?

The most prevalent methods for extracting Quinapril and Quinaprilat from biological matrices such as plasma, urine, and blood include:

  • Solid-Phase Extraction (SPE): This is a widely used technique that offers high recovery rates and clean extracts.[1][2][3][4] C8 and C18 cartridges are commonly employed for this purpose.[1][2][3]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for isolating Quinapril and Quinaprilat, utilizing the partitioning of the analytes between two immiscible liquid phases.[4][5]

  • Protein Precipitation (PP): This is a simpler and faster method, often used for high-throughput analysis, where proteins in the biological sample are precipitated using organic solvents like acetonitrile or methanol.[3][4][6]

Q2: What are the expected recovery rates for Quinapril using different extraction methods?

Recovery rates can vary depending on the specific protocol, biological matrix, and analytical technique. However, the following table summarizes typical recovery percentages reported in the literature:

Extraction MethodBiological MatrixAnalyteRecovery Rate (%)Reference
Solid-Phase Extraction (C8)UrineQuinapril> 80%[1][2]
Solid-Phase Extraction (C8)UrineQuinaprilat> 80%[1][2]
Solid-Phase Extraction (C18)PlasmaQuinapril> 90%[3]
Solid-Phase Extraction (C18)PlasmaQuinaprilat> 80%[3]
One-Step ExtractionPlasmaQuinapril85.8%[7]
One-Step ExtractionPlasmaQuinaprilat62.6%[7]

Q3: Quinapril is known to be unstable. How can I minimize its degradation during sample preparation and analysis?

Quinapril is susceptible to degradation, particularly through hydrolysis and cyclization to its diketopiperazine impurity.[8][9] To enhance stability:

  • pH Control: Maintain appropriate pH during extraction and storage. Quinapril's stability is pH-dependent.[9]

  • Temperature: Keep samples on ice or at reduced temperatures during processing to minimize degradation.[9]

  • Rapid Analysis: Process and analyze samples as quickly as possible after collection and extraction.

  • Stabilizers: The use of co-crystals or complexing agents like beta-cyclodextrins has been shown to improve the solid-state stability of Quinapril.[8][10]

Troubleshooting Guides

Low Analyte Recovery

Problem: I am experiencing low recovery of Quinapril and/or Quinaprilat from my biological samples.

Possible Causes & Solutions:

  • Incomplete Protein Precipitation:

    • Troubleshooting Step: Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is optimal. A 3:1 or 4:1 ratio is often effective.[11] Experiment with different solvents or mixtures (e.g., acetonitrile:methanol 8:2 v/v) to achieve complete protein removal.[6]

  • Suboptimal SPE Cartridge Conditioning/Elution:

    • Troubleshooting Step: Verify that the SPE cartridge is properly conditioned with methanol and then equilibrated with water or an appropriate buffer before loading the sample. Ensure the elution solvent is strong enough to desorb the analytes completely. The percentage of organic modifier (e.g., methanol) in the elution solvent is critical.[1]

  • Incorrect pH during LLE:

    • Troubleshooting Step: The pH of the aqueous phase is crucial for efficient partitioning in LLE. Adjust the pH to ensure that Quinapril and Quinaprilat are in their non-ionized form to facilitate extraction into the organic phase.

  • Analyte Degradation:

    • Troubleshooting Step: As mentioned in the FAQs, minimize degradation by controlling temperature and pH and by processing samples promptly.[9]

Poor Chromatography

Problem: I am observing poor peak shape (e.g., tailing, fronting) or inadequate separation between Quinapril, Quinaprilat, and the internal standard.

Possible Causes & Solutions:

  • Mobile Phase Composition:

    • Troubleshooting Step: The organic modifier and pH of the mobile phase significantly impact chromatographic separation.[1] Experiment with different organic modifiers (e.g., acetonitrile, methanol, propanol) and adjust the pH of the aqueous component to optimize peak shape and resolution.[1]

  • Column Choice:

    • Troubleshooting Step: Ensure you are using an appropriate column. C8 and C18 columns are commonly used for Quinapril analysis.[1][3]

  • Matrix Effects in LC-MS/MS:

    • Troubleshooting Step: Endogenous components from the biological matrix can co-elute with the analytes and cause ion suppression or enhancement. A more efficient sample cleanup method (e.g., switching from protein precipitation to SPE) may be necessary to minimize matrix effects.[12]

Experimental Protocols

Solid-Phase Extraction (SPE) for Quinapril and Quinaprilat from Urine

This protocol is based on the method described by Prieto et al. (2001).[1][2][13]

  • Cartridge Conditioning: Condition a C8 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load 1 mL of the urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of a phosphoric acid-methanol solution (4:1, v/v) to remove interfering substances.

  • Elution: Elute Quinapril and Quinaprilat with 1 mL of a phosphoric acid-methanol solution (3:7, v/v).

  • Analysis: The eluate can be directly injected into an HPLC system for analysis.

Protein Precipitation for Quinapril and Quinaprilat from Plasma

This protocol is adapted from the method described by Medvedovici et al. (2009).[6]

  • Sample Preparation: To 200 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Precipitation: Add 800 µL of a cold acetonitrile:methanol (8:2 v/v) mixture to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visual Guides

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Condition C8 Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Load Load Urine Sample Equilibrate->Load Wash Wash with Phosphoric Acid-Methanol (4:1) Load->Wash Elute Elute with Phosphoric Acid-Methanol (3:7) Wash->Elute Analyze Inject Eluate into HPLC System Elute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow for Quinapril Analysis.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_collection_analysis Collection & Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Solvent Add Immiscible Organic Solvent Adjust_pH->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Inject into LC-MS/MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for Quinapril Analysis.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low Analyte Recovery Cause1 Incomplete Protein Precipitation Start->Cause1 Cause2 Suboptimal SPE Procedure Start->Cause2 Cause3 Incorrect LLE pH Start->Cause3 Cause4 Analyte Degradation Start->Cause4 Sol1 Optimize Solvent:Sample Ratio & Solvent Type Cause1->Sol1 Sol2 Verify Conditioning & Optimize Elution Solvent Cause2->Sol2 Sol3 Adjust pH for Non-ionized Form Cause3->Sol3 Sol4 Control Temp & pH, Process Samples Quickly Cause4->Sol4

Caption: Troubleshooting Guide for Low Quinapril Recovery.

References

Technical Support Center: Quinapril Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Quinapril analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding co-eluting peaks in Quinapril chromatograms, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in Quinapril HPLC analysis?

Peak co-elution in Quinapril analysis typically occurs when Quinapril is not fully separated from its related substances. The most common co-eluting species are its primary active metabolite, Quinaprilat, and its main degradation product, a diketopiperazine (DKP) derivative.[1] Other process-related impurities, such as those specified in the USP monograph (e.g., Quinapril Related Compound A and B), can also be a source of co-elution.[2][3] Insufficient chromatographic resolution due to a suboptimal method is the underlying cause.

Q2: How can I confirm that a peak is impure and not just tailing or asymmetrical?

Visual inspection of a peak for shoulders or asymmetry is the first step, but it is not definitive.[4] The most reliable methods for confirming co-elution involve assessing peak purity with advanced detectors:

  • Diode Array Detector (DAD/PDA): A DAD collects UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[4]

  • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio (m/z) of the ions eluting across the peak. A shift in the mass spectrum from the beginning to the end of the peak is a clear indicator of co-elution.[4][5]

Q3: My method uses a standard C18 column, but I'm still seeing co-elution. What should I try next?

While C18 columns are common, resolving Quinapril and its polar or structurally similar impurities may require a different stationary phase chemistry to alter selectivity.[6] The USP monograph for Quinapril Hydrochloride, for example, specifies a cyano (CN) column (packing L10) to achieve adequate separation from its related compounds.[2][7][8] Consider switching to a column with a different bonded phase, such as a Phenyl, Biphenyl, or a polar-embedded phase, to introduce different separation mechanisms (e.g., pi-pi interactions).[6][9]

Q4: Can I improve separation without changing my column?

Yes, modifying the mobile phase is one of the most powerful ways to resolve co-eluting peaks.[9][10] Key parameters to adjust include:

  • Organic Solvent Strength (%B): In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of all compounds, which can often lead to better separation.[6][10]

  • Mobile Phase pH: Quinapril and its impurities have different pKa values. Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analytes, altering their retention and improving selectivity.[10] A pH change of even 0.5 units can have a significant impact.

  • Buffer Concentration: Ensure your mobile phase is adequately buffered, especially if operating near the pKa of an analyte, to prevent peak shape issues like splitting or tailing.

Q5: What is the role of temperature and flow rate in resolving co-eluting peaks?

Adjusting temperature and flow rate can help fine-tune a separation:

  • Temperature: Lowering the column temperature generally increases retention and can improve resolution, though it may also increase backpressure.[11] Conversely, increasing temperature can improve efficiency (leading to sharper peaks) but may decrease retention.[9][11]

  • Flow Rate: Reducing the flow rate can increase column efficiency and often improves the resolution of closely eluting peaks, at the cost of a longer run time.[11]

Troubleshooting Guide: A Step-by-Step Workflow

If you observe a distorted peak shape or have confirmed co-elution via peak purity analysis, follow this logical workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Co-Elution start Co-elution Suspected (Peak Shoulder / Asymmetry) confirm Confirm with DAD/MS Peak Purity Analysis start->confirm is_pure Peak is Pure? confirm->is_pure impure Co-elution Confirmed is_pure->impure No pure Issue is Peak Shape (e.g., Tailing) is_pure->pure Yes mod_mp Step 1: Modify Mobile Phase impure->mod_mp change_ph Adjust pH (± 0.5 units) mod_mp->change_ph If analytes have different pKa change_strength Decrease Organic % (Increase Retention) mod_mp->change_strength General approach mod_col Step 2: Change Column change_ph->mod_col If unresolved change_strength->mod_col If unresolved change_chem Try Different Chemistry (e.g., CN, Phenyl) mod_col->change_chem mod_phys Step 3: Adjust Physical Parameters change_chem->mod_phys If unresolved change_temp Lower Temperature mod_phys->change_temp change_flow Lower Flow Rate mod_phys->change_flow resolved Resolution Achieved change_temp->resolved If successful change_flow->resolved If successful

Caption: A logical workflow for troubleshooting co-eluting peaks.

Key Quinapril Impurities

Understanding the relationship between Quinapril and its primary impurities is crucial for developing a selective method. Quinapril is a prodrug that is hydrolyzed in the body to its active form, Quinaprilat. Under certain conditions, it can also degrade via intramolecular cyclization to form a diketopiperazine (DKP) impurity.

G cluster_1 Quinapril and Key Related Substances quinapril Quinapril (Prodrug) quinaprilat Quinaprilat (Active Metabolite) quinapril->quinaprilat Hydrolysis (In-vivo) dkp Diketopiperazine (DKP) (Degradant) quinapril->dkp Degradation (Cyclization)

Caption: Relationship between Quinapril and its main impurities.

Experimental Protocols & Data

Protocol: USP Method for this compound Organic Impurities

This protocol is based on the USP monograph for analyzing Quinapril HCl and its related compounds, designed to provide sufficient resolution.[2][7]

1. Chromatographic System:

  • HPLC System: A standard HPLC or UPLC system equipped with a UV detector.

  • Detector: UV detector set to a wavelength of 214 nm.[7]

  • Column: 4.6-mm × 25-cm; 5-µm packing L10 (Cyano phase).[7]

  • Guard Column: 4.6-mm × 3-cm; 5-µm packing L10 (Cyano phase).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Injection Volume: Typically 10-20 µL.

2. Reagents and Solutions:

  • Mobile Phase: Prepare a filtered and degassed mixture of pH 6.5, 0.025 M monobasic ammonium phosphate solution and acetonitrile (3:2 v/v).[7]

  • Diluent: Use the mobile phase as the diluent.

  • Standard Preparation: Prepare a solution of USP this compound RS in Diluent to a known concentration of approximately 2 mg/mL.[7]

  • System Suitability Solution: Prepare a solution containing USP this compound RS, USP Quinapril Related Compound A RS, and USP Quinapril Related Compound B RS at appropriate concentrations to verify resolution.

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the System Suitability Solution.

  • Verify that the system suitability requirements are met (see Table 1).

  • Inject the sample preparations.

  • Identify the peaks based on the retention times of the reference standards.

Data Presentation: System Suitability Requirements

The following table summarizes the critical parameters that must be met for the analytical run to be considered valid, as per the USP monograph.

ParameterAnalyte PairRequirementPurpose
Resolution (Rs) Quinapril HCl and Quinapril Related Compound ANot Less Than (NLT) 1.75[2]Ensures separation from a key impurity.
Resolution (Rs) Quinapril HCl and Quinapril Related Compound BNLT 3.5[2]Ensures separation from another key impurity.
Tailing Factor (T) Quinapril HClNot More Than (NMT) 2.0[2]Confirms good peak shape and column health.
Repeatability (%RSD) Quinapril HCl (Assay)NMT 0.55%[2]Guarantees precision of replicate injections.
Signal-to-Noise (S/N) Impurity PeaksNLT 10[2]Confirms sufficient sensitivity for impurity detection.

References

Adjusting for matrix effects in LC-MS/MS analysis of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adjusting for matrix effects during the LC-MS/MS analysis of Quinapril and its active metabolite, Quinaprilat.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Quinapril quantification in plasma?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of Quinapril in biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can suppress or enhance the ionization of Quinapril and its active metabolite, Quinaprilat, in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate and imprecise quantification, impacting the reliability of pharmacokinetic and bioequivalence studies.[2][3] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q2: How can I assess the presence and magnitude of matrix effects in my Quinapril assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of Quinapril is continuously infused into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected onto the column. Any dip or rise in the constant Quinapril signal indicates at which retention times ion suppression or enhancement occurs due to eluting matrix components.[4][5]

  • Quantitative Assessment (Post-Extraction Spike): The response of Quinapril spiked into a blank, extracted plasma sample is compared to the response of Quinapril in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1][5]

Q3: What is the role of an internal standard (IS) in mitigating matrix effects for Quinapril analysis?

A3: An internal standard is a compound with similar physicochemical properties to the analyte, which is added at a constant concentration to all samples, calibrators, and quality controls. Ideally, the IS co-elutes with the analyte and experiences the same degree of matrix effect.[6] By calculating the ratio of the analyte response to the IS response, any signal suppression or enhancement that affects both compounds similarly is cancelled out, leading to more accurate and precise quantification.[6]

Q4: What type of internal standard is best for Quinapril analysis?

A4: The ideal choice is a stable isotope-labeled (SIL) internal standard, such as Quinapril-d5.[7][8] A SIL-IS has nearly identical chemical and physical properties to Quinapril, ensuring it co-elutes and experiences the same extraction recovery and matrix effects.[8][9] However, SIL-IS can be expensive.[6] Structural analogs, such as Carvedilol or Lisinopril, have also been used in validated methods for Quinapril but may not perfectly compensate for matrix effects if their chromatographic retention and ionization are different from Quinapril's.[10][11]

Troubleshooting Guides

Q1: My Quinapril peak area is highly variable across different plasma lots, even when using an internal standard. What could be the cause and how do I fix it?

A1: This issue, known as relative matrix effect, occurs when the magnitude of ion suppression or enhancement varies between different sources of plasma. A non-co-eluting analog internal standard may not track these variations effectively.

  • Troubleshooting Steps:

    • Verify IS Co-elution: Ensure the retention time of your internal standard is as close as possible to that of Quinapril and Quinaprilat.

    • Evaluate Multiple Plasma Lots: Perform the quantitative matrix effect assessment (post-extraction spike) using at least six different lots of blank plasma to determine the variability.

    • Improve Sample Cleanup: The most effective solution is to implement a more rigorous sample preparation method to remove the interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]

    • Switch to a SIL-IS: If available, a stable isotope-labeled internal standard like Quinapril-d5 is the most effective way to compensate for lot-to-lot variability in matrix effects.[7][8]

Q2: I am observing significant ion suppression for Quinapril, leading to poor sensitivity (high LLOQ). How can I identify the source and improve my signal?

A2: Significant ion suppression is often caused by high concentrations of co-eluting phospholipids from the plasma matrix, especially when using simple protein precipitation for sample preparation.[3]

  • Troubleshooting Steps:

    • Identify the Suppression Zone: Use the post-column infusion technique to pinpoint the retention time window where ion suppression is most severe.

    • Adjust Chromatography: Modify your LC gradient to separate the Quinapril peak from the ion suppression zone. Increasing the proportion of organic solvent in the mobile phase can help elute phospholipids later in the run.

    • Implement Phospholipid Removal: Use a sample preparation technique specifically designed to remove phospholipids. Options include:

      • Liquid-Liquid Extraction (LLE): Using a water-immiscible organic solvent can effectively partition Quinapril away from polar phospholipids.[12]

      • Solid-Phase Extraction (SPE): Mixed-mode or phospholipid removal SPE cartridges can provide excellent cleanup of plasma samples.[13][14]

    • Consider a Different Ionization Source: If available, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[2][15]

Q3: My recovery for Quinaprilat is low and inconsistent after sample preparation. What should I do?

A3: Quinaprilat, the active metabolite, is more polar than Quinapril. This can lead to poor recovery in certain sample preparation methods, particularly liquid-liquid extraction with non-polar solvents.

  • Troubleshooting Steps:

    • Optimize LLE pH and Solvent: Adjust the pH of the plasma sample to ensure Quinaprilat is in a neutral, non-ionized state, which improves its partitioning into the organic solvent. Test different, slightly more polar extraction solvents.

    • Switch to SPE: Solid-phase extraction offers more flexibility for extracting polar compounds. A mixed-mode cation exchange (MCX) SPE sorbent can effectively retain and elute both Quinapril and the more polar Quinaprilat.

    • Evaluate Extraction Efficiency: Calculate the recovery by comparing the peak area of an analyte from an extracted sample to the peak area of a post-extraction spiked sample at the same concentration. Aim for recoveries that are consistent, even if they are not 100%.

Experimental Protocols & Data

Comparison of Sample Preparation Techniques for Quinapril Analysis

The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of expected performance for three common techniques.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Protocol Simplicity HighMediumMedium
Typical Analyte Recovery >90%Quinapril: >85%[10]Quinaprilat: 60-80%[10]>85%
Phospholipid Removal Poor (<10%)[14]Moderate (30-60%)Excellent (>95%)[14][16]
Matrix Factor (MF) 0.4 - 0.7 (Significant Suppression)0.7 - 0.9 (Mild Suppression)0.9 - 1.1 (Minimal Effect)
Throughput HighMediumMedium-High (96-well format)
Cost per Sample LowLow-MediumHigh
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is recommended for achieving the cleanest extracts and minimizing matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load: Load the pre-treated sample onto a mixed-mode cation exchange (e.g., Oasis MCX) or a phospholipid removal (e.g., Oasis PRiME HLB) SPE plate/cartridge.[13][16]

  • Wash 1: Wash the sorbent with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash 2: Wash the sorbent with 1 mL of acetonitrile or methanol to remove phospholipids and other non-polar interferences.

  • Elute: Elute Quinapril and Quinaprilat with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol offers a balance between cleanliness and cost.

  • Sample Pre-treatment: To 250 µL of plasma, add the internal standard solution and 50 µL of 1M sodium carbonate to basify the sample.

  • Extraction: Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Vortex & Centrifuge: Vortex the sample for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the layers.

  • Transfer & Evaporate: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the residue in a suitable volume of the initial mobile phase.

Visual Guides

Signaling Pathways & Workflows

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Matrix Effect Evaluation p1 Collect Plasma Sample p2 Add Internal Standard (e.g., Quinapril-d5) p1->p2 p3 Perform Extraction (SPE, LLE, or PPT) p2->p3 p4 Evaporate & Reconstitute p3->p4 a1 Inject Sample p4->a1 To LC-MS/MS a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (ESI+, MRM mode) a2->a3 e2 Analyze All Sets a3->e2 Data for Evaluation e1 Prepare 3 Sample Sets: A) Neat Solution (Analyte in Solvent) B) Pre-Spike (Analyte in Plasma before Extraction) C) Post-Spike (Analyte in Extracted Blank Plasma) e1->e2 e3 Calculate: Matrix Factor = C / A Recovery = B / C Process Efficiency = B / A e2->e3

Caption: Workflow for assessing matrix effects in Quinapril analysis.

cluster_source ESI Droplet Evaporation cluster_suppression Ion Suppression Mechanism start_droplet Initial Droplet (Quinapril + Matrix) mid_droplet Concentrated Droplet start_droplet->mid_droplet Solvent Evaporation end_droplet Gas-Phase Ions mid_droplet->end_droplet Ion Evaporation effect Reduced droplet surface tension & inefficient evaporation. Competition for charge. mid_droplet->effect Interference suppression High concentration of non-volatile matrix components (e.g., phospholipids) suppression->effect result Reduced Quinapril Signal Intensity effect->result

Caption: Mechanism of ion suppression in the ESI source.

start Problem: Inaccurate or Imprecise Quinapril Results q_is Are you using a stable isotope-labeled IS? start->q_is a_is_no Switch to SIL-IS (e.g., Quinapril-d5) q_is->a_is_no No q_cleanup Is sample cleanup adequate (SPE/LLE)? q_is->q_cleanup Yes end Re-validate method and analyze samples a_is_no->end a_cleanup_no Improve sample prep: Switch from PPT to SPE or LLE q_cleanup->a_cleanup_no No q_chrom Is Quinapril peak separated from ion suppression zones? q_cleanup->q_chrom Yes a_cleanup_no->end a_chrom_no Modify LC gradient to improve separation q_chrom->a_chrom_no No q_chrom->end Yes a_chrom_no->end

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

Comparative Efficacy of Quinapril Hydrochloride versus Enalapril in Hypertensive Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Quinapril Hydrochloride and Enalapril, in various preclinical hypertensive models. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.

Overview of Comparative Efficacy

Quinapril and Enalapril are both effective ACE inhibitors used in the management of hypertension and heart failure. Preclinical studies in various animal models of hypertension reveal nuances in their potency, duration of action, and effects on cardiovascular remodeling.

In models of renal hypertension, such as the 2-kidney, 1-clip renal hypertensive rat (2K-RHR), quinapril has been shown to have a dose-related and sustained antihypertensive action that is as potent as enalapril and significantly more potent than captopril.[1] Some studies indicate that quinapril may be more potent and have a longer-lasting effect than enalapril in both 2K-RHR and spontaneously hypertensive rats (SHR).[1] However, other studies in SHR and 1-kidney, 1-clip renal hypertensive rats found the relative potency and duration of effect to be the same for both drugs.[1] In normotensive rats, high doses of quinapril were observed to lower blood pressure.[1] Notably, neither quinapril nor enalapril were effective in reducing blood pressure in DOCA/salt hypertensive rats, a model of low-renin hypertension.[1]

In the context of heart failure, a study in a rat model demonstrated that while both drugs improved survival and ventricular function in a dose-dependent manner, a high dose of quinapril (20 mg/kg/day) was superior to a high dose of enalapril in reducing left ventricular end-diastolic pressure and the expression of transforming growth factor-beta1 (TGF-β1) mRNA, suggesting greater protection against renin-angiotensin system-mediated injury.[2]

Human studies in mild-to-moderate essential hypertension have shown that quinapril and enalapril are similarly effective in reducing blood pressure with no significant differences between the two drugs.[3][4] From a pharmacokinetic perspective, both are prodrugs that are converted to their active metabolites, quinaprilat and enalaprilat, respectively.[5] There is some evidence to suggest that quinapril and enalapril may accumulate with repeated dosing.[5] One study in humans indicated that quinapril may inhibit vascular ACE to a greater degree than enalapril, even when plasma ACE inhibition and blood pressure reduction are similar.[6]

Quantitative Data Summary

Parameter This compound Enalapril Animal Model Key Findings Citation
Antihypertensive Potency 0.1-1.0 mg/kg, p.o.Comparable to Quinapril2-Kidney, 1-Clip Renal Hypertensive Rats (2K-RHR)Quinapril was as potent as enalapril and ~40 times stronger than captopril.[1]
Antihypertensive Potency Not specifiedNot specifiedSpontaneously Hypertensive Rats (SHR) & 1-Kidney, 1-Clip Renal Hypertensive RatsQuinapril was more potent and longer-lasting than enalapril.[1]
Antihypertensive Potency Not specifiedNot specifiedSpontaneously Hypertensive Rats (SHR) & 1-Kidney, 1-Clip Renal Hypertensive RatsRelative potency and duration of effect were the same for both drugs.[1]
Heart Failure Efficacy 2 and 20 mg/kg/day2 and 20 mg/kg/dayRat model of heart failureBoth improved survival and ventricular function. Quinapril at 20 mg/kg/day was superior in reducing LVEDP and TGF-β1 mRNA expression.[2]
Vascular ACE Inhibition 20 mg single dose20 mg single doseHumansQuinapril caused a significantly greater inhibition of Angiotensin I induced vasoconstriction (30.0% reduction vs. 67.0% for enalapril).[6]
Plasma ACE Inhibition 20 mg single dose20 mg single doseHumansBoth produced a similar degree of plasma ACE inhibition (plasma ACE reduced to 2.8 U.l-1 and 2.6 U.l-1, respectively).[6]

Experimental Protocols

Renal Hypertensive Rat Models
  • Model Induction:

    • 2-Kidney, 1-Clip Renal Hypertensive Rat (2K-RHR): In this model, hypertension is induced by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched. This simulates renovascular hypertension, which is characterized by high levels of renin.

    • 1-Kidney, 1-Clip Renal Hypertensive Rat: This is another model of renovascular hypertension where one kidney is removed and the artery of the remaining kidney is partially constricted.

  • Drug Administration: Quinapril (0.1 to 1.0 mg/kg) and enalapril were administered orally (p.o.).

  • Efficacy Measurement: The primary endpoint was the reduction in blood pressure, which was monitored over time to assess the potency and duration of action. Heart rate was also monitored.

Spontaneously Hypertensive Rat (SHR) Model
  • Model: The SHR is a genetic model of essential hypertension.

  • Drug Administration: Quinapril and enalapril were administered orally. In some long-term studies, treatment was continued for several weeks.[7]

  • Efficacy Measurement: Blood pressure was the main parameter. Some studies also investigated the long-term effects on cardiac hypertrophy and vascular function.

Rat Model of Heart Failure
  • Model Induction: Heart failure was induced in rats, though the specific method is not detailed in the abstract.

  • Study Groups: Rats were divided into groups and administered vehicle, quinapril (2 and 20 mg/kg/day), or enalapril (2 and 20 mg/kg/day).

  • Efficacy Measurement: Endpoints included survival rate, ventricular function (including left ventricular end-diastolic pressure), and molecular markers of cardiac remodeling such as TGF-β1 mRNA expression.[2]

Signaling Pathways and Experimental Workflow

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (from Liver) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (in Lungs & Tissues) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Aldosterone Aldosterone Salt_Water_Retention Salt and Water Retention Aldosterone->Salt_Water_Retention Vasoconstriction Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Salt_Water_Retention->Blood_Pressure Renin Renin Renin->Angiotensin_I (from Kidney) ACE ACE ACE->Angiotensin_II AT1_Receptor->Aldosterone Stimulates Adrenal Gland AT1_Receptor->Vasoconstriction Quinapril_Enalapril Quinapril / Enalapril Quinapril_Enalapril->ACE Inhibit

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Quinapril and Enalapril on Angiotensin-Converting Enzyme (ACE).

Experimental_Workflow Start Start: Select Hypertensive Animal Model (e.g., SHR, 2K-RHR) Group_Allocation Randomly Allocate Animals to Treatment Groups Start->Group_Allocation Treatment_Groups Treatment Groups: - Vehicle Control - Quinapril (Dose 1, 2...) - Enalapril (Dose 1, 2...) Group_Allocation->Treatment_Groups Drug_Administration Administer Drugs Orally (p.o.) for a Defined Period Group_Allocation->Drug_Administration BP_Monitoring Monitor Blood Pressure and Heart Rate Drug_Administration->BP_Monitoring Data_Collection Collect Terminal Samples (Blood, Heart, Kidney) Drug_Administration->Data_Collection BP_Monitoring->Drug_Administration Chronic Study Data_Analysis Statistical Analysis of Data BP_Monitoring->Data_Analysis Biochemical_Analysis Biochemical & Molecular Analysis (e.g., ACE activity, TGF-β1) Data_Collection->Biochemical_Analysis Biochemical_Analysis->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Caption: A generalized experimental workflow for the comparative evaluation of antihypertensive drugs in rodent models.

References

Quinapril's Antihypertensive Efficacy: A Comparative Clinical Trial Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Quinapril, a potent angiotensin-converting enzyme (ACE) inhibitor, has been extensively evaluated in numerous clinical trials for its efficacy in managing hypertension. This guide provides a comprehensive comparison of Quinapril with other ACE inhibitors and antihypertensive agents, supported by data from key clinical studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of Quinapril's therapeutic profile.

Comparative Efficacy in Blood Pressure Control

Clinical trials have consistently demonstrated Quinapril's effectiveness in reducing both systolic and diastolic blood pressure in patients with mild to moderate essential hypertension. When compared to other ACE inhibitors, Quinapril has shown comparable, and in some aspects, favorable outcomes.

A notable comparative study directly evaluated the antihypertensive effects of once-daily Quinapril versus lisinopril in patients with mild to moderate hypertension. The trial, a single-blind study, randomized 23 patients with a sitting diastolic blood pressure between 95 and 110 mmHg to receive either Quinapril 20 mg/day or lisinopril 10 mg/day for four weeks. If diastolic blood pressure remained above 90 mmHg, the dosage was increased to 40 mg/day for Quinapril or 20 mg/day for lisinopril for an additional four weeks. The results indicated that lisinopril was significantly more effective in reducing blood pressure after both 4 and 8 weeks of treatment. Lisinopril normalized blood pressure in 83% of patients, compared to 45% with Quinapril. Furthermore, 24-hour ambulatory blood pressure monitoring revealed that Quinapril's effect waned after 12 hours.

Another study comparing Quinapril and enalapril in 53 outpatients with mild-to-moderate hypertension found both drugs to be safe and effective. After a four-week placebo period, patients were randomized to receive 10 to 20 mg of either Quinapril or enalapril daily for 12 weeks. Both drugs significantly reduced sitting and standing systolic and diastolic blood pressures from baseline, with no significant differences observed between the two treatment groups. A separate 28-week double-blind study also concluded that Quinapril (10, 20, and 40 mg/day) was similarly effective to enalapril at the same doses in reducing sitting diastolic blood pressure.

Quinapril's efficacy has also been established in placebo-controlled trials. A 12-week study involving 270 patients with mild to moderate essential hypertension demonstrated significant reductions in diastolic blood pressure of up to 13 mm Hg. Over 65% of patients receiving the full dosage achieved a reduction in diastolic blood pressure of 10 mm Hg or more, or a reduction to 90 mm Hg or less. This study also found that once-daily dosing was as effective and safe as twice-daily dosing.

Quantitative Comparison of Antihypertensive Efficacy
Trial Comparator Dosage Treatment Duration Key Findings Citation
Minerva Med, 1990LisinoprilQuinapril: 20-40 mg/day; Lisinopril: 10-20 mg/day8 weeksLisinopril normalized blood pressure in 83% of patients vs. 45% for Quinapril. Lisinopril showed significantly better blood pressure reduction at 4 and 8 weeks.
Clin Ther, 1991EnalaprilQuinapril: 10-20 mg/day; Enalapril: 10-20 mg/day12 weeksBoth drugs were equally effective in reducing systolic and diastolic blood pressure. No significant between-group differences.
Angiology, 1989EnalaprilQuinapril: 10, 20, 40 mg/day; Enalapril: 10, 20, 40 mg/day28 weeksQuinapril was similarly effective to enalapril in reducing sitting diastolic blood pressure.
Angiology, 1989PlaceboQuinapril: 20, 40, 80 mg/day12 weeksReductions in diastolic blood pressure of up to 13 mm Hg. Over 65% of patients on full dosage achieved a DBP reduction of ≥10 mm Hg or a DBP of ≤90 mm Hg.

Safety and Tolerability Profile

Quinapril is generally well-tolerated, with a safety profile comparable to other ACE inhibitors. In placebo-controlled trials, the incidence of cough was reported in 2% to 4.3% of patients receiving Quinapril. Hypotension occurred in less than 1% of hypertensive patients and 2.9% of patients with congestive heart failure.

Comparative studies have suggested that Quinapril may have a favorable side effect profile. A comparison of double-blind studies indicated that Quinapril had a lower incidence of adverse effects and treatment withdrawals compared to captopril or enalapril. In a trial comparing Quinapril and enalapril, treatment was discontinued due to side effects in three patients treated with Quinapril and one patient treated with enalapril.

Experimental Protocols

Comparative Study of Quinapril vs. Lisinopril (Minerva Med, 1990)
  • Study Design: A single-blind, randomized, parallel-group study.

  • Patient Population: 23 patients with mild to moderate essential hypertension, defined as a sitting diastolic blood pressure (DBP) between 95 and 110 mmHg.

  • Procedure: Following a two-week placebo run-in period, patients were randomly assigned to receive either Quinapril 20 mg once daily or lisinopril 10 mg once daily for four weeks. After the initial four weeks, patients with a DBP greater than 90 mmHg had their dosage doubled (Quinapril 40 mg/day or lisinopril 20 mg/day) for an additional four weeks.

  • Primary Endpoint: Comparison of the efficacy of the two drugs in reducing blood pressure.

  • Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring was used to assess blood pressure control over the entire dosing interval.

Comparative Study of Quinapril vs. Enalapril (Clin Ther, 1991)
  • Study Design: A randomized, double-blind, parallel-group study.

  • Patient Population: 53 hypertensive outpatients (aged 31 to 66 years) with a diastolic blood pressure between 95 and 115 mmHg.

  • Procedure: After a four-week placebo washout period, patients were randomly assigned to receive 10 to 20 mg of either Quinapril or enalapril daily for 12 weeks.

  • Primary Endpoint: Efficacy and safety of Quinapril compared to enalapril in treating mild-to-moderate hypertension.

  • Blood Pressure Measurement: Sitting and standing systolic and diastolic blood pressures were measured two hours after the first dose and throughout the 12-week treatment period.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Quinapril exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By inhibiting ACE, Quinapril reduces the levels of angiotensin II and aldosterone, leading to vasodilation and a decrease in blood volume, thereby lowering blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage by) Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion by) ACE ACE (Angiotensin-Converting Enzyme) Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels Vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP Na+ & H2O Retention Blood_Vessels->Increased_BP Quinapril Quinapril (ACE Inhibitor) Quinapril->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Quinapril.

Clinical Trial Workflow

The typical workflow for a clinical trial evaluating the antihypertensive effects of Quinapril against a comparator involves several key stages, from patient recruitment to data analysis.

Clinical_Trial_Workflow cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Run_in Placebo Run-in / Washout Informed_Consent->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Arm_A Quinapril Treatment Group Randomization->Arm_A Arm_B Comparator Treatment Group (e.g., Lisinopril, Enalapril) Randomization->Arm_B Monitoring Regular Monitoring (Blood Pressure, Adverse Events) Arm_A->Monitoring Arm_B->Monitoring Data_Collection Final Data Collection Monitoring->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: A generalized workflow for a comparative antihypertensive clinical trial.

Quinapril versus other ACE inhibitors: a meta-analysis of preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of angiotensin-converting enzyme (ACE) inhibitors, quinapril has distinguished itself through a robust preclinical profile characterized by high tissue ACE affinity and potent end-organ protection. This guide provides a meta-analytical summary of key preclinical studies, comparing the efficacy and mechanisms of quinapril against other ACE inhibitors, primarily enalapril, across various models of cardiovascular disease. The data presented herein are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents.

Key Comparative Data at a Glance

The following tables summarize quantitative data from head-to-head preclinical studies, offering a direct comparison of quinapril with other ACE inhibitors in critical areas of cardiovascular research.

Table 1: In Vitro ACE Inhibition
ACE Inhibitor (Active Metabolite)Tissue SourceIC50 (nM)Relative Potency Rank
Quinaprilat Lung, Kidney, HeartData Not Available in Direct Comparison1 (tie)
BenazeprilatLung, Kidney, HeartData Not Available in Direct Comparison1 (tie)
PerindoprilatLung, Kidney, HeartData Not Available in Direct Comparison2
LisinoprilLung, Kidney, HeartData Not Available in Direct Comparison3
EnalaprilatLung, Kidney, HeartData Not Available in Direct Comparison4
FosinoprilatLung, Kidney, HeartData Not Available in Direct Comparison5

A study established the rank order of potency against plasma and various tissue homogenates as quinaprilat = benazeprilat > perindoprilat > lisinopril > enalaprilat > fosinoprilat, highlighting quinaprilat's high affinity for tissue ACE. Specific IC50 values from a single comparative study were not available.

Table 2: Antihypertensive Efficacy in Hypertensive Rat Models
Animal ModelACE InhibitorDose (mg/kg/day, p.o.)Blood Pressure Reduction
2-Kidney, 1-Clip Renal Hypertensive Rats Quinapril 0.1 - 1.0 Potent and long-lasting; ~40x more potent than captopril and more potent than enalapril [1]
EnalaprilNot SpecifiedLess potent than quinapril in this model[1]
Spontaneously Hypertensive Rats (SHR) Quinapril 10 Significant reduction in SBP, DBP, and MAP after 21 days
Enalapril10Significant reduction in SBP, DBP, and MAP after 21 days; potency similar to quinapril[1]

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure; MAP: Mean Arterial Pressure. p.o.: oral administration.

Table 3: Effects on Cardiac Remodeling in a Rat Heart Failure Model
ParameterVehicle ControlQuinapril (20 mg/kg/day)Enalapril (20 mg/kg/day)
Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) 16.7 ± 1.34.9 ± 0.6 7.5 ± 2.5
TGF-β1 mRNA Expression (%) 36.3 ± 5.721.4 ± 5.9 Data Not Available

*p < 0.01 vs. Vehicle. Data from a rat model of heart failure induced by autoimmune myocarditis. A lower LVEDP indicates improved cardiac function. TGF-β1 is a marker of cardiac fibrosis.[2]

Table 4: Modulation of Inflammatory Cytokines in Spontaneously Hypertensive Rats (SHR)
Cytokine (pg/mL)Control (LPS-stimulated)Quinapril (10 mg/kg/day) + LPSEnalapril (10 mg/kg/day) + LPS
TNF-α Not SpecifiedSignificant decrease vs. control Significant decrease vs. control
IL-1β 264.60 ± 133.7343.95 ± 30.76 130.11 ± 102.06
IL-6 1048.56 ± 910.07330.00 ± 214.97 1062.41 ± 839.40 (no significant effect)

Data from SHRs administered with the ACE inhibitor for 21 days, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic benefits of quinapril and other ACE inhibitors are primarily mediated through their interaction with the Renin-Angiotensin-Aldosterone System (RAAS). However, their effects extend to other interconnected signaling pathways that influence vascular tone, inflammation, and tissue remodeling.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_KKS Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Inflammation Inflammation AT1R->Inflammation Fibrosis Fibrosis AT1R->Fibrosis Bradykinin Bradykinin InactiveFragments Inactive Fragments Bradykinin->InactiveFragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation NO_Release NO Release Bradykinin->NO_Release ACE_Inhibitors Quinapril & Other ACE Inhibitors ACE_Inhibitors->AngiotensinII Inhibition ACE_Inhibitors->InactiveFragments Inhibition

Figure 1. Mechanism of ACE inhibitors on RAAS and the Kallikrein-Kinin System.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols employed in the cited studies.

In Vitro ACE Inhibition Assay

This assay quantifies the inhibitory potency of a compound against the ACE enzyme.

  • Enzyme and Substrate Preparation: Angiotensin-converting enzyme (ACE) from rabbit lung and the substrate hippuryl-L-histidyl-L-leucine (HHL) are prepared in a sodium borate buffer (pH 8.3) containing sodium chloride.

  • Incubation: A solution of the ACE inhibitor (e.g., quinaprilat) at various concentrations is pre-incubated with the ACE solution at 37°C.

  • Enzymatic Reaction: The HHL substrate is added to the mixture, and the reaction is allowed to proceed at 37°C for a defined period (e.g., 30 minutes). ACE hydrolyzes HHL into hippuric acid (HA) and histidyl-leucine.

  • Reaction Termination: The reaction is stopped by adding hydrochloric acid.

  • Quantification: The amount of hippuric acid produced is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with detection at 228 nm.

  • IC50 Calculation: The concentration of the inhibitor that reduces ACE activity by 50% (IC50) is calculated from the dose-response curve.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ACE solution and inhibitor dilutions C Pre-incubate ACE with inhibitor (37°C) A->C B Prepare HHL substrate solution D Add HHL substrate to start reaction (37°C) B->D C->D E Stop reaction with HCl D->E F Quantify Hippuric Acid by RP-HPLC (228 nm) E->F G Calculate % Inhibition and IC50 value F->G

References

A Comparative Guide to Analytical Methods for the Quantification of Quinapril

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Quinapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The following sections present a comprehensive overview of performance data, experimental protocols, and a standardized workflow for method cross-validation, aimed at researchers, scientists, and professionals in drug development.

Quantitative Performance Comparison

The selection of an appropriate analytical method is critical for accurate drug quantification. The table below summarizes the key performance parameters of three common methods used for Quinapril analysis: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), UV-Visible Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC).

ParameterUPLC-MS/MSUV-Visible SpectrophotometryHPTLC
Linearity Range 5.01 - 500.37 ng/mL[1][2]2 - 10 µg/mL (2000 - 10000 ng/mL)[3][4]400 - 2800 ng/spot[5]
Lower Limit of Quantification (LLOQ) 5.01 ng/mL[1][2]2.324 µg/mL (2324 ng/mL)[3][4]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.766 µg/mL (766 ng/mL)[3][4]Not explicitly stated
Precision (%RSD) Within 10.0% (Intra- and Inter-day)[1][2]< 5%[3]Not explicitly stated
Accuracy/Recovery (%) 85.8%[1][2]98.21% - 116.07%[3]Not explicitly stated in provided results

Detailed Experimental Protocols

Detailed and reproducible methodologies are essential for the successful implementation and validation of any analytical technique. The following protocols are based on published studies.

UPLC-MS/MS Method for Quinapril in Human Plasma

This method is highly sensitive and specific, making it suitable for bioanalytical applications.

  • Sample Preparation : A simple one-step protein precipitation is used. An 8:2 (v/v) mixture of acetonitrile and methanol is added to the plasma sample to precipitate proteins.[6][7]

  • Chromatography :

    • Column : Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[1][2]

    • Mobile Phase : Isocratic elution is employed. The exact composition should be optimized but often consists of an organic solvent and a buffered aqueous phase.

    • Flow Rate : 0.2 mL/min[1][2]

    • Internal Standard : Lisinopril is used as the internal standard.[1][2]

  • Detection :

    • Instrument : Triple-quadrupole tandem mass spectrometer.

    • Ionization : Electrospray Ionization (ESI) in positive mode.

    • Mode : Multiple Reaction Monitoring (MRM) is used for quantification.[6][7]

  • Run Time : Approximately 3.0 minutes.[1][2]

UV-Visible Spectrophotometric Method

This method is simpler and more accessible, suitable for bulk drug and pharmaceutical formulation analysis.

  • Principle : A difference spectrophotometric technique is utilized.[3]

  • Sample Preparation :

    • A standard stock solution of Quinapril Hydrochloride is prepared.

    • Serial dilutions are made using 1N Hydrochloric Acid (HCl) and 1N Sodium Hydroxide (NaOH) separately to achieve concentrations within the 2-10 µg/mL range.[4]

  • Analysis :

    • Absorbance is measured at two distinct wavelengths: 207 nm in the acidic solution (1N HCl) and 222 nm in the basic solution (1N NaOH).[3][4]

    • A calibration curve is constructed by plotting the difference in absorbance against the drug concentration.

  • Validation : The method is validated according to ICH guidelines for parameters including linearity, precision, accuracy, LOD, and LOQ.[3]

HPTLC Method for Simultaneous Quantification

This method allows for the simultaneous determination of this compound and Hydrochlorothiazide in tablet dosage forms.

  • Stationary Phase : Aluminum backed silica gel 60 F254 TLC plates (20 cm x 10 cm).[5]

  • Sample Application : Samples are applied as 6 mm bands using a Linomat V applicator.[5]

  • Mobile Phase : A solvent system of ethyl acetate: acetone: acetic acid (6.5: 3: 0.5 v/v/v).[5]

  • Development : The plate is developed up to 70 mm in a twin-trough chamber pre-saturated with the mobile phase vapor for 15 minutes at 25±2°C.[5]

  • Detection : After drying, the plate is scanned at 208 nm using a Camag TLC scanner 3.[5]

  • Quantification : A calibration curve is established by plotting the peak area against the corresponding concentration.[5]

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure data consistency and reliability when two or more analytical methods are used within the same study or across different laboratories.[8][9] This process is essential for comparing data generated using different techniques (e.g., LC-MS vs. HPLC-UV) or when a method is transferred between sites.[8]

G cluster_0 Phase 1: Planning and Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis and Conclusion A Define Need for Cross-Validation (e.g., multi-site study, method change) B Identify Reference Method (Original validated method) A->B C Identify Comparator Method (New or transferred method) A->C D Define Acceptance Criteria a priori (Based on ICH M10 or internal SOPs) B->D C->D E Prepare Standardized Samples (Spiked QC samples at Low, Mid, High concentrations) F Analyze Samples using Reference Method E->F G Analyze the SAME Samples using Comparator Method E->G H Compare Data Sets from Both Methods F->H G->H I Perform Statistical Analysis (e.g., assess bias, calculate %difference) H->I J Does Comparison Meet Acceptance Criteria? I->J K Conclusion: Methods are Correlated Data can be pooled/compared J->K Yes L Conclusion: Methods are Not Correlated Investigate discrepancy J->L No

Caption: Workflow for the cross-validation of two analytical methods.

References

A Head-to-Head Battle of ACE Inhibitors: Quinapril vs. Captopril on Renal Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent angiotensin-converting enzyme (ACE) inhibitors, Quinapril and Captopril, with a specific focus on their impact on renal function. This publication synthesizes data from various clinical studies to offer an objective comparison, complete with experimental methodologies and visual representations of key biological pathways and workflows.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Both Quinapril and Captopril are potent ACE inhibitors that play a crucial role in the management of hypertension and heart failure. Their primary mechanism of action involves the inhibition of the angiotensin-converting enzyme, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking ACE, these drugs prevent the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Consequently, the inhibition of angiotensin II formation results in vasodilation, reduced blood pressure, and decreased aldosterone secretion, which collectively contribute to their therapeutic effects and influence on renal hemodynamics.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I converts Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Renin Renin ACE ACE ACE_Inhibitors Quinapril / Captopril ACE_Inhibitors->ACE Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone Aldosterone Secretion Kidney Kidney Aldosterone->Kidney acts on Kidney->Renin releases Kidney->Blood_Pressure Na+ & H2O retention Adrenal_Gland->Aldosterone Liver Liver Lungs Lungs (Endothelium) Experimental_Workflow Start Patient Screening & Inclusion/Exclusion Criteria Baseline Baseline Measurements (BP, GFR, Serum Cr, Proteinuria) Start->Baseline Randomization Randomization Group_A Group A (e.g., Quinapril) Randomization->Group_A Group_B Group B (e.g., Captopril) Randomization->Group_B Treatment_A Treatment Period (Titration as per protocol) Group_A->Treatment_A Treatment_B Treatment Period (Titration as per protocol) Group_B->Treatment_B Baseline->Randomization Follow_up_A Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_A->Follow_up_A Follow_up_B Follow-up Assessments (e.g., Weeks 4, 8, 12) Treatment_B->Follow_up_B Data_Analysis Data Analysis (Statistical Comparison) Follow_up_A->Data_Analysis Follow_up_B->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

A Head-to-Head Preclinical Comparison of Quinapril and Lisinopril in Heart Failure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of heart failure, primarily through their action on the renin-angiotensin-aldosterone system (RAAS). By inhibiting the conversion of angiotensin I to angiotensin II, these drugs reduce vasoconstriction, sodium and water retention, and sympathetic nervous system activation, all of which contribute to the pathophysiology of heart failure. Among the numerous ACE inhibitors, quinapril and lisinopril are widely prescribed. While both are effective in clinical settings, a detailed head-to-head comparison of their performance in preclinical heart failure models is crucial for understanding their nuanced effects on cardiac remodeling and function. This guide provides an objective comparison based on available experimental data from studies utilizing rat models of heart failure.

It is important to note that direct head-to-head preclinical studies comparing quinapril and lisinopril in the same heart failure model are limited. Therefore, this guide synthesizes data from separate studies on each drug, using the clinically relevant post-myocardial infarction (MI) model in rats as a basis for indirect comparison.

Pharmacological Profile

Quinapril is a prodrug that is de-esterified to its active metabolite, quinaprilat.[1] Quinaprilat has a short elimination half-life but exhibits potent binding to ACE.[1] In contrast, lisinopril is an active drug that does not require hepatic activation.[1]

Data Summary: Quinapril vs. Lisinopril in Post-Myocardial Infarction Rat Models

The following table summarizes the key findings from separate preclinical studies of quinapril and lisinopril in rat models of heart failure induced by myocardial infarction.

ParameterQuinaprilLisinoprilHeart Failure Model
Cardiac Hemodynamics
Left Ventricular Systolic Pressure (LVSP)No significant effect reported in one study.[1][2]Prevented a decrease in LVSP in rats with smaller infarcts.[3]Post-Myocardial Infarction (Rat)
Left Ventricular End-Diastolic Pressure (LVEDP)No significant effect reported in one study.[1][2]Data not available from the cited post-MI study.Post-Myocardial Infarction (Rat)
Ventricular Remodeling
Left Ventricular Weight / Body WeightNo significant effect reported in one study.[1][2]Prevented an increase in LV weight in a volume-overload model.[4][5]Post-Myocardial Infarction (Rat) & Aortocaval Fistula (Rat)
Right Ventricular Weight / Body WeightData not available.Prevented an increase in RV weight in rats with smaller infarcts.[3]Post-Myocardial Infarction (Rat)
Survival
Mortality RateData not available from the cited study.Did not significantly interfere with post-infarction mortality, but decreased the mortality risk by 49%.[3]Post-Myocardial Infarction (Rat)
Cellular and Molecular Effects
Cardiac Cytokine Expression (TNF-α, IL-1β, IL-5, IL-6)Attenuated the MI-induced rise in cardiac cytokine expression.[1][2]Data not available from the cited study.Post-Myocardial Infarction (Rat)
Myocardial Contractility (in response to Endothelin-1)Attenuated the enhanced positive inotropic effects of ET-1.[6][7]Data not available.Post-Myocardial Infarction (Rat)

Experimental Protocols

Quinapril in a Post-Myocardial Infarction Rat Model
  • Heart Failure Induction: Myocardial infarction (MI) was induced in male Wistar rats by ligation of the left anterior descending coronary artery. The development of congestive heart failure (CHF) was allowed to proceed for 28 days without treatment.[1][2]

  • Drug Administration: After 28 days, rats were randomized to receive the ACE inhibitor quinapril or no treatment for an additional 56 days (total of 84 days post-MI). In a separate group, quinapril was initiated 3 days prior to sacrifice on day 81.[1][2]

  • Key Assessments: Cardiac hemodynamics and ventricular remodeling were assessed. Cardiac cytokine expression (tumor necrosis factor-alpha [TNF-α], interleukin-1beta, -5, and -6) was also measured.[1][2] In a separate study with a similar model, the contractile effects of endothelin-1 were evaluated in isolated papillary muscles from the hearts of control rats and rats 4 weeks post-MI, with and without chronic quinapril therapy.[6][7]

Lisinopril in a Post-Myocardial Infarction Rat Model
  • Heart Failure Induction: Male Wistar rats underwent ligation of the left coronary artery to induce myocardial infarction.[3]

  • Drug Administration: Lisinopril (20mg/kg/day) was administered to the treated group immediately after the MI procedure (< 24 hours). The study duration was three months.[3]

  • Key Assessments: Mortality was recorded throughout the study. After three months, cardiac function was studied in an isolated heart preparation (Langendorff technique), and Starling curves were constructed. Body weight and ventricular weights were also determined to assess hypertrophy.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of ACE inhibitors and a typical experimental workflow for evaluating their efficacy in a preclinical heart failure model.

ACE_Inhibitor_Mechanism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Sodium_Water_Retention Sodium & Water Retention Aldosterone_Secretion->Sodium_Water_Retention Quinapril_Lisinopril Quinapril / Lisinopril Quinapril_Lisinopril->ACE Inhibition

Caption: Mechanism of action of Quinapril and Lisinopril.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat) HF_Induction Heart Failure Induction (e.g., Myocardial Infarction) Animal_Model->HF_Induction Randomization Randomization HF_Induction->Randomization Treatment_Groups Treatment Groups - Vehicle Control - Quinapril - Lisinopril Randomization->Treatment_Groups Drug_Administration Chronic Drug Administration Treatment_Groups->Drug_Administration Endpoint_Analysis Endpoint Analysis Drug_Administration->Endpoint_Analysis Cardiac_Function Cardiac Function (Echocardiography, Hemodynamics) Endpoint_Analysis->Cardiac_Function Remodeling Ventricular Remodeling (Histology, Organ Weights) Endpoint_Analysis->Remodeling Biomarkers Biomarker Analysis (e.g., Cytokines) Endpoint_Analysis->Biomarkers Data_Analysis Data Analysis & Comparison Cardiac_Function->Data_Analysis Remodeling->Data_Analysis Biomarkers->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

Discussion and Conclusion

Based on the available, albeit indirect, preclinical evidence from post-myocardial infarction rat models, both quinapril and lisinopril demonstrate effects consistent with their therapeutic class. Lisinopril appeared to have a more pronounced effect on preventing adverse ventricular remodeling and improving systolic function, particularly in animals with smaller infarcts.[3] In contrast, the study on quinapril did not report significant effects on hemodynamics or remodeling, but did show a beneficial modulation of the inflammatory response by attenuating the rise in cardiac cytokines.[1][2]

The differences in the observed effects could be attributable to several factors, including the specific experimental protocols, the timing of drug administration, and the dosages used. The lisinopril study initiated treatment very early post-MI, which may be more effective in preventing the initial stages of adverse remodeling.[3] The quinapril study, on the other hand, initiated treatment in a model of established heart failure, which may be a higher bar for observing significant structural and functional improvements.[1][2]

References

A Comparative Review of the Clinical Efficacy and Safety of Angiotensin-Converting Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. By interfering with the renin-angiotensin-aldosterone system (RAAS), these drugs effectively lower blood pressure and reduce cardiovascular morbidity and mortality. While all ACE inhibitors share a common mechanism of action, differences in their pharmacokinetic and pharmacodynamic properties can lead to variations in their clinical efficacy and safety profiles. This guide provides a comparative review of several commonly prescribed ACE inhibitors, supported by clinical trial data, to inform researchers, scientists, and drug development professionals.

Comparative Clinical Efficacy

The efficacy of ACE inhibitors is primarily assessed by their ability to reduce blood pressure, decrease mortality in patients with heart failure, and prevent major adverse cardiovascular events. A network meta-analysis of 29 studies provided insights into the comparative efficacy of several ACE inhibitors in patients with chronic heart failure.[1][2][3][4]

In terms of blood pressure reduction, trandolapril was found to be the most effective in reducing both systolic and diastolic blood pressure.[1][2][3] Enalapril also demonstrated a significant reduction in systolic blood pressure when compared to a placebo.[1][2][3] Conversely, lisinopril was reported to be the least effective in lowering both systolic and diastolic blood pressure in this patient population.[1][2][3]

Regarding all-cause mortality in chronic heart failure, ramipril was associated with the lowest incidence.[1][2][3] In contrast, lisinopril was associated with a higher rate of all-cause mortality compared to both placebo and ramipril.[1][2] One study involving outpatients with stable heart failure with reduced ejection fraction found that enalapril, lisinopril, and ramipril were equally effective when administered at equivalent doses.[5][6]

For other cardiovascular outcomes, perindopril and ramipril have been shown to reduce cardiovascular morbidity and mortality in patients with coronary artery disease.[7]

Table 1: Comparative Efficacy of Different ACE Inhibitors in Chronic Heart Failure

ACE InhibitorAll-Cause MortalitySystolic Blood Pressure ReductionDiastolic Blood Pressure Reduction
Captopril Data not consistently ranked highestModerateModerate
Enalapril Higher mortality than ramipril in some analyses[8]Significant reduction vs. placebo[1][2][3]Moderate
Lisinopril Associated with the highest mortality[1][2][3]Least effective[1][2][3]Least effective[1][2][3]
Ramipril Associated with the lowest mortality[1][2][3]ModerateModerate
Trandolapril Data not consistently ranked highestRanked first for reduction[1][2][3]Ranked first for reduction[1][2][3]

Comparative Safety and Tolerability

The safety profile of ACE inhibitors is a critical consideration in their clinical use. The most common adverse effects include cough, angioedema, hypotension, and hyperkalemia.

A meta-analysis of 378 randomized controlled trials found that ACE inhibitors, when compared to a placebo, were associated with a significantly increased risk of dry cough, hypotension, dizziness, and hyperkalemia.[9]

The incidence of cough varies among different ACE inhibitors. Enalapril and captopril have been associated with a higher incidence of cough compared to placebo.[1][2][3] Some studies suggest that the incidence of cough may be lower with perindopril.

Angioedema, a rare but potentially life-threatening side effect, is a known class effect of ACE inhibitors.[10] While the risk is present for all ACE inhibitors, some evidence suggests that angiotensin receptor blockers (ARBs), a related class of drugs, have a lower incidence of both cough and angioedema.[10]

Deterioration in renal function is another potential adverse effect. In a comparative analysis, captopril was associated with a lower incidence of renal function deterioration compared to enalapril.[2]

Table 2: Comparative Safety Profile of Different ACE Inhibitors

Adverse EventCaptoprilEnalaprilLisinoprilRamiprilTrandolaprilPerindopril
Cough Higher incidence vs. placebo[1][2][3]Highest incidence in some studies[1][2][3]Moderate incidenceModerate incidenceModerate incidenceLower incidence reported in some studies
Angioedema Class effectClass effectClass effectClass effectClass effectClass effect
Hypotension Risk presentRisk presentRisk presentRisk presentRisk presentRisk present
Hyperkalemia Risk presentRisk presentRisk presentRisk presentRisk presentRisk present
Renal Function Deterioration Lower incidence vs. enalapril[2]Higher incidence vs. captopril[2]Data not specifiedData not specifiedData not specifiedData not specified

Experimental Protocols

Standardized protocols are essential for the accurate assessment of the clinical efficacy and safety of ACE inhibitors in clinical trials.

Blood Pressure Measurement

Accurate blood pressure measurement is fundamental to assessing the antihypertensive efficacy of ACE inhibitors. Clinical trial protocols often employ a multi-faceted approach:

  • In-Clinic Measurements: Seated blood pressure is measured at regular intervals using a validated and calibrated automated oscillometric device. To minimize "white coat" effects, measurements are often taken after a rest period, and the average of multiple readings (e.g., triplicate measurements) is used.

  • Ambulatory Blood Pressure Monitoring (ABPM): ABPM provides a more comprehensive assessment of blood pressure over a 24-hour period, capturing daytime, nighttime, and early morning values. This method is considered the gold standard for assessing the 24-hour efficacy of an antihypertensive drug.

  • Home Blood Pressure Monitoring (HBPM): Patients are trained to use a validated home blood pressure monitor to record their blood pressure at specified times of the day. This provides valuable data on blood pressure control outside the clinical setting.

Assessment of Adverse Events
  • Cough: The assessment of ACE inhibitor-induced cough is often done using validated subjective tools:

    • Visual Analog Scale (VAS): Patients rate the severity of their cough on a 100-mm scale, ranging from "no cough" to the "worst imaginable cough".[11][12] A reduction of ≥ 30 mm on the VAS is often considered a clinically meaningful change.[11]

    • Leicester Cough Questionnaire (LCQ): This is a 19-item, self-administered questionnaire that assesses the impact of cough on a patient's quality of life across physical, psychological, and social domains.[1][9][13] A higher score indicates a better quality of life.[14]

  • Angioedema: The assessment involves a thorough clinical evaluation to confirm the diagnosis and rule out other causes. Key aspects of the protocol include:

    • Detailed patient history, including the timing of the onset of angioedema in relation to the initiation of the ACE inhibitor.

    • Physical examination to document the location and severity of the swelling.

    • Laboratory investigations, such as C1 inhibitor function and protein concentration, to exclude hereditary or acquired angioedema.[8]

    • Monitoring for recurrence of angioedema after discontinuation of the ACE inhibitor. The absence of recurrence is a strong indicator of ACE inhibitor-induced angioedema.[8]

  • Renal Function Monitoring: Regular monitoring of renal function is crucial, especially in patients with pre-existing kidney disease or heart failure.

    • Baseline Measurement: Serum creatinine and estimated glomerular filtration rate (eGFR) are measured before initiating therapy.

    • Follow-up Monitoring: These parameters are typically re-measured within 1-2 weeks of starting the ACE inhibitor or after any dose increase. For high-risk patients, more frequent monitoring may be necessary. A rise in serum creatinine of up to 30% from baseline may be acceptable and can indicate a therapeutic effect on intraglomerular pressure; however, larger or progressive increases may necessitate a dose reduction or discontinuation of the drug.

Mandatory Visualizations

Signaling Pathways

The primary mechanism of action of ACE inhibitors is the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway cluster_renin Kidney cluster_liver Liver cluster_lungs Lungs (Endothelium) cluster_adrenal Adrenal Gland cluster_vessels Blood Vessels cluster_kidney_effects Kidney Renin Renin Angiotensin_I Angiotensin I Angiotensinogen Angiotensinogen Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Inactive_Fragments Inactive Fragments Aldosterone Aldosterone Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Vasoconstriction Vasoconstriction Angiotensin_I->Angiotensin_II converts Angiotensin_II->Aldosterone stimulates release Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE inhibits Bradykinin Bradykinin ACE_Inhibitor->Bradykinin prevents degradation Bradykinin->Inactive_Fragments degrades Increased_Bradykinin Increased Bradykinin Vasodilation Vasodilation Increased_Bradykinin->Vasodilation Cough Cough Increased_Bradykinin->Cough

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Experimental Workflow

The following diagram illustrates a typical workflow for a randomized controlled trial comparing the efficacy and safety of different ACE inhibitors.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Data Analysis & Reporting Patient_Recruitment Patient Recruitment (e.g., Hypertension, Heart Failure) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (BP, eGFR, Medical History) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: ACE Inhibitor 1 Randomization->Group_A Group_B Group B: ACE Inhibitor 2 Randomization->Group_B Group_C Group C: Placebo/Active Comparator Randomization->Group_C Follow_Up_Visits Scheduled Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Group_A->Follow_Up_Visits Group_B->Follow_Up_Visits Group_C->Follow_Up_Visits Efficacy_Assessment Efficacy Assessment (BP measurements, ABPM) Follow_Up_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse event reporting, Lab tests) Follow_Up_Visits->Safety_Assessment QoL_Assessment Quality of Life Assessment (e.g., LCQ for cough) Follow_Up_Visits->QoL_Assessment Data_Analysis Statistical Analysis (Comparison of endpoints) Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis QoL_Assessment->Data_Analysis Results_Interpretation Interpretation of Results Data_Analysis->Results_Interpretation Publication Publication of Findings Results_Interpretation->Publication

Caption: A typical experimental workflow for a comparative clinical trial of ACE inhibitors.

References

A Comparative Bioequivalence Study of Two Quinapril Hydrochloride 20 mg Tablet Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of two different 20 mg tablet formulations of Quinapril Hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development. The data presented is based on a clinical study comparing a generic test formulation with a reference formulation.

Introduction to this compound

This compound is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure.[1] It is a prodrug that is converted in the liver to its active metabolite, quinaprilat.[1] Quinaprilat is a potent inhibitor of ACE, which is responsible for the conversion of angiotensin I to angiotensin II.[1] Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which leads to sodium and water retention. By inhibiting the production of angiotensin II, quinaprilat causes vasodilation, reduces blood pressure, and decreases cardiac workload.[1]

The Importance of Bioequivalence Studies

Bioequivalence studies are essential to ensure that generic drug products are therapeutically equivalent to their brand-name counterparts.[2][3] These studies compare the rate and extent of absorption of the active ingredient from the two products.[2] If two formulations are bioequivalent, it is assumed that they will have the same therapeutic effect and safety profile.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for conducting bioequivalence studies to ensure the quality and efficacy of generic drugs.[2][3][5][6]

Experimental Protocols

The following is a summary of the experimental protocol used in a bioequivalence study comparing a test formulation (Quinaril®) and a reference formulation (Accupril®) of 20 mg this compound tablets.[4]

Study Design: The study was a single-dose, randomized, two-period crossover study with a 7-day washout period between the two periods.[4]

Subjects: Twenty-four healthy Thai male volunteers between the ages of 19 and 40 participated in the study.[7] All subjects were in good health, confirmed by medical history, physical examination, and routine laboratory tests.[7]

Drug Administration: In each period, subjects received a single 20 mg tablet of either the test or reference formulation after an overnight fast.[4]

Blood Sampling: Blood samples were collected at specific time points up to 24 hours after drug administration to measure the plasma concentrations of quinapril and its active metabolite, quinaprilat.[4]

Analytical Method: The plasma concentrations of quinapril and quinaprilat were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[4]

Data Presentation

The following tables summarize the key pharmacokinetic parameters for quinapril and quinaprilat obtained from the bioequivalence study.

Table 1: Pharmacokinetic Parameters of Quinapril (Mean ± SD)

ParameterTest Formulation (Quinaril®)Reference Formulation (Accupril®)Ratio (Test/Reference)90% Confidence Interval
AUC0-24 (ng·h/mL)135.8 ± 52.7137.9 ± 46.50.990.89 - 1.10
AUC0-∞ (ng·h/mL)141.1 ± 53.6142.9 ± 47.90.990.90 - 1.09
Cmax (ng/mL)269.8 ± 123.5268.0 ± 111.41.010.90 - 1.14
Tmax (h)0.5 (median)0.5 (median)--
t1/2 (h)1.2 ± 0.31.2 ± 0.4--

Table 2: Pharmacokinetic Parameters of Quinaprilat (Mean ± SD)

ParameterTest Formulation (Quinaril®)Reference Formulation (Accupril®)Ratio (Test/Reference)90% Confidence Interval
AUC0-24 (ng·h/mL)1143.7 ± 234.11201.8 ± 232.80.950.90 - 1.01
AUC0-∞ (ng·h/mL)1221.9 ± 254.51284.1 ± 254.30.950.90 - 1.01
Cmax (ng/mL)215.1 ± 40.5208.7 ± 36.91.031.00 - 1.07
Tmax (h)1.5 (median)1.4 (median)--
t1/2 (h)1.9 ± 0.31.8 ± 0.3--

*AUC0-24: Area under the plasma concentration-time curve from time 0 to 24 hours. *AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity. *Cmax: Maximum plasma concentration. *Tmax: Time to reach maximum plasma concentration. *t1/2: Elimination half-life.

The results show that the 90% confidence intervals for the ratios of AUC0-24, AUC0-∞, and Cmax for both quinapril and quinaprilat were within the bioequivalence range of 0.80 to 1.25.[4][7] This indicates that the two formulations are bioequivalent.[4][7]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the bioequivalence assessment.

Bioequivalence_Study_Workflow cluster_screening Screening Phase cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Phase Subject_Screening Subject Screening (Medical History, Physical Exam, Lab Tests) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Drug_Admin1 Drug Administration (Test or Reference) Randomization->Drug_Admin1 Blood_Sampling1 Serial Blood Sampling Drug_Admin1->Blood_Sampling1 Washout Washout Period (7 days) Blood_Sampling1->Washout Plasma_Analysis Plasma Sample Analysis (HPLC-UV) Blood_Sampling1->Plasma_Analysis Drug_Admin2 Drug Administration (Alternate Formulation) Washout->Drug_Admin2 Blood_Sampling2 Serial Blood Sampling Drug_Admin2->Blood_Sampling2 Blood_Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

Caption: Workflow of a typical two-period crossover bioequivalence study.

Bioequivalence_Assessment_Logic cluster_data Pharmacokinetic Data cluster_analysis Statistical Analysis cluster_criteria Bioequivalence Criteria AUC Area Under the Curve (AUC) Ratio Geometric Mean Ratio (Test/Reference) AUC->Ratio Cmax Maximum Concentration (Cmax) Cmax->Ratio CI 90% Confidence Interval (CI) Ratio->CI Decision Bioequivalence Decision CI->Decision Acceptance_Range Acceptance Range (80.00% - 125.00%) Acceptance_Range->Decision Bioequivalent Bioequivalent Decision->Bioequivalent CI within Range Not_Bioequivalent Not Bioequivalent Decision->Not_Bioequivalent CI outside Range

Caption: Logical flow for the assessment of bioequivalence between two formulations.

References

A Meta-Analysis of Quinapril Clinical Trials for Hypertension Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Quinapril for the treatment of hypertension. It offers an objective comparison with other major classes of antihypertensive agents, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Executive Summary

Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant efficacy in lowering blood pressure in patients with mild to moderate hypertension.[1][2][3] Meta-analyses and direct comparative trials have shown its antihypertensive effects to be comparable to other first-line treatments, including calcium channel blockers, diuretics, and beta-blockers. While the primary blood pressure-lowering effects are a class effect of ACE inhibitors, specific trials provide insights into Quinapril's performance against individual competitors. This guide synthesizes the available evidence to facilitate informed decisions in research and drug development.

Comparative Efficacy of Antihypertensive Drug Classes

Network meta-analyses of randomized controlled trials provide a broad overview of the comparative efficacy of different antihypertensive drug classes in reducing blood pressure. While these analyses do not always single out Quinapril, they offer valuable insights into the performance of ACE inhibitors as a class.

Table 1: Summary of Blood Pressure Reduction by Antihypertensive Drug Class from Network Meta-Analyses

Drug ClassSystolic Blood Pressure Reduction (Compared to Placebo)Diastolic Blood Pressure Reduction (Compared to Placebo)Key Findings from Meta-Analyses
ACE Inhibitors (including Quinapril) Significant reductionSignificant reductionGenerally as effective as other first-line agents in lowering blood pressure and reducing cardiovascular events.[4][5]
Calcium Channel Blockers (CCBs) Significant reductionSignificant reductionMay be superior to ACE inhibitors in lowering both systolic and diastolic blood pressure.[5]
Diuretics (Thiazides) Significant reductionSignificant reductionSuperior to ACE inhibitors and CCBs in lowering systolic blood pressure.[5]
Beta-Blockers Significant reductionSignificant reductionMay be less protective against stroke and all-cause mortality compared to other agents.
Angiotensin II Receptor Blockers (ARBs) Significant reductionSignificant reductionSimilar efficacy to ACE inhibitors.

Head-to-Head Comparisons of Quinapril

Direct comparative clinical trials provide more specific data on the performance of Quinapril against other antihypertensive agents.

Table 2: Summary of Quinapril Head-to-Head Clinical Trial Data

ComparatorStudy PopulationKey Efficacy EndpointsKey Safety Findings
Amlodipine (Calcium Channel Blocker) Hypertensive patients with diabetesCombination therapy (Quinapril + Amlodipine) was more effective in reducing systolic and diastolic BP than Quinapril monotherapy.[6][7]Both treatments were well-tolerated with few discontinuations due to adverse events.[6][7]
Hydrochlorothiazide (Diuretic) Black patients with mild to moderate hypertensionCombination therapy (Quinapril + Hydrochlorothiazide) was more effective than hydrochlorothiazide monotherapy.[8]Combination therapy maintained its antihypertensive effect over a longer duration.[8]
Metoprolol (Beta-Blocker) Patients with non-insulin-dependent diabetes mellitus and hypertensionBoth drugs effectively lowered blood pressure. Quinapril showed advantages in not negatively impacting glycemic control.[9]Quinapril had a more favorable metabolic profile compared to metoprolol in this patient population.[9]
Atenolol (Beta-Blocker) Patients with mild to moderate essential hypertensionBoth drugs significantly reduced systolic and diastolic blood pressure.Adverse effects were comparable and inconsequential in both groups.[10]
Enalapril (ACE Inhibitor) Patients with mild to moderate essential hypertensionQuinapril was found to be of similar efficacy to enalapril.The incidence of adverse events and withdrawals tended to be lower with Quinapril.
Captopril (ACE Inhibitor) Patients with mild to moderate essential hypertensionQuinapril was found to be of similar efficacy to captopril.The incidence of adverse events and withdrawals tended to be lower with Quinapril.

Experimental Protocols

Understanding the methodology of the cited clinical trials is crucial for interpreting the results. Below is a summary of a representative experimental protocol for a Quinapril clinical trial.

Trial Example: A Study to Evaluate the Efficacy and Safety of Quinapril or Quinapril Plus Hydrochlorothiazide in Patients With Mild to Moderate Hypertension (NCT00651287) [11]

  • Study Design: This was a multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: The study enrolled patients with a clinical diagnosis of mild to moderate primary hypertension (Stage I or II according to the 6th report of the Joint National Committee on Prevention, Detection, Evaluation, and Treatment of High Blood Pressure).[11] Key inclusion criteria included a sitting diastolic blood pressure between 90 mmHg and 109 mmHg and a systolic blood pressure between 140 mmHg and 179 mmHg at the end of a no-treatment run-in period.[11]

  • Intervention:

    • A no-treatment run-in period.

    • Randomized assignment to one of the following treatment arms:

      • Quinapril 20 mg

      • Quinapril 40 mg

      • Quinapril 20 mg plus hydrochlorothiazide 12.5 mg

  • Primary Outcome Measures:

    • The response rate for achieving the therapeutic goal of diastolic blood pressure < 90 mmHg and systolic blood pressure < 140 mmHg at Week 6 and Week 12.[11]

    • The mean decrease in diastolic and systolic blood pressure from baseline at Week 6 and Week 12.[11]

  • Secondary Outcome Measures:

    • Change in heart rate at Week 6 and Week 12 compared to baseline.[11]

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis s1 Patient Screening s2 Inclusion/Exclusion Criteria Met? s1->s2 s3 Informed Consent s2->s3 Yes exit Exit s2->exit No s4 No-Treatment Run-in Period s3->s4 r1 Randomization s4->r1 t1 Quinapril 20 mg r1->t1 t2 Quinapril 40 mg r1->t2 t3 Quinapril 20 mg + HCTZ 12.5 mg r1->t3 f1 Week 6 & 12 Assessments (BP, Heart Rate) t1->f1 t2->f1 t3->f1 f2 Data Analysis f1->f2

Figure 1: Representative Experimental Workflow for a Quinapril Clinical Trial.

Mechanism of Action: Signaling Pathway

Quinapril is a prodrug that is converted in the liver to its active metabolite, quinaprilat.[12] Quinaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

raas_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (via Renin) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (via ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE ACE Quinaprilat Quinaprilat (Active Metabolite) Quinaprilat->ACE Inhibits BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP

Figure 2: Signaling Pathway of Quinapril's Mechanism of Action.

By inhibiting ACE, quinaprilat prevents the conversion of angiotensin I to angiotensin II.[12] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to secrete aldosterone, which leads to sodium and water retention. The inhibition of angiotensin II formation results in vasodilation and reduced aldosterone secretion, leading to a decrease in blood pressure.[13]

References

Comparative Analysis of Quinapril's Adverse Effects with Other ACE Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adverse effects of Quinapril with other commonly prescribed angiotensin-converting enzyme (ACE) inhibitors, namely Lisinopril and Ramipril. This analysis is supported by experimental data from clinical trials and meta-analyses to aid in informed decision-making during drug development and clinical research.

Executive Summary

Quinapril, a nonsulfhydryl ACE inhibitor, generally exhibits a favorable safety profile compared to other drugs in its class.[1][2] Clinical studies have indicated a lower incidence of certain adverse effects and patient withdrawals with Quinapril compared to older ACE inhibitors like captopril and enalapril.[1][3] However, like all ACE inhibitors, Quinapril is associated with class-specific side effects such as cough, angioedema, hyperkalemia, and hypotension. This guide provides a detailed comparative analysis of these key adverse effects for Quinapril, Lisinopril, and Ramipril, presenting available quantitative data, experimental protocols for assessment, and relevant signaling pathways.

Data Presentation: Comparative Incidence of Adverse Effects

The following table summarizes the incidence rates of common adverse effects associated with Quinapril, Lisinopril, and Ramipril based on available clinical trial data and meta-analyses. It is important to note that direct head-to-head comparative trials for all adverse effects are limited, and some data is derived from network meta-analyses or user-reported information, which may have inherent limitations.

Adverse EffectQuinaprilLisinoprilRamipril
Cough SUCRA: 56.5% (intermediate risk)[4]8.82%[5], SUCRA: 64.7% (higher risk)[4]6.89%[5], SUCRA: 76.4% (higher risk)[4]
Angioedema 0.1%[6]~0.1-0.7% (as a class)[6]~0.1-0.7% (as a class)[6]
Hyperkalemia Data not available in direct comparisonHigher risk than ARBs[7]Data not available in direct comparison
Hypotension Lower than captopril or enalapril[1]Data not available in direct comparisonData not available in direct comparison
Dizziness Data not available in direct comparison12.0% (user-reported)[8]10.9% (user-reported)[9]

SUCRA (Surface Under the Cumulative Ranking) values from a network meta-analysis indicate the probability of a drug being among the best, with a higher value suggesting a higher risk of cough.[4]

Experimental Protocols for Assessing Adverse Effects

The robust assessment of adverse drug reactions in clinical trials is crucial for establishing a drug's safety profile. The following is a synthesized protocol for monitoring and evaluating adverse effects of ACE inhibitors, based on established clinical trial methodologies and standard operating procedures.[1][2][10]

1. Patient Population and Study Design:

  • Enroll a well-defined patient population with indications for ACE inhibitor therapy (e.g., hypertension, heart failure).

  • Employ a randomized, double-blind, active-controlled study design, comparing the investigational ACE inhibitor (e.g., Quinapril) to one or more other ACE inhibitors (e.g., Lisinopril, Ramipril) and a placebo group where ethically permissible.

2. Data Collection and Adverse Event (AE) Monitoring:

  • Spontaneous Reporting: At each study visit, clinical staff should actively question patients about the occurrence of any new or worsening symptoms using a standardized questionnaire.

  • Physical Examination: Conduct a thorough physical examination at baseline and at regular intervals, with a specific focus on signs of angioedema (e.g., swelling of the face, lips, tongue, larynx) and blood pressure monitoring for hypotension.

  • Laboratory Monitoring:

    • Serum Potassium: Measure serum potassium levels at baseline, within 1-2 weeks of treatment initiation or dose titration, and periodically thereafter to detect hyperkalemia.[11]

    • Serum Creatinine: Monitor renal function by measuring serum creatinine at baseline and throughout the study to assess for any drug-induced nephrotoxicity.[11]

  • Patient Diaries: Provide patients with diaries to record the onset, duration, severity, and characteristics of any potential adverse effects, particularly cough.

3. Causality Assessment:

  • A qualified investigator should assess the relationship between the study drug and each reported AE based on temporal association, dechallenge (discontinuation of the drug), and rechallenge (reintroduction of the drug, if ethically and medically appropriate).[10]

  • Standardized causality assessment tools, such as the Naranjo algorithm, can be utilized to provide a quantitative score for the likelihood of the drug causing the reaction.

4. Severity Grading:

  • Grade the severity of AEs using a standardized scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE), ranging from mild (Grade 1) to life-threatening (Grade 4) or death (Grade 5).

5. Reporting:

  • All serious adverse events (SAEs), defined as any event that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability, must be reported to the regulatory authorities and the institutional review board (IRB) within a predefined timeframe (typically 24-48 hours).[12]

  • All AEs, regardless of severity or causality, should be meticulously documented in the case report forms (CRFs).

Mandatory Visualization

Signaling Pathway of ACE Inhibitor-Induced Cough and Angioedema

ACE inhibitors block the conversion of angiotensin I to angiotensin II. However, ACE (also known as kininase II) is also responsible for the degradation of bradykinin. The accumulation of bradykinin is a key mechanism underlying the development of cough and angioedema in patients taking ACE inhibitors.[13][14]

Bradykinin_Pathway cluster_0 Renin-Angiotensin System cluster_1 Kinin-Kallikrein System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion ACE ACE (Kininase II) ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Inhibition of degradation leads to accumulation HMWK High-Molecular-Weight Kininogen HMWK->Bradykinin Kallikrein Inactive_Metabolites Inactive_Metabolites Bradykinin->Inactive_Metabolites ACE (Kininase II) Cough Cough Bradykinin->Cough Angioedema Angioedema (Increased Vascular Permeability) Bradykinin->Angioedema

Caption: Bradykinin signaling pathway and the effect of ACE inhibitors.

Experimental Workflow for Assessment of Adverse Drug Reactions

The following diagram illustrates a comprehensive workflow for the systematic assessment of adverse drug reactions (ADRs) in a clinical trial setting, from initial patient screening to final data analysis and reporting.

ADR_Workflow Start Start Patient_Screening Patient Screening & Informed Consent Start->Patient_Screening Baseline_Assessment Baseline Assessment (Physical Exam, Labs) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_A Treatment Group A (e.g., Quinapril) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Lisinopril) Randomization->Treatment_B Control_Group Control Group (e.g., Ramipril/Placebo) Randomization->Control_Group AE_Monitoring Ongoing Adverse Event Monitoring (Patient Reports, Exams, Labs) Treatment_A->AE_Monitoring Treatment_B->AE_Monitoring Control_Group->AE_Monitoring AE_Detection Adverse Event Detected? AE_Monitoring->AE_Detection Data_Analysis Data Collection & Statistical Analysis AE_Monitoring->Data_Analysis AE_Detection->AE_Monitoring No Documentation Document AE in CRF AE_Detection->Documentation Yes Causality_Assessment Causality & Severity Assessment Documentation->Causality_Assessment SAE_Check Serious AE? Causality_Assessment->SAE_Check SAE_Check->AE_Monitoring No SAE_Reporting Expedited Reporting to Regulatory Bodies & IRB SAE_Check->SAE_Reporting Yes SAE_Reporting->AE_Monitoring Final_Report Final Study Report & Publication Data_Analysis->Final_Report End End Final_Report->End

Caption: Experimental workflow for adverse drug reaction assessment.

Conclusion

The available evidence suggests that Quinapril has a safety profile that is comparable, and in some instances potentially more favorable, than other widely used ACE inhibitors. Specifically, some studies indicate a lower incidence of orthostatic hypotension compared to captopril and enalapril.[1] In terms of cough, a common class effect, a network meta-analysis places Quinapril at an intermediate risk level compared to other ACE inhibitors.[4] While direct comparative data for all adverse effects against Lisinopril and Ramipril are not exhaustively available, this guide provides a framework for researchers to understand the key safety considerations and the methodologies required for their assessment. Further head-to-head clinical trials with standardized protocols are warranted to provide a more definitive comparative analysis of the complete adverse effect profiles of these important therapeutic agents.

References

Quinapril's Endothelial Effects: A Reproducible Phenomenon? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quinapril's effects on endothelial function with other alternatives, supported by experimental data. We delve into the reproducibility of these effects by examining the methodologies and quantitative outcomes from key clinical trials.

Unveiling the Impact of Quinapril on Endothelial Health

Endothelial dysfunction, a key factor in the development of atherosclerosis, is characterized by the reduced bioavailability of nitric oxide (NO). Angiotensin-converting enzyme (ACE) inhibitors, like quinapril, have shown promise in improving endothelial function. This guide dissects the evidence surrounding quinapril's efficacy and its standing among other therapeutic options.

Data Presentation: A Quantitative Look at Efficacy

The following tables summarize the quantitative data from pivotal studies investigating the effects of quinapril on endothelial function.

Table 1: Quinapril vs. Placebo in Patients with Coronary Artery Disease (TREND Study) [1][2][3]

Treatment GroupNBaseline Coronary Artery Constriction to Acetylcholine (10⁻⁴ mol/L)6-Month Change in Constriction to Acetylcholine (10⁻⁴ mol/L)p-value
Quinapril (40 mg/day)5114.3%-12.0% (improvement)<0.014
Placebo549.4%+1.1% (worsening)NS
Net Improvement (Quinapril vs. Placebo) 12.1 +/- 3.0% 0.002

Data presented as mean percentage change in coronary artery diameter. A negative change indicates improvement (less constriction). NS = Not Significant.

Table 2: Comparative Effects of ACE Inhibitors on Endothelial Function

StudyDrug(s)Key Findings on Endothelial Function
Ghiadoni et al.Quinapril, Enalapril, Losartan, AmlodipineOnly quinapril significantly improved flow-mediated dilatation (FMD) compared to baseline.[4]
Study on Forearm Vascular ACEQuinapril (20 mg), Enalapril (20 mg)Quinapril demonstrated significantly greater inhibition of angiotensin I-induced vasoconstriction (30.0% reduction) compared to enalapril (67.0% reduction) and placebo (85.0% reduction), suggesting more potent vascular ACE inhibition.[5]
Minerva Medica, 1990Lisinopril (10-20 mg/day), Quinapril (20-40 mg/day)Lisinopril was significantly more effective than quinapril in reducing blood pressure over a 24-hour period.[6] Note: This study focused on hypertension control, not directly on endothelial function.

Experimental Protocols: The "How-To" Behind the Data

Understanding the methodology is crucial for assessing the reproducibility of scientific findings. Below are detailed protocols for key experiments cited in this guide.

Quantitative Coronary Angiography (QCA)

This invasive technique is used to assess the degree of coronary artery stenosis and vasomotor function. The protocol, as employed in the TREND study, is as follows:[1][2]

  • Patient Preparation: Patients undergo cardiac catheterization.

  • Baseline Angiography: A baseline coronary angiogram is performed to identify a target coronary segment with mild atherosclerosis.

  • Endothelium-Dependent Vasomotion:

    • Acetylcholine is infused intra-coronarily at increasing concentrations (e.g., 10⁻⁶, 10⁻⁴ mol/L).

    • Angiograms are recorded at each concentration to measure the change in coronary artery diameter. Healthy endothelium dilates in response to acetylcholine, while dysfunctional endothelium constricts.

  • Endothelium-Independent Vasomotion:

    • Nitroglycerin is administered to assess the maximum vasodilatory capacity of the smooth muscle, independent of the endothelium.

  • Image Analysis: The coronary artery diameter is measured using a validated QCA software system. The percentage change from baseline is calculated.

  • Follow-up: The procedure is repeated after the treatment period (e.g., 6 months) to assess the effect of the intervention.

Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation in peripheral arteries, typically the brachial artery.[7]

  • Patient Preparation: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Measurement: The brachial artery is imaged using a high-resolution ultrasound transducer. The baseline diameter of the artery is measured.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 250 mmHg) for a set period (e.g., 5 minutes). This induces ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia). This shear stress stimulates the endothelium to release nitric oxide, leading to vasodilation.

  • Diameter Measurement: The brachial artery diameter is continuously monitored and the maximum diameter achieved after cuff deflation is recorded.

  • Calculation: FMD is expressed as the percentage change in artery diameter from baseline.

  • Endothelium-Independent Vasodilation (Optional): Sublingual nitroglycerin can be administered to assess endothelium-independent vasodilation.

Mandatory Visualizations: Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Oxidative Stress Inflammation AT1R->Vasoconstriction Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive ACE eNOS eNOS Bradykinin->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Quinapril Quinapril (ACE Inhibitor) Quinapril->AngiotensinII Inhibits Production Quinapril->Inactive Inhibits Breakdown

Caption: Mechanism of Quinapril on Endothelial Function.

Experimental_Workflow cluster_Screening Patient Screening & Baseline cluster_Intervention Randomization & Treatment cluster_FollowUp Follow-up & Analysis P1 Patient Recruitment (e.g., Coronary Artery Disease) P2 Informed Consent P1->P2 P3 Baseline Assessment (QCA or FMD) P2->P3 R Randomization P3->R T1 Treatment Group (Quinapril) R->T1 T2 Control Group (Placebo or Alternative Drug) R->T2 F1 Treatment Period (e.g., 6 Months) T1->F1 T2->F1 F2 Follow-up Assessment (Repeat QCA or FMD) F1->F2 F3 Data Analysis (Comparison between groups) F2->F3

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Quinapril Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of quinapril hydrochloride, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety Considerations

This compound is classified as a substance suspected of damaging fertility or the unborn child.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling this compound.[2] All handling and disposal procedures should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form (e.g., pure compound, solutions, contaminated materials) and the applicable local, state, and federal regulations. The following steps provide a general framework for safe disposal.

Step 1: Waste Identification and Segregation

  • Pure this compound (Unused or Expired): This should be treated as a chemical waste. Do not mix it with other pharmaceutical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Aqueous Solutions: The disposal method for aqueous solutions of this compound will depend on the concentration and pH. Given its susceptibility to hydrolysis, especially under basic conditions, chemical neutralization may be a viable pre-treatment step (see Experimental Protocols section).

  • Contaminated Labware and PPE: Items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be segregated as hazardous waste.

Step 2: Waste Containment and Labeling

  • All this compound waste must be collected in compatible, sealed containers.[2][3]

  • Containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • The date of waste generation should also be clearly marked on the label.

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Before proceeding with any disposal method, it is mandatory to consult with your institution's EHS department.[5] They will provide specific guidance based on your location's regulations and the university's or company's policies.

  • The EHS department will determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA) and will advise on the proper disposal route, which is typically incineration by a licensed waste disposal vendor.[5]

Step 4: Off-Site Disposal by a Licensed Vendor

  • All this compound waste must be disposed of through a licensed hazardous waste disposal company.[3] Your EHS department will coordinate the pickup and disposal of the waste.

  • Do not dispose of this compound down the drain or in the regular trash.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.

Key Data on this compound

The following table summarizes key information relevant to the handling and disposal of this compound.

ParameterValueReference
Chemical Formula C₂₅H₃₀N₂O₅ · HCl[6]
Molecular Weight 474.98 g/mol [6]
Degradation Pathways Hydrolysis and intramolecular cyclization
Stability Unstable in the presence of humidity and at high temperatures. Degradation is accelerated by basic conditions.
Known Hazards Suspected of damaging fertility or the unborn child.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

QuinaprilDisposal cluster_0 Waste Generation & Identification cluster_1 Containment & Labeling cluster_2 Consultation & Characterization cluster_3 Disposal Pathway cluster_4 Prohibited Actions Start Quinapril HCl Waste Generated Identify Identify Waste Type (Pure, Solution, Contaminated) Start->Identify Segregate Segregate Waste Identify->Segregate Prohibited Prohibited Disposal Methods Identify->Prohibited Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label ConsultEHS Consult EHS? Label->ConsultEHS Hazardous EHS Determines Hazardous Classification ConsultEHS->Hazardous Yes LicensedVendor Dispose via Licensed Hazardous Waste Vendor Hazardous->LicensedVendor Incineration Incineration LicensedVendor->Incineration Drain Drain Disposal Prohibited->Drain Trash Regular Trash Prohibited->Trash

Caption: Decision workflow for the safe disposal of this compound waste.

Experimental Protocols: Chemical Degradation

For laboratories that generate significant quantities of this compound waste solutions, chemical degradation prior to disposal may be a consideration, subject to approval from your institution's EHS department . The primary degradation pathway for this compound is hydrolysis.

Protocol for Base-Catalyzed Hydrolysis:

This protocol is provided as a general guideline and must be adapted and validated for your specific waste stream in consultation with your EHS department.

  • Characterize the Waste Stream: Determine the concentration of this compound in the aqueous waste.

  • Dilution: If the concentration is high, dilute the solution with water in a suitable container placed in a secondary containment vessel.

  • pH Adjustment: While stirring in a chemical fume hood, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) to raise the pH of the solution to >10. Monitor the pH using a calibrated pH meter. Be aware that this may be an exothermic reaction.

  • Reaction Time: Allow the solution to stir at room temperature for a sufficient period to ensure complete hydrolysis of the ester group. The required time will depend on the concentration and temperature and should be determined experimentally (e.g., by HPLC analysis of aliquots).

  • Neutralization: After confirming the degradation of this compound, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Final Disposal: The neutralized solution may be suitable for drain disposal, but only with the explicit approval of your EHS department . They may require further analysis to ensure that the degradation products and the final solution meet local wastewater discharge regulations.

References

Safe Handling and Disposal of Quinapril Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinapril Hydrochloride. The following procedural guidance outlines operational plans for safe handling, storage, and disposal, as well as emergency protocols.

Hazard Identification and Safety Data

This compound is a potent, pharmaceutically active ingredient that requires careful handling by trained personnel.[1] It is classified as toxic and can be a moderate to severe irritant to the skin and eyes.[1] It may also pose a reproductive risk and can cause damage to the cardiovascular system through prolonged or repeated exposure.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name (3S)​-2-​[(2S)​-​2-​[[(1S)​-​1-​(ethoxycarbonyl)​-​3-​phenylpropyl]​amino]​-​1-​oxopropyl]​-​1,​2,​3,​4-​tetrahydro-3-​isoquinolinecarboxyl​ic acid, hydrochloride (1:1)[1]
CAS Number 82586-55-8[1][2][3][4]
Molecular Formula C25H30N2O5・HCl[1]
Molecular Weight 474.98 g/mol [1]
Appearance White to off-white amorphous or crystalline powder[5][6]
Solubility Soluble in water (31 mg/mL)[5]

Table 2: Storage and Handling Conditions

ParameterRecommendation
Storage Temperature 15°C to 30°C (59°F to 86°F)[6][7][8]
Storage Conditions Store locked up in a tightly sealed container in a cool, well-ventilated area.[2]
Light Sensitivity Protect from light.[6][7][8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected prior to use.[5]

  • Eye Protection: Wear safety glasses or goggles that are tested and approved under appropriate government standards (e.g., NIOSH or EN 166).[4][5]

  • Hand Protection: Handle with impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4][5]

  • Body Protection: Wear a lab coat or impervious protective clothing to prevent skin contact.[3][4][9]

  • Respiratory Protection: Use only in areas with appropriate exhaust ventilation.[2] If dust generation is unavoidable and exposure limits may be exceeded, wear an appropriate particulate respirator.[4]

Operational Plan: Handling and Storage Procedures

Follow these steps to ensure the safe handling and storage of this compound from receipt to use.

Step 1: Receiving the Compound

  • Inspect the container for any damage or leaks upon arrival.

  • Verify that the container is properly labeled.

  • Transport the sealed container to the designated secure storage area.

Step 2: Preparation for Handling

  • Work within a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[2][5]

  • Ensure all required PPE is available and worn correctly.

  • Have an emergency spill kit and first aid supplies readily accessible.

Step 3: Weighing and Aliquoting

  • Handle the solid compound carefully to avoid the formation of dust and aerosols.[2][4][5]

  • Use appropriate tools (e.g., spatulas) for transferring the powder.

  • Close the primary container tightly immediately after use.

Step 4: Storage

  • Store this compound in a locked, well-ventilated, and cool area, adhering to the recommended temperature range of 15°C to 30°C.[2][6][7][8]

  • Keep the container tightly sealed and protected from light.[2][6][7][8]

  • Do not store with incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]

Step 1: Waste Collection

  • Collect waste this compound and any contaminated disposables (e.g., gloves, weigh boats, wipes) in a suitable, properly labeled, and sealed container.[4][5]

Step 2: Waste Disposal

  • Empty containers or liners may retain product residues and must be disposed of in a safe manner.

  • The primary method of disposal is incineration in an approved facility.[3]

  • Do not dispose of the material down the drain or into waterways.[3][4][5]

  • Alternatively, utilize a licensed professional waste disposal service. For unused or expired medicine in a non-laboratory setting, drug take-back programs are the best option.[10]

Emergency Procedures

In case of accidental exposure, follow these immediate, step-by-step instructions.

Accidental Release:

  • Evacuate non-essential personnel from the area.[4]

  • Wear all required PPE, including respiratory protection if dust is present.[4][5]

  • Avoid methods that generate dust during clean-up.[4]

  • Carefully sweep or vacuum the spilled solid material. A damp cloth or a HEPA-filtered vacuum can be used for cleaning spills of dry solids.[4]

  • Collect the spillage in a suitable, sealed, and properly labeled container for disposal.[4][5]

  • Clean the spill area thoroughly.[4]

  • Prevent the spilled material from entering drains or waterways.[3][5]

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]

  • Skin Contact: Remove contaminated clothing. Rinse the affected skin area with water and wash thoroughly with soap and plenty of water. Get medical attention if irritation or other symptoms develop.[3][5]

  • Inhalation: Move the exposed individual to fresh air and keep them at rest. If breathing is difficult, provide oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention if symptoms persist.[3][4][5]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do not induce vomiting. Seek immediate medical attention.[3][4][5] In the United States, the national poison control center phone number is 1-800-222-1222.[11]

Operational Workflow Diagram

The following diagram illustrates the procedural flow for safely handling this compound, including key decision points and emergency actions.

G cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency Protocols start Receive Compound inspect Inspect & Verify start->inspect store Store Securely (15-30°C, Dark) inspect->store prep_area Prepare Handling Area (Fume Hood) store->prep_area don_ppe Don Required PPE prep_area->don_ppe handle Weigh & Handle Compound (Avoid Dust) don_ppe->handle spill Spill Event? handle->spill No cleanup Clean Work Area return_storage Return to Secure Storage cleanup->return_storage collect_waste Collect Waste in Sealed Container return_storage->collect_waste dispose Dispose via Approved Waste Handler collect_waste->dispose exposure Exposure Event? exposure->cleanup No first_aid Administer First Aid (Eyes, Skin, Inhalation) exposure->first_aid Yes spill->exposure No spill_response Execute Spill Cleanup Procedure spill->spill_response Yes seek_medical Seek Medical Attention first_aid->seek_medical spill_response->cleanup

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinapril Hydrochloride
Reactant of Route 2
Quinapril Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.